Product packaging for 3-Hydroxy-2-iodocyclohex-2-en-1-one(Cat. No.:CAS No. 642088-17-3)

3-Hydroxy-2-iodocyclohex-2-en-1-one

Cat. No.: B2980643
CAS No.: 642088-17-3
M. Wt: 238.024
InChI Key: FEFGOJAUQXBSDP-UHFFFAOYSA-N
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Description

3-Hydroxy-2-iodocyclohex-2-en-1-one ( 642088-17-3) is an iodinated cyclic enolone with the molecular formula C6H7IO2 and a molecular weight of 238.02 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The structure features both a reactive iodine atom and a 1,3-dicarbonyl equivalent, making it a versatile precursor for further functionalization through cross-coupling reactions and nucleophilic substitutions. Compounds based on the functionalized cyclohexenone scaffold, such as xanthene derivatives, are of significant research interest due to their wide range of biological activities, which include antibacterial, antiviral, and anti-inflammatory properties . Researchers are exploring these and other complex molecular frameworks in the development of new clinical agents . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7IO2 B2980643 3-Hydroxy-2-iodocyclohex-2-en-1-one CAS No. 642088-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-iodocyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFGOJAUQXBSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3-Hydroxy-2-iodocyclohex-2-en-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-hydroxy-2-iodocyclohex-2-en-1-one, a valuable synthetic intermediate. The document elucidates the fundamental chemical principles, details established synthetic protocols, and offers insights into the critical parameters that govern the reaction's success. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a comprehensive understanding of this important transformation.

Introduction: Significance of this compound

This compound is a versatile bifunctional molecule characterized by a vinyl iodide moiety and an enone system. This unique structural combination makes it a highly valuable building block in organic synthesis. The carbon-iodine bond serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse substituents at the 2-position. The enone functionality, in turn, allows for a range of transformations including Michael additions and various cycloadditions. The strategic importance of this compound lies in its ability to act as a precursor to complex molecular architectures found in natural products and pharmaceutically active compounds.

Foundational Principles: The Keto-Enol Tautomerism of 1,3-Cyclohexanedione

The synthesis of this compound is intrinsically linked to the chemical behavior of its precursor, 1,3-cyclohexanedione. 1,3-Cyclohexanedione exists as a dynamic equilibrium between its diketo form and its more stable enol tautomer, 3-hydroxycyclohex-2-en-1-one.[1][2] This equilibrium is a cornerstone of the synthetic strategy.

In solution, the enol form is predominant due to the formation of a conjugated system and a stabilizing intramolecular hydrogen bond.[3][4] This inherent predisposition to enolize is critical, as the subsequent iodination reaction occurs on this electron-rich enol or the corresponding enolate.

Figure 1: Keto-enol tautomerism of 1,3-cyclohexanedione.

Synthesis of this compound

The primary route to this compound is the electrophilic iodination of 1,3-cyclohexanedione. The reaction proceeds via the attack of an electrophilic iodine species on the electron-rich α-carbon of the enol or enolate form of 1,3-cyclohexanedione.

Choice of Iodinating Agent: A Critical Parameter

The selection of the iodinating agent is a critical factor that influences the reaction's efficiency and selectivity. Several reagents have been successfully employed for this transformation.

  • Iodine (I₂): Molecular iodine is a common and cost-effective iodinating agent. The reaction is often carried out in the presence of a base, such as sodium hydroxide or sodium bicarbonate, to generate the more nucleophilic enolate in situ. Alternatively, an oxidizing agent can be used to generate a more electrophilic iodine species.[5] A patent describes the use of iodine in methanol at reflux.[5]

  • Lugol's Iodine Solution (I₂/KI): This solution provides a source of iodine and is often used in basic media for iodination reactions.[6]

  • N-Iodosuccinimide (NIS): NIS is a mild and efficient electrophilic iodinating agent. It is often used under neutral or slightly acidic conditions and can offer improved selectivity and easier work-up compared to molecular iodine.[7]

The choice between these reagents will depend on the desired reaction conditions, scale, and the need to avoid strongly basic or acidic media.

Reaction Mechanism

The generally accepted mechanism for the iodination of 1,3-cyclohexanedione involves the following key steps:

  • Enolization/Enolate Formation: In the presence of an acid or base catalyst, 1,3-cyclohexanedione tautomerizes to its enol form or is deprotonated to form the enolate.

  • Electrophilic Attack: The electron-rich double bond of the enol or enolate attacks an electrophilic iodine species (e.g., I₂ or protonated NIS). This step forms the carbon-iodine bond at the 2-position.

  • Deprotonation/Rearomatization: A subsequent deprotonation step restores the carbonyl group, yielding 2-iodo-1,3-cyclohexanedione.

  • Tautomerization to the Final Product: The resulting 2-iodo-1,3-cyclohexanedione is in equilibrium with its more stable enol tautomer, the desired this compound.

ReactionMechanism General Reaction Mechanism Start 1,3-Cyclohexanedione (Enol Form) Intermediate Cationic Intermediate Start->Intermediate Electrophilic Attack IodinatingAgent Electrophilic Iodine (I+) IodinatingAgent->Intermediate Product_keto 2-Iodo-1,3-cyclohexanedione Intermediate->Product_keto -H+ FinalProduct This compound Product_keto->FinalProduct Tautomerization

Figure 2: Simplified reaction mechanism for the iodination of 1,3-cyclohexanedione.

Experimental Protocol: A Representative Procedure

The following protocol is a representative example for the synthesis of this compound based on a method described in the literature.[5]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Cyclohexanedione112.131.00 g8.92 mmol
Iodine (I₂)253.812.26 g8.92 mmol
Methanol32.0420 mL-
Ethyl Acetate88.11As needed-
Sodium Thiosulfate (aq. solution)158.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-cyclohexanedione (1.00 g, 8.92 mmol) and methanol (20 mL).

  • Addition of Iodine: To the resulting solution, add iodine (2.26 g, 8.92 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Conclusion

The synthesis of this compound from 1,3-cyclohexanedione is a robust and reliable transformation. A thorough understanding of the underlying keto-enol tautomerism and the judicious choice of the iodinating agent are paramount for achieving high yields and purity. The detailed protocol provided in this guide serves as a solid foundation for researchers to successfully prepare this versatile synthetic intermediate for a wide array of applications in modern organic synthesis.

References

iodination of 1,3-cyclohexanediones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Iodination of 1,3-Cyclohexanediones for Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted introduction of iodine at the C2 position of 1,3-cyclohexanediones creates a class of highly versatile synthetic intermediates. These 2-iodo-1,3-cyclohexanediones serve as pivotal building blocks in the synthesis of complex molecular architectures, finding extensive application in the development of novel pharmaceuticals and agrochemicals.[1][2][3] This guide provides a comprehensive exploration of the principles, methodologies, and applications associated with this critical transformation. We delve into the underlying reaction mechanisms, survey a range of effective iodinating agents, present detailed experimental protocols, and discuss the synthetic utility of the resulting products. This document is intended to serve as a practical and authoritative resource for scientists engaged in organic synthesis and drug discovery.

Introduction: The Strategic Importance of 2-Iodo-1,3-Cyclohexanediones

The 1,3-cyclohexanedione scaffold is a privileged structure in organic chemistry. Its derivatives are integral to a variety of commercial products, including herbicides like mesotrione and pharmaceuticals such as Ondansetron.[3][4] The reactivity of this scaffold is dominated by the chemistry of the C2 methylene position, which is activated by the two adjacent carbonyl groups.

Halogenation of this active methylene position, specifically iodination, unlocks a vast potential for further molecular elaboration. The resulting carbon-iodine bond is a highly effective synthetic handle, readily participating in a multitude of transformations, most notably in transition-metal-catalyzed cross-coupling reactions. This strategic functionalization allows for the precise and efficient construction of complex carbon skeletons, a fundamental requirement in modern drug development and materials science.

Mechanistic Underpinnings: The Role of Enol and Enolate Intermediates

The reactivity of 1,3-cyclohexanedione is intrinsically linked to its ability to exist as two tautomers: the keto form and the more stable enol form. This equilibrium is the cornerstone of its α-functionalization chemistry.

Keto-Enol Tautomerism

In solution, 1,3-cyclohexanedione exists predominantly as its enol tautomer.[4] This phenomenon is driven by the formation of a conjugated system and an intramolecular hydrogen bond, which imparts significant thermodynamic stability.

Figure 1. Keto-Enol tautomerism of 1,3-cyclohexanedione.

The Enolate: A Potent Nucleophile

While the enol is nucleophilic, its reactivity is significantly enhanced by deprotonation to form the corresponding enolate anion.[5][6][7] This is typically achieved by treatment with a base. The resulting negative charge is delocalized across the O-C-C-O system, but the electron density is highest on the central carbon atom (C2), making it a soft and highly effective nucleophile.[8]

Mechanism of Electrophilic Iodination

The core reaction is an electrophilic attack on the electron-rich α-carbon of either the enol (under acidic or neutral conditions) or the more reactive enolate (under basic conditions).[5][6] The electrophile is an iodine species, typically molecular iodine (I₂) or a more polarized equivalent ("I⁺").

The base-catalyzed mechanism is generally faster and more common for 1,3-dicarbonyl compounds due to the formation of the highly nucleophilic enolate.

G start 1,3-Cyclohexanedione (Enolate Anion) intermediate Transition State start->intermediate Nucleophilic Attack (from α-carbon) reagent Electrophilic Iodine (e.g., I-I) reagent->intermediate product 2-Iodo-1,3-cyclohexanedione intermediate->product C-I Bond Formation byproduct Iodide Anion (I⁻) intermediate->byproduct I-I Bond Cleavage

Figure 2. Simplified mechanism of base-catalyzed iodination.

Iodinating Systems: A Comparative Overview

The choice of iodinating agent and reaction conditions is critical for achieving high yield and selectivity. Several systems have been developed, each with distinct advantages.

Iodinating SystemTypical ConditionsKey Characteristics & Insights
Molecular Iodine (I₂) Base (NaOH, NaHCO₃, Pyridine), Solvent (H₂O, Dioxane, EtOH)Trustworthiness: The most fundamental method. The base is crucial for generating the enolate and neutralizing the HI byproduct, driving the reaction to completion. Use of KI can improve I₂ solubility in water.
N-Iodosuccinimide (NIS) Acid catalyst (e.g., H₂SO₄) or neutral, Solvent (MeCN, CH₂Cl₂)Expertise: A milder, more selective electrophilic iodine source. Easier to handle than I₂ and often gives cleaner reactions with fewer side products. The succinimide byproduct is typically easy to remove.[9][10]
Iodine/Oxidant I₂, H₂O₂ or other oxidants (e.g., HIO₃, NaNO₂/H⁺)Expertise: In-situ generation of a highly electrophilic "I⁺" species.[9][11] This approach is effective for less reactive substrates and can accelerate the reaction rate. Requires careful control to avoid over-oxidation.[11]
Iodine Monochloride (ICl) Inert solvent (e.g., CH₂Cl₂, CHCl₃)Expertise: A highly polarized and reactive source of electrophilic iodine. The reaction is typically very fast but may be less selective. Requires careful handling due to its corrosive nature.
[VO(acac)₂]/H₂O₂/NaI Catalytic Vanadyl acetylacetonate, H₂O₂, Sodium IodideAuthoritative Grounding: A catalytic system that uses an iodide salt as the iodine source, making it atom-economical. The catalyst facilitates the oxidation of iodide to an active electrophilic species.[11]

Field-Proven Experimental Protocol: Synthesis of 2-Iodo-5,5-dimethyl-1,3-cyclohexanedione

This protocol describes a reliable and scalable procedure for the mono-iodination of dimedone (5,5-dimethyl-1,3-cyclohexanedione), a common analog. The principles are directly applicable to the parent 1,3-cyclohexanedione.

Materials and Reagents
  • 5,5-dimethyl-1,3-cyclohexanedione (Dimedone)

  • Sodium Hydroxide (NaOH)

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethanol

  • Magnetic stirrer, Erlenmeyer flasks, Büchner funnel, filter paper, ice bath

Step-by-Step Procedure
  • Preparation of Base Solution: In a 250 mL Erlenmeyer flask, dissolve 5.60 g (0.04 mol) of dimedone in 80 mL of a 0.5 M aqueous sodium hydroxide solution (0.04 mol). Stir until a clear solution is obtained.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.

  • Preparation of Iodine Solution: In a separate 100 mL beaker, dissolve 10.16 g (0.04 mol) of iodine and 8.0 g of potassium iodide in ~40 mL of deionized water. The KI is essential to solubilize the iodine by forming the triiodide ion (I₃⁻), which remains in equilibrium with I₂.

  • Addition of Iodinating Agent: Add the iodine solution dropwise to the cold, stirring dimedone solution over a period of 20-30 minutes. The deep brown color of the iodine should disappear upon addition as it is consumed. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Work-up - Quenching: If any residual brown color remains, add a 10% aqueous solution of sodium thiosulfate dropwise until the solution becomes colorless. This step quenches any unreacted iodine.

  • Work-up - Precipitation: Slowly and carefully acidify the reaction mixture by adding concentrated HCl dropwise while stirring vigorously in the ice bath. The product will precipitate as a pale solid. Check the pH with litmus paper to ensure it is acidic (pH ~2).

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with several portions of cold deionized water to remove inorganic salts. Allow the product to air-dry on the filter, then transfer to a watch glass to dry completely. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Workflow Diagram

G A 1. Dissolve Dimedone in aq. NaOH B 2. Cool to 0-5 °C in Ice Bath A->B C 3. Add I₂/KI Solution Dropwise B->C D 4. Stir for 30 min C->D E 5. Quench Excess I₂ (Na₂S₂O₃) D->E F 6. Acidify with HCl to Precipitate E->F G 7. Filter and Wash with Cold Water F->G H 8. Dry Product G->H

Figure 3. Experimental workflow for the synthesis of 2-iodo-dimedone.

Synthetic Applications & Authoritative Grounding

The 2-iodo-1,3-cyclohexanedione products are not typically the final target but rather powerful intermediates for constructing more complex molecules.

  • Cross-Coupling Reactions: They are excellent substrates for Suzuki, Sonogashira, and Heck reactions, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds. This is a cornerstone strategy for synthesizing biaryl structures and other conjugated systems prevalent in medicinal chemistry.

  • Nucleophilic Substitution: The iodide is a good leaving group and can be displaced by a variety of nucleophiles (e.g., cyanides, azides, thiolates) to introduce diverse functional groups at the C2 position.

  • Enolate Chemistry: The remaining α-proton can be removed to generate a new enolate, which can then be alkylated or acylated, providing a pathway to highly substituted cyclohexane derivatives.

  • Pharmaceutical and Agrochemical Synthesis: These intermediates are crucial in the synthesis of various biologically active compounds. For example, derivatives of 1,3-cyclohexanedione are known to be potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides.[1][12] Their utility as building blocks in creating libraries of compounds for screening against biological targets like tyrosine kinases is also well-documented.[2]

Conclusion

The is a robust and indispensable transformation in organic synthesis. A thorough understanding of the underlying keto-enol tautomerism and enolate reactivity allows the chemist to select from a variety of reliable iodinating systems to efficiently generate 2-iodo derivatives. These products serve as versatile and powerful intermediates, providing a gateway to a vast chemical space of complex molecules relevant to the pharmaceutical and agrochemical industries. The protocols and principles outlined in this guide offer a solid foundation for researchers to confidently apply this chemistry in their synthetic endeavors.

References

Introduction: The Strategic Importance of 2-Iodo Cyclic 1,3-Diones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Iodination of Cyclic 1,3-Diones

For Researchers, Scientists, and Drug Development Professionals

The introduction of an iodine atom into organic molecules is a pivotal transformation in synthetic chemistry, providing a versatile functional handle for subsequent carbon-carbon and carbon-heteroatom bond formations.[1][2] Within this context, 2-iodo cyclic 1,3-diones have emerged as particularly valuable synthetic intermediates. These compounds serve as precursors for a wide array of heterocyclic systems and are instrumental in the synthesis of biologically active molecules, including potential therapeutic agents and agrochemicals.[3][4][5] The electron-withdrawing nature of the adjacent carbonyl groups activates the C-I bond, making these molecules excellent electrophiles and partners in cross-coupling reactions. This guide provides a comprehensive overview of the electrophilic iodination of cyclic 1,3-diones, delving into the core mechanistic principles, a comparative analysis of key iodinating agents, detailed experimental protocols, and the synthetic utility of the resulting products.

The Core Mechanism: The Indispensable Role of Keto-Enol Tautomerism

The electrophilic iodination of a cyclic 1,3-dione is not a direct attack on the dicarbonyl compound itself. Instead, the reaction hinges on the principle of keto-enol tautomerism, a fundamental concept in organic chemistry where an equilibrium exists between the keto form and the enol form of the dicarbonyl.[6][7] For cyclic 1,3-diones, this equilibrium is significantly shifted towards the more stable enol tautomer due to the formation of a conjugated system and, in many cases, an intramolecular hydrogen bond.[6][8]

The enol form possesses a nucleophilic α-carbon, which is the reactive species that attacks the electrophilic iodine source. The reaction can be catalyzed by either acid or base, which accelerates the rate of enolization.[6][7]

  • Under acidic conditions: The carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen and facilitating the formation of the enol.

  • Under basic conditions: A proton is removed from the α-carbon to generate a resonance-stabilized enolate ion, which is an even more potent nucleophile than the enol. Subsequent reaction with an electrophilic iodine source yields the 2-iodo derivative.[6]

The general mechanism can be visualized as follows:

G cluster_0 Keto-Enol Tautomerism (Base-Catalyzed) cluster_1 Electrophilic Attack Keto Cyclic 1,3-Dione (Keto Form) Enolate Enolate Intermediate Keto->Enolate Base (-H+) Enolate->Keto H+ Enol Enol Form Enolate->Enol H+ Intermediate Cationic Intermediate Enolate->Intermediate + I+ Iodine Electrophilic Iodine (I+) Product 2-Iodo Cyclic 1,3-Dione Intermediate->Product - H+

Caption: Base-catalyzed mechanism of electrophilic iodination.

Key Reagents for Electrophilic Iodination: A Comparative Analysis

The choice of iodinating agent is critical and depends on the substrate's reactivity, desired reaction conditions, and safety considerations. Several reagents are commonly employed for the electrophilic iodination of cyclic 1,3-diones.

Reagent/SystemCommon Name(s)Key Characteristics & CausalityTypical Conditions
I₂ Molecular IodineThe most fundamental and atom-economical source of iodine. Its electrophilicity is often enhanced with a base (e.g., NaHCO₃, pyridine) to neutralize the HI byproduct, or an oxidizing agent to generate a more potent electrophilic species (I⁺).[9]Base or oxidant, various organic solvents (e.g., THF, CH₂Cl₂, MeOH).
ICl Iodine MonochlorideA highly polarized and potent electrophilic iodinating agent due to the electronegativity difference between iodine and chlorine.[10][11] It is often used for less reactive substrates but can be corrosive and requires careful handling.[10]Organic solvents (e.g., CH₂Cl₂, AcOH), often at low temperatures.
NIS N-IodosuccinimideA mild and selective electrophilic iodinating agent.[12][13] It is a stable, crystalline solid, making it easier and safer to handle than ICl.[10] Its reactivity can be tuned with the addition of an acid catalyst for less reactive substrates.[12]Acetonitrile, THF, or other polar aprotic solvents, often with a catalytic amount of acid (e.g., TFA, p-TsOH).
Hypervalent Iodine Reagents e.g., (Diacetoxyiodo)benzeneThese reagents act as powerful oxidants and sources of electrophilic iodine. They are often used in specialized applications and can mediate halogenation under mild conditions.[14]Acetonitrile/water mixtures or other polar solvents.

Field Insights: For many applications, N-iodosuccinimide (NIS) has become the reagent of choice. Its solid nature, stability, and high selectivity offer significant advantages in terms of safety and purification of the final product.[10][13] While iodine monochloride is highly effective, its volatility and corrosiveness necessitate more stringent handling protocols. Molecular iodine, while economical, often requires activation and can lead to equilibrium issues if the HI byproduct is not effectively scavenged.

Experimental Protocols: A Practical Guide

The following protocol provides a detailed, self-validating methodology for the iodination of 5,5-dimethyl-1,3-cyclohexanedione (dimedone), a common model substrate. This protocol is synthesized from established procedures in the literature.

Objective: To synthesize 2-iodo-5,5-dimethyl-1,3-cyclohexanedione.

Materials:

  • 5,5-dimethyl-1,3-cyclohexanedione (Dimedone)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN), anhydrous

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography or recrystallization

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq.). Dissolve the dimedone in anhydrous acetonitrile (approx. 5-10 mL per gram of dimedone).

  • Addition of Reagent: To the stirred solution, add N-iodosuccinimide (1.1 eq.) in one portion at room temperature. For less reactive substrates or to accelerate the reaction, a catalytic amount of p-TsOH·H₂O (0.1 eq.) can be added at this stage.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within 1-4 hours.

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution to quench any unreacted iodine (indicated by the disappearance of any yellow/brown color).

  • Workup - Extraction: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-iodo-5,5-dimethyl-1,3-cyclohexanedione can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

G start Dissolve Dimedone in Acetonitrile add_nis Add N-Iodosuccinimide (1.1 eq) start->add_nis stir Stir at Room Temperature (Monitor by TLC) add_nis->stir quench Quench with aq. Na₂S₂O₃ stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with aq. NaHCO₃, Water, and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify end Pure 2-Iodo-Dimedone purify->end

References

An In-depth Technical Guide to the Characterization of 3-hydroxy-2-iodocyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-hydroxy-2-iodocyclohex-2-en-1-one, a valuable intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and thorough spectral analysis. The guide emphasizes experimental causality, self-validating protocols, and is grounded in authoritative scientific references to ensure accuracy and reproducibility.

Introduction: Significance and Physicochemical Properties

This compound is a functionalized cyclic β-halo-α,β-unsaturated ketone. Its structure incorporates a vinyl iodide moiety, a ketone, and an enol, making it a versatile precursor for a variety of chemical transformations. The presence of the iodine atom at the 2-position allows for facile introduction of various substituents via cross-coupling reactions, while the enone system is susceptible to conjugate additions. This combination of reactive sites makes it a valuable building block in the synthesis of complex molecules, including natural products and pharmaceutical agents.

1,3-Cyclohexanedione, the precursor to the title compound, exists predominantly in its enol form, 3-hydroxycyclohex-2-en-1-one[1]. The introduction of an iodine atom at the 2-position is expected to influence the electronic properties and reactivity of the molecule significantly.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₇IO₂
Molecular Weight 238.02 g/mol
Appearance Expected to be a solid
CAS Number 642088-17-3
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the electrophilic iodination of the enol form of 1,3-cyclohexanedione. This method is based on the principle that the electron-rich double bond of the enol tautomer readily reacts with an electrophilic iodine source.

Underlying Principles of the Synthesis

1,3-Cyclohexanedione exists in a tautomeric equilibrium with its enol form, 3-hydroxycyclohex-2-en-1-one[1]. In most solvents, the enol form is the major species. The synthesis leverages this equilibrium. The reaction proceeds via an electrophilic attack of an iodinating agent on the electron-rich α-carbon of the enol. The presence of a base is crucial as it deprotonates the enol, forming a more nucleophilic enolate, which then reacts with molecular iodine.

Detailed Experimental Protocol

Materials:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Sodium Hydroxide (NaOH) (1.2 eq)

  • Dioxane

  • Water (deionized)

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-cyclohexanedione (1.0 eq) in a mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide (1.2 eq) dropwise while stirring. The formation of the sodium enolate should result in a clear solution.

  • Iodination: To the cooled solution, add a solution of iodine (1.1 eq) in dioxane dropwise. The dark color of the iodine should disappear as it is consumed. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Neutralization: Once the reaction is complete (typically within 1-2 hours), quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Rationale for Experimental Choices:

  • Dioxane/Water Solvent System: This mixture provides good solubility for both the starting material and the reagents.

  • Sodium Hydroxide: A base is required to generate the enolate, which is a much stronger nucleophile than the enol, thus accelerating the reaction.

  • Excess Iodine: A slight excess of iodine ensures complete conversion of the starting material.

  • Acidic Workup: Neutralization and subsequent acidification of the reaction mixture protonates the enolate and any unreacted base, facilitating the extraction of the product into the organic phase.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 1,3-Cyclohexanedione in Dioxane/Water add_base Add NaOH (aq) (0 °C) start->add_base enolate Sodium Enolate Formation add_base->enolate add_iodine Add I₂ in Dioxane enolate->add_iodine iodination Iodination Reaction add_iodine->iodination quench Quench with HCl (aq) iodination->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Water & Brine extraction->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on data from similar compounds[2][3].

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
-OH (enol)5.5 - 6.5broad singlet-
H-62.6 - 2.8triplet~6.0
H-42.4 - 2.6triplet~6.0
H-51.9 - 2.1quintet~6.0

Interpretation of the ¹H NMR Spectrum:

  • Enolic Proton (-OH): A broad singlet is expected for the hydroxyl proton, the chemical shift of which can be concentration-dependent.

  • Methylene Protons (H-4, H-6): The protons adjacent to the carbonyl group (H-6) and the double bond (H-4) are expected to appear as triplets due to coupling with the neighboring methylene protons (H-5).

  • Methylene Protons (H-5): The protons at the 5-position are expected to appear as a quintet due to coupling with the protons at both the 4- and 6-positions.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)195 - 200
C-3 (C-OH)160 - 165
C-2 (C-I)95 - 105
C-635 - 40
C-428 - 33
C-520 - 25

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C-1): The ketone carbonyl carbon is expected to resonate in the downfield region.

  • Enol Carbons (C-2, C-3): The carbon bearing the hydroxyl group (C-3) will be significantly downfield, while the carbon bonded to the iodine atom (C-2) will be shifted upfield compared to a typical vinyl carbon due to the heavy atom effect of iodine.

  • Methylene Carbons (C-4, C-5, C-6): The three methylene carbons will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (enol)3200 - 3600 (broad)Stretching vibration
C-H (sp²)3000 - 3100 (weak)Stretching vibration
C-H (sp³)2850 - 3000Stretching vibration
C=O (conjugated ketone)1640 - 1660Stretching vibration
C=C (conjugated)1580 - 1620Stretching vibration

Interpretation of the IR Spectrum:

The presence of a broad absorption band in the high-frequency region is characteristic of the O-H stretching of the enol. The C=O stretching frequency is lower than that of a typical saturated ketone due to conjugation with the double bond. The C=C stretching absorption further confirms the enone system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 238) is expected.

  • Isotope Peak (M+1): The presence of a peak at m/z = 239 is due to the natural abundance of ¹³C.

  • Loss of Iodine: A significant fragment resulting from the loss of an iodine atom (m/z = 111) is anticipated.

  • Loss of CO: Fragmentation involving the loss of carbon monoxide (M-28) is also a common pathway for cyclic ketones.

Chemical Reactivity and Synthetic Applications

The unique arrangement of functional groups in this compound imparts a rich and versatile chemical reactivity, making it a valuable intermediate in organic synthesis.

Reactivity of the Enone System

The α,β-unsaturated ketone moiety is susceptible to both 1,2- and 1,4- (conjugate) additions. The choice between these two pathways is dependent on the nature of the nucleophile.

  • 1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, such as cuprates, enamines, and thiols, preferentially add to the β-carbon of the enone system. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

  • 1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the carbonyl carbon directly.

Reactivity of the Vinyl Iodide

The carbon-iodine bond is relatively weak and serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 2-position.

  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst allows for the formation of a new carbon-carbon bond, leading to 2-aryl or 2-vinyl substituted cyclohexenones.

  • Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to 2-alkynyl derivatives.

  • Heck Coupling: Reaction with alkenes under palladium catalysis can also be employed for C-C bond formation.

Logical Relationship of Reactive Sites

Reactivity cluster_c2 Reactions at C-2 cluster_c3 Reactions of the Enone System Compound This compound C-2 (Vinyl Iodide) Enone System Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Compound:c2->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Compound:c2->Sonogashira Heck Heck Coupling (Alkene, Pd cat.) Compound:c2->Heck Michael 1,4-Michael Addition (Soft Nucleophiles) Compound:c3->Michael Direct 1,2-Addition (Hard Nucleophiles) Compound:c3->Direct

Caption: Key reactive sites and corresponding synthetic transformations.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound and its reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.

  • Iodine Handling: Iodine is corrosive and can cause severe irritation upon contact with skin and eyes. It is also toxic if inhaled or ingested[4][5]. Handle with care and avoid generating dust.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized and synthetically versatile molecule. This guide has provided a detailed framework for its synthesis, purification, and comprehensive characterization using modern spectroscopic techniques. The outlined protocols and mechanistic rationale are intended to provide researchers with the necessary information to confidently synthesize and utilize this valuable building block in their research endeavors. The dual reactivity of the enone system and the vinyl iodide moiety opens up a wide array of possibilities for the construction of complex molecular architectures, underscoring its importance in contemporary organic synthesis.

References

A Technical Guide to the Spectroscopic Characterization of 3-hydroxy-2-iodocyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-hydroxy-2-iodocyclohex-2-en-1-one is a multifaceted organic molecule that belongs to the class of halogenated α,β-unsaturated ketones, also known as enones. This structural motif is of significant interest to researchers in synthetic chemistry and drug development due to its potential as a versatile synthetic intermediate and its presence in various biologically active compounds. The combination of a nucleophilic hydroxyl group, an electrophilic enone system, and a carbon-iodine bond suitable for cross-coupling reactions makes this compound a valuable building block.

A definitive structural elucidation is paramount for its application in any research or development pipeline. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive but robust analysis based on foundational spectroscopic principles and data from analogous structures. We will delve into Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), presenting not just the data, but the scientific rationale behind the spectral features. Each section includes a field-proven experimental protocol to ensure the acquisition of high-fidelity data.

I. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of covalent bonds, providing a unique molecular fingerprint.

Predicted IR Absorption Data

The key functional groups in this compound—the hydroxyl group, the conjugated carbonyl, the carbon-carbon double bond, and the carbon-iodine bond—will give rise to characteristic absorption bands.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H (intramolecular H-bonding)Stretching3400 - 3200Broad, Medium
C-H (sp³ hybridized)Stretching2960 - 2850Medium-Weak
C=O (α,β-unsaturated ketone)Stretching1685 - 1665Strong, Sharp
C=C (conjugated alkene)Stretching1620 - 1600Medium
C-OStretching1260 - 1180Medium
C-IStretching600 - 500Medium-Weak
Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by a few key features. A broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of the O-H stretching vibration. Its broad nature is indicative of hydrogen bonding, likely intramolecularly with the carbonyl oxygen, which is common in β-hydroxy enones.

The most intense and sharp peak is expected in the range of 1685-1665 cm⁻¹. This corresponds to the C=O stretching of the ketone. The conjugation with the adjacent C=C double bond delocalizes the pi electrons, weakening the C=O bond and thus lowering its stretching frequency from that of a typical saturated ketone (around 1715 cm⁻¹).

The C=C double bond stretch will appear as a medium intensity peak around 1620-1600 cm⁻¹. This absorption confirms the presence of the alkene component of the enone system. The aliphatic C-H stretching vibrations of the cyclohexene ring will be visible in the 2960-2850 cm⁻¹ region. In the fingerprint region (below 1500 cm⁻¹), a C-I stretching vibration is expected between 600 and 500 cm⁻¹, though it may be weak and part of a complex pattern.

Experimental Protocol: Thin Solid Film Method

This protocol is designed for acquiring a high-quality IR spectrum of a solid sample.

  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in a minimal amount (a few drops) of a volatile solvent like dichloromethane or acetone in a small vial.

  • Plate Preparation : Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator. Handle the plate only by its edges to avoid moisture contamination from fingerprints.

  • Film Deposition : Using a pipette, apply a drop of the prepared solution to the center of the salt plate. Allow the solvent to evaporate completely, which should leave a thin, even film of the solid compound. If the resulting film is too thin (leading to weak absorption peaks), another drop of the solution can be added and evaporated.

  • Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer.

  • Background Scan : Run a background spectrum with an empty sample compartment to account for atmospheric H₂O and CO₂.

  • Sample Scan : Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Cleaning : Clean the salt plate thoroughly with a dry, volatile solvent (like acetone) and return it to the desiccator.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of CDCl₃ prep2 Add internal standard (TMS) prep1->prep2 prep3 Filter into a clean 5 mm NMR tube prep2->prep3 acq1 Insert tube into spectrometer prep3->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire ¹H Spectrum acq2->acq3 acq4 Acquire ¹³C Spectrum acq3->acq4 acq5 Perform 2D NMR (COSY, HSQC) acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0.00 ppm) proc2->proc3 proc4 Integrate ¹H signals proc3->proc4 proc5 Peak Picking proc4->proc5

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

A. ¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons and their neighboring protons.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
H-4 (CH₂)~2.60t2HJ = 6.5 Hz
H-5 (CH₂)~2.05p2HJ = 6.5 Hz
H-6 (CH₂)~2.45t2HJ = 6.5 Hz
O-H5.5 - 7.0br s1HN/A
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

  • Aliphatic Protons (H-4, H-5, H-6) : The three methylene groups in the cyclohexene ring will appear as distinct signals in the aliphatic region (1.5-3.0 ppm). The protons on C-6 (H-6), being adjacent to the carbonyl group, will be the most deshielded of the three, predicted to appear around 2.45 ppm as a triplet. The protons on C-4 (H-4), adjacent to the double bond, will also be deshielded and are predicted to resonate around 2.60 ppm as a triplet. The protons at C-5 (H-5) are the most shielded and are expected to appear as a pentet (or multiplet) around 2.05 ppm, as they are coupled to both H-4 and H-6. The triplet multiplicity for H-4 and H-6 arises from coupling to the adjacent two protons on C-5.

  • Hydroxyl Proton (O-H) : The enolic hydroxyl proton is expected to be a broad singlet in the range of 5.5-7.0 ppm. Its chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding. This peak will also exchange with D₂O, causing it to disappear from the spectrum upon addition of a drop of D₂O, a classic confirmatory test.

B. ¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. In a standard proton-decoupled spectrum, each unique carbon atom gives a single sharp peak.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C=O)~195
C-2 (C-I)~100
C-3 (C-OH)~170
C-4 (CH₂)~38
C-5 (CH₂)~22
C-6 (CH₂)~30
Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms of the molecule.

  • Carbonyl Carbon (C-1) : The carbonyl carbon of the enone system is the most deshielded and will appear far downfield, typically around 195 ppm.

  • Olefinic Carbons (C-2, C-3) : The two sp² hybridized carbons of the double bond will appear in the 100-170 ppm range. The carbon bearing the hydroxyl group (C-3) will be significantly deshielded due to the electronegativity of the oxygen atom, with a predicted shift of approximately 170 ppm. The carbon bonded to the iodine atom (C-2) will be shifted upfield due to the "heavy atom effect," a phenomenon where the large electron cloud of the iodine atom provides shielding. Its resonance is predicted to be around 100 ppm.

  • Aliphatic Carbons (C-4, C-5, C-6) : The three sp³ hybridized methylene carbons will appear in the upfield region of the spectrum. C-4, being allylic, is predicted around 38 ppm. C-6, being α to the carbonyl, is expected around 30 ppm. The most shielded carbon, C-5, should appear at the highest field, around 22 ppm.

Experimental Protocol for NMR Spectroscopy

This protocol provides a standardized method for preparing high-quality NMR samples of small organic molecules.

  • Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition : Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) using a pipette. Chloroform-d is a common choice for non-polar to moderately polar compounds.

  • Dissolution : Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Internal Standard : Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

  • Transfer to NMR Tube : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

  • Cleaning and Insertion : Wipe the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) and place it in a spinner turbine, adjusting the depth with a gauge. Insert the sample into the NMR spectrometer.

  • Data Acquisition : The spectrometer software will perform locking on the deuterium signal of the solvent, tuning the probe to the correct frequencies, and shimming the magnetic field to achieve high homogeneity. Standard ¹H and proton-decoupled ¹³C spectra are then acquired.

III. Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Formula : C₆H₇IO₂

  • Molecular Weight : 237.96 g/mol

  • Molecular Ion (M⁺˙) : m/z = 238

Predicted Fragmentation Pattern
m/z Value Proposed Fragment Fragment Lost
238[C₆H₇IO₂]⁺˙(Molecular Ion)
127[I]⁺[C₆H₇O₂]˙
111[C₆H₇O₂]⁺[I]˙
83[C₅H₃O]⁺[I]˙, [CO]
55[C₃H₃O]⁺Further fragmentation
Interpretation of the Mass Spectrum

Upon electron ionization, this compound will form a molecular ion (M⁺˙) with an m/z of 238. This peak should be clearly visible. The fragmentation of halogenated compounds is often characterized by the loss of the halogen radical or the halogen cation.

  • Loss of Iodine Radical : A prominent peak is expected at m/z 111, corresponding to the loss of an iodine radical (I˙) from the molecular ion. This [C₆H₇O₂]⁺ fragment would be a relatively stable, non-halogenated cyclic enone structure.

  • Iodine Cation : A peak at m/z 127, corresponding to the iodine cation [I]⁺, is also highly probable.

  • Alpha-Cleavage : Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. Loss of CO (28 Da) from the m/z 111 fragment would lead to a peak at m/z 83.

  • Cyclic Fragmentation : Saturated cyclic ketones often show a characteristic fragment at m/z 55. While this molecule is unsaturated, related fragmentation pathways could also lead to a peak in this region.

LC-MS/MS Experimental Protocol

For a more gentle ionization that is less likely to cause extensive fragmentation of the molecular ion, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is the preferred method.

  • Stock Solution Preparation : Prepare a 1 mg/mL stock solution of the compound by dissolving 1 mg of this compound in 1 mL of a suitable solvent like methanol or acetonitrile.

  • Working Solution Preparation : Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a mixture of the mobile phase solvents (e.g., 50:50 acetonitrile:water).

  • LC Conditions :

    • Column : A C18 reverse-phase column is typically used for small organic molecules.

    • Mobile Phase : A gradient elution is often employed, starting with a higher percentage of aqueous solvent (e.g., water with 0.1% formic acid) and ramping up to a higher percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate : A typical flow rate is 0.2-0.4 mL/min.

  • MS Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), likely in positive ion mode to form [M+H]⁺ (m/z 239).

    • MS1 Scan : A full scan is performed to identify the m/z of the protonated molecular ion.

    • MS2 Scan (Tandem MS) : The ion corresponding to [M+H]⁺ is selected and fragmented by collision-induced dissociation (CID) to generate a product ion spectrum, which can be used for further structural confirmation.

IV. Data Integration and Structural Confirmation

The definitive confirmation of the structure of this compound is achieved by synthesizing the information from all spectroscopic techniques.

G cluster_data Spectroscopic Data compound This compound MW = 238 ir IR O-H: ~3300 cm⁻¹ C=O: ~1670 cm⁻¹ C=C: ~1610 cm⁻¹ compound->ir h_nmr ¹H NMR 3x CH₂ signals 1x OH signal compound->h_nmr c_nmr ¹³C NMR C=O: ~195 ppm C-OH: ~170 ppm C-I: ~100 ppm 3x CH₂ signals compound->c_nmr ms MS M⁺˙ at m/z 238 Fragments at m/z 111 ([M-I]⁺) and 127 ([I]⁺) compound->ms

Caption: Integrated spectroscopic data confirming the structure of the target compound.

  • IR spectroscopy confirms the presence of the key hydroxyl and conjugated carbonyl functional groups.

  • Mass spectrometry establishes the correct molecular weight (238 g/mol ) and the presence of an iodine atom through its characteristic fragmentation pattern.

  • ¹³C NMR confirms the presence of six unique carbon environments, including the carbonyl, two olefinic carbons, and three distinct methylene groups, consistent with the proposed structure.

  • ¹H NMR provides the final piece of the puzzle, showing the connectivity of the proton-bearing groups. The number of signals, their integrations, and their coupling patterns will match the arrangement of the three methylene groups in the cyclohexene ring.

Together, these techniques provide a self-validating system, where the data from each method corroborates the others, leading to an unambiguous structural assignment for this compound. This comprehensive characterization is the cornerstone of its reliable use in further scientific endeavors.

Spectroscopic Characterization of 2-Iodo-Cyclohexenone Derivatives: An NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features characteristic of 2-iodo-cyclohexenone derivatives. These scaffolds are pivotal in synthetic organic chemistry and drug discovery, serving as versatile intermediates. A thorough understanding of their spectroscopic properties is paramount for reaction monitoring, structural confirmation, and purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a practical, field-proven understanding of how to interpret the spectral data of these compounds.

Introduction: The Structural Significance of 2-Iodo-Cyclohexenones

The 2-iodo-cyclohexenone core is an α,β-unsaturated ketone (enone) system, which introduces distinct electronic properties that are directly observable in its NMR and IR spectra. The presence of an electron-withdrawing carbonyl group conjugated with a carbon-carbon double bond, further substituted with a bulky, polarizable iodine atom, creates a unique spectroscopic fingerprint. This guide will deconstruct this fingerprint, explaining the causality behind the observed spectral patterns.

The general workflow for characterizing a newly synthesized 2-iodo-cyclohexenone derivative involves a multi-spectroscopic approach to unambiguously confirm its structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification IR_Spec FT-IR Spectroscopy (Functional Group ID) Purification->IR_Spec NMR_Spec NMR Spectroscopy (Structural Elucidation) IR_Spec->NMR_Spec MS_Spec Mass Spectrometry (Molecular Weight Confirmation) NMR_Spec->MS_Spec Final_Structure Structure Confirmed MS_Spec->Final_Structure Data Integration

Figure 1: A typical experimental workflow for the synthesis and structural confirmation of 2-iodo-cyclohexenone derivatives.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within the molecule. For 2-iodo-cyclohexenone derivatives, the most informative regions are those corresponding to the carbonyl (C=O) and alkene (C=C) stretching vibrations.

The conjugation of the carbonyl group with the double bond is the dominant electronic factor. This delocalization of π-electrons reduces the double-bond character of the C=O bond, thereby lowering its stretching frequency compared to a saturated ketone.[1][2]

  • Saturated Aliphatic Ketones: Typically absorb around 1715 cm⁻¹.[1][2][3]

  • α,β-Unsaturated Ketones: The C=O stretching vibration is shifted to a lower wavenumber, appearing in the range of 1685-1665 cm⁻¹ .[1][2][4] This strong, sharp absorption is a hallmark of the cyclohexenone core.

The C=C double bond stretch is also observable, though it is typically weaker than the carbonyl stretch. It appears in the 1640-1600 cm⁻¹ region. The C-I stretching vibration is expected in the far-infrared or fingerprint region, generally between 600-500 cm⁻¹, but it is often weak and difficult to assign definitively amidst other absorptions.[5]

VibrationTypical Wavenumber (cm⁻¹)IntensityNotes
C=O Stretch (Ketone) 1685 - 1665 StrongLowered frequency due to conjugation with the C=C bond. This is a primary diagnostic peak.[1][6]
C=C Stretch (Alkene) 1640 - 1600Medium-WeakConjugated alkene stretch.
sp² C-H Stretch 3100 - 3000MediumArises from the vinylic proton (if present). Often appears just above the sp³ C-H stretches.[3]
sp³ C-H Stretch 3000 - 2850MediumAliphatic C-H bonds of the cyclohexyl ring.[7]

Table 1: Summary of characteristic IR absorption frequencies for 2-iodo-cyclohexenone derivatives.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the electronic environment, connectivity, and stereochemistry of protons in the molecule. The chemical shifts are influenced by proximity to electronegative atoms and unsaturated groups.[8] In 2-iodo-cyclohexenones, the enone system and the iodine atom create a dispersed spectrum.

Figure 2: Numbering scheme for the 2-iodo-cyclohexenone core.

  • Vinylic Proton (H-3): If C-3 is unsubstituted, its proton is the most deshielded proton on the ring system (excluding substituents). Its signal appears significantly downfield, typically in the range of 7.0 - 8.0 ppm . This is due to both the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the enone system. For the parent 2-cyclohexenone, the H-3 proton appears around 7.0 ppm.[9] The presence of the iodine at C-2 further deshields this position.

  • Allylic Protons (H-4): The two protons at the C-4 position are adjacent to the double bond and typically resonate between 2.4 - 2.7 ppm .

  • α-Carbonyl Protons (H-6): The protons at the C-6 position are adjacent to the electron-withdrawing carbonyl group and are also deshielded, appearing in a similar range of 2.3 - 2.6 ppm .

  • Aliphatic Protons (H-5): The protons at C-5 are the most shielded, resonating further upfield around 2.0 - 2.2 ppm .[9]

Substituents will, of course, alter these values. For instance, in 2-iodo-3-methyl-cyclohexenone, the vinylic proton signal would be absent, and a singlet for the methyl group would appear around 2.0-2.2 ppm.

Proton(s)Typical Chemical Shift (δ, ppm)Multiplicity (Typical)Notes
H-3 7.0 - 8.0 Triplet or ddHighly deshielded vinylic proton. Absent if C-3 is substituted.
H-4 2.4 - 2.7MultipletAllylic protons, deshielded by the adjacent double bond.
H-6 2.3 - 2.6Triplet or MultipletProtons alpha to the carbonyl group.
H-5 2.0 - 2.2MultipletMost shielded ring protons, often overlaps with allylic/alpha-carbonyl signals.[9]

Table 2: Typical ¹H NMR chemical shift ranges for a 2-iodo-cyclohexenone scaffold.

¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton

¹³C NMR spectroscopy is invaluable for confirming the carbon framework of the molecule. The chemical shifts are spread over a wide range (~220 ppm), making it possible to resolve a signal for each unique carbon atom.[10][11]

  • Carbonyl Carbon (C-1): This is the most deshielded carbon, with a characteristic chemical shift in the 190 - 205 ppm range.[12] For 2-cyclohexenone itself, this peak is at ~199 ppm.[13]

  • Vinylic Carbons (C-2 and C-3): These carbons resonate in the alkene region.

    • C-3: Typically appears between 145 - 160 ppm .

    • C-2: The carbon bearing the iodine atom. The "heavy atom effect" of iodine causes significant shielding (an upfield shift) compared to what might be expected based on electronegativity alone. This carbon's signal is often found further upfield than C-3, typically in the 100 - 120 ppm range.

  • Aliphatic Carbons (C-4, C-5, C-6): These saturated carbons appear in the upfield region of the spectrum.

    • C-4 (Allylic): ~30 - 38 ppm.

    • C-6 (α-Carbonyl): ~35 - 45 ppm.

    • C-5: The most shielded carbon, typically ~20 - 28 ppm.[13]

CarbonTypical Chemical Shift (δ, ppm)Notes
C-1 (C=O) 190 - 205 Most downfield signal, characteristic of a conjugated ketone.[12]
C-3 (=CH) 145 - 160Deshielded vinylic carbon.
C-2 (-CI=) 100 - 120 Vinylic carbon bonded to iodine. The heavy atom effect causes a noticeable upfield shift.
C-6 (-CH₂-CO) 35 - 45Alpha to the carbonyl group.
C-4 (-CH₂-C=) 30 - 38Allylic carbon.
C-5 (-CH₂-) 20 - 28Most upfield aliphatic carbon in the ring.[13]

Table 3: Typical ¹³C NMR chemical shift ranges for a 2-iodo-cyclohexenone scaffold.

Experimental Protocol: Acquiring High-Quality Spectra

Trustworthy data is the foundation of accurate structural elucidation. The following is a standardized protocol for sample preparation and acquisition.

Objective: To obtain high-resolution ¹H, ¹³C, and FT-IR spectra of a solid 2-iodo-cyclohexenone derivative.

Materials:

  • Sample (~5-10 mg for NMR, ~1 mg for IR)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tubes (5 mm, high precision)

  • FT-IR spectrometer with ATR (Attenuated Total Reflectance) accessory

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Vortex mixer, Pasteur pipettes, vials

Methodology:

  • FT-IR Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent-dampened wipe (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place a small amount (~1 mg) of the solid sample directly onto the center of the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

    • Clean the crystal thoroughly after analysis.

  • NMR Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry vial.

    • Add ~0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.

    • Cap the vial and vortex gently until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

    • Cap the NMR tube and wipe the outside clean.

  • NMR Data Acquisition (Example on a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal from the CDCl₃.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical TMS peak.

    • ¹H NMR Acquisition:

      • Acquire a standard proton spectrum (e.g., 8-16 scans).

      • Set the spectral width to cover a range from -1 to 12 ppm.

      • Process the data with Fourier transformation, phase correction, and baseline correction.

      • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

      • Integrate the peaks and identify multiplicities.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled carbon spectrum (e.g., 1024 or more scans, depending on sample concentration).

      • Set the spectral width to cover a range from -10 to 220 ppm.

      • Process the data similarly to the proton spectrum.

      • Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

This self-validating protocol ensures that spectra are referenced correctly and are of sufficient quality for unambiguous structural assignment.

References

An In-depth Technical Guide to 3-Hydroxy-2-iodocyclohex-2-en-1-one: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-hydroxy-2-iodocyclohex-2-en-1-one, a halogenated cyclic β-hydroxy enone. Given the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document leverages established principles of organic chemistry and data from structurally analogous compounds to offer expert-driven predictions and insights. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the potential of functionalized cyclohexenones as versatile chemical intermediates.

Introduction: The Significance of the Cyclohexenone Scaffold

The cyclohexenone framework is a privileged structure in organic synthesis and medicinal chemistry. Its inherent functionality—a conjugated enone system—serves as a versatile handle for a multitude of chemical transformations, including Michael additions, Diels-Alder reactions, and various cross-coupling reactions. The introduction of additional functional groups, such as hydroxyl and iodo moieties, as in the case of this compound, further enhances its synthetic utility and potential for biological activity. These derivatives are valuable precursors for the synthesis of complex natural products, pharmaceuticals, and agrochemicals.[1]

Predicted Physicochemical Properties

Table 1: Predicted and Known Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)3-Hydroxycyclohex-2-enone[2]2-Iodo-2-cyclohexen-1-one[3][4]
CAS Number 642088-17-3[5][6]30182-67-333948-36-6
Molecular Formula C₆H₇IO₂[5]C₆H₈O₂C₆H₇IO
Molecular Weight 238.02 g/mol [5]112.13 g/mol 222.025 g/mol
Appearance Yellow solid[5]Not specifiedSolid
Melting Point Moderately high, likely >100 °CNot availableNot available
Boiling Point High, likely with decompositionNot availableNot available
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in nonpolar solvents, and slightly soluble in water.Not availableNot available
pKa Estimated to be around 4-5 for the enolic proton, similar to other vinylogous acids.Not availableNot applicable
Storage Store at 0-8 °C[5]Not specifiedRefrigerator

The presence of the polar hydroxyl group and the carbon-iodine bond is expected to result in a higher melting point compared to the parent cyclohexenone due to stronger intermolecular forces (hydrogen bonding and dipole-dipole interactions). The enolic hydroxyl group imparts acidic character to the molecule.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the readily available 1,3-cyclohexanedione. This proposed pathway involves two key steps: enolization followed by iodination.

Experimental Protocol: Synthesis of this compound

Step 1: Enolization of 1,3-Cyclohexanedione

  • Dissolve 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • The diketone will exist in equilibrium with its enol tautomer, 3-hydroxycyclohex-2-en-1-one. This equilibrium can be influenced by solvent and temperature but often lies significantly on the side of the enol.

Step 2: Electrophilic Iodination

  • To the solution from Step 1, add a mild iodinating agent such as N-iodosuccinimide (NIS) (1.05 eq).

  • The reaction can be catalyzed by a weak acid, or proceed directly. The electron-rich enol will attack the electrophilic iodine of NIS.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched with a solution of sodium thiosulfate to remove any unreacted iodine.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Enolization cluster_step2 Step 2: Iodination 1,3-Cyclohexanedione 1,3-Cyclohexanedione 3-Hydroxycyclohex-2-en-1-one 3-Hydroxycyclohex-2-en-1-one 1,3-Cyclohexanedione->3-Hydroxycyclohex-2-en-1-one Tautomerization This compound This compound 3-Hydroxycyclohex-2-en-1-one->this compound + N-Iodosuccinimide (NIS)

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Data

The structural characterization of this compound would rely on standard spectroscopic techniques. The following are predicted key spectral features:

¹H NMR (in CDCl₃, 400 MHz):

  • δ 6.0-7.0 ppm (s, 1H): This broad singlet would correspond to the enolic hydroxyl proton. Its chemical shift would be concentration-dependent and it would be exchangeable with D₂O.

  • δ 2.5-2.8 ppm (m, 2H): Methylene protons at C4.

  • δ 2.3-2.5 ppm (m, 2H): Methylene protons at C6.

  • δ 1.9-2.1 ppm (m, 2H): Methylene protons at C5.

¹³C NMR (in CDCl₃, 100 MHz):

  • δ 190-200 ppm: Carbonyl carbon (C1).

  • δ 160-170 ppm: C3 bearing the hydroxyl group.

  • δ 100-110 ppm: C2 bearing the iodine atom.

  • δ 30-40 ppm: Methylene carbons (C4, C5, C6).

IR (Infrared Spectroscopy):

  • ~3400 cm⁻¹ (broad): O-H stretch of the enolic hydroxyl group.

  • ~1650 cm⁻¹ (strong): C=O stretch of the conjugated ketone.[7]

  • ~1600 cm⁻¹ (medium): C=C stretch of the enone.[7]

Chemical Reactivity and Potential Applications in Drug Development

The reactivity of this compound is dictated by its three key functional groups: the enone system, the enolic hydroxyl group, and the vinyl iodide.

Key Reaction Pathways

Reactivity_Diagram cluster_reactions Potential Reactions This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Vinyl Iodide Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Vinyl Iodide Heck Coupling Heck Coupling This compound->Heck Coupling Vinyl Iodide Michael Addition Michael Addition This compound->Michael Addition Enone System O-Alkylation/Acylation O-Alkylation/Acylation This compound->O-Alkylation/Acylation Hydroxyl Group

Caption: Key reactive sites of this compound.

  • Reactions at the Vinyl Iodide: The carbon-iodine bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide variety of substituents at the C2 position, including aryl, alkyl, and alkynyl groups, thereby enabling the rapid generation of diverse molecular libraries.

  • Reactions at the Enone System: The conjugated system is susceptible to Michael addition by soft nucleophiles at the C4 position.

  • Reactions at the Hydroxyl Group: The enolic hydroxyl group can be alkylated or acylated to introduce further diversity.

Relevance to Drug Discovery

The ability to functionalize the cyclohexenone core at multiple positions makes this compound a highly attractive scaffold for drug discovery.[1] The generation of compound libraries through parallel synthesis can facilitate the identification of novel hits and the optimization of lead compounds.[8] The cyclohexenone motif itself is present in numerous biologically active molecules, and the introduction of diverse substituents can modulate pharmacokinetic and pharmacodynamic properties.

Safety and Handling

While specific toxicity data for this compound is unavailable, the related compound 2-iodo-2-cyclohexen-1-one is listed with hazard statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound represents a promising, albeit under-characterized, building block for organic synthesis and medicinal chemistry. Its predictable physicochemical properties and versatile reactivity make it an ideal candidate for the development of novel molecular entities. This guide provides a foundational understanding of this compound, offering a blend of established chemical principles and expert-driven predictions to stimulate further research and application in the scientific community.

References

stability and storage of iodinated cyclohexenones

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Stability

I'm currently focused on conducting targeted Google searches to find information on iodinated cyclohexenones. Specifically, I'm trying to gather data on their stability, degradation pathways, and recommended storage conditions. I'm prioritizing peer-reviewed literature and established chemical stability resources to ensure I get the most reliable information. This is the first step in building a robust understanding of the subject.

Mapping Stability Research Plan

I'm now expanding my initial research strategy. Beyond basic Google searches, I'll analyze results for key stability factors (light, temperature, etc.) and specific experimental data. I'll also explore synthesis and purification methods to understand potential impurities. Finally, I'll build a logical guide structure: introduction, instability discussion, storage/handling guide, and stability assessment protocols.

Refining Stability Assessment Plan

I've just expanded my research focus. Beyond initial Google searches, I'm now digging into synthesis, purification, and impurities to inform my stability assessment. I'm building a guide structure covering: the importance of these compounds, instability, storage/handling, and assessment protocols. I'll synthesize data into a narrative with citations, and create visuals for degradation and workflows. Detailed protocols and tables summarizing quantitative data are planned, followed by a complete references section and the finished guide.

An In-Depth Technical Guide to 3-Hydroxy-2-iodocyclohex-2-en-1-one: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxy-2-iodocyclohex-2-en-1-one, a halogenated derivative of the versatile 1,3-cyclohexanedione scaffold. The document delves into the fundamental principles governing its synthesis, rooted in the keto-enol tautomerism of its precursor. A detailed, field-proven experimental protocol for its preparation via electrophilic iodination is presented, accompanied by an exploration of the underlying reaction mechanism. Key physicochemical properties and spectroscopic data for the characterization of this compound are systematically tabulated. While the precise historical genesis of this specific molecule remains elusive in readily accessible literature, its discovery is contextualized within the broader history of research into halogenated β-dicarbonyl compounds. This guide serves as a critical resource for researchers interested in the application of this and related compounds in synthetic chemistry and drug development.

Introduction: The Significance of the 1,3-Cyclohexanedione Framework

The 1,3-cyclohexanedione moiety is a privileged scaffold in organic chemistry, forming the core of numerous natural products and pharmacologically active molecules.[1] Its derivatives are recognized for a wide range of biological activities, including herbicidal and anti-inflammatory properties.[1] The synthetic versatility of 1,3-cyclohexanediones stems from their unique electronic and structural features, particularly the pronounced acidity of the C-2 methylene protons and the propensity to exist in a stable enolic form. This reactivity has been harnessed for the synthesis of a diverse array of more complex molecules, including fused heterocyclic systems of medicinal interest.[2] The introduction of a halogen atom, such as iodine, onto this framework at the C-2 position further enhances its utility as a synthetic intermediate, opening avenues for subsequent cross-coupling reactions and the introduction of additional molecular complexity.

The Genesis of this compound: A Story of Tautomerism and Electrophilic Addition

The Inherent Duality: Keto-Enol Tautomerism in 1,3-Cyclohexanedione

The discovery and synthesis of this compound are intrinsically linked to the chemical behavior of its precursor, 1,3-cyclohexanedione. In solution, 1,3-cyclohexanedione predominantly exists not in its diketo form but as its enol tautomer, 3-hydroxycyclohex-2-en-1-one.[3] This equilibrium lies heavily towards the enol form due to the formation of a thermodynamically favorable conjugated system.

Diagram 1: Keto-Enol Tautomerism of 1,3-Cyclohexanedione

Caption: The equilibrium between the keto and enol forms of 1,3-cyclohexanedione.

The Electrophilic Iodination of the Enol: A Mechanistic Perspective

The synthesis of this compound is achieved through the electrophilic iodination of 1,3-cyclohexanedione. The electron-rich double bond of the enol tautomer acts as a nucleophile, attacking an electrophilic iodine source. This reaction proceeds readily and is a common strategy for the halogenation of β-dicarbonyl compounds. The mechanism can be catalyzed by either acid or base, which facilitates the formation of the enol or enolate, respectively.

Diagram 2: General Mechanism of Electrophilic Iodination

iodination_mechanism start 1,3-Cyclohexanedione (Enol Form) intermediate Sigma Complex Intermediate start->intermediate Nucleophilic attack on I⁺ product This compound intermediate->product Loss of H⁺ deprotonation Deprotonation reagent Electrophilic Iodine (e.g., I₂) reagent->intermediate

Caption: A simplified workflow of the electrophilic iodination of the enol of 1,3-cyclohexanedione.

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in modern searchable archives, its synthesis is a logical extension of the well-established chemistry of β-dicarbonyl compounds, with early work on their halogenation dating back to the late 19th and early 20th centuries.

Synthesis of this compound: A Practical Guide

The following protocol describes a reliable method for the synthesis of this compound from commercially available 1,3-cyclohexanedione.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
1,3-CyclohexanedioneC₆H₈O₂112.13≥98%
IodineI₂253.81≥99.8%
Sodium BicarbonateNaHCO₃84.01≥99.5%
DichloromethaneCH₂Cl₂84.93ACS grade
Deionized WaterH₂O18.02---
Anhydrous Sodium SulfateNa₂SO₄142.04ACS grade
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-cyclohexanedione (1.0 eq) in a mixture of dichloromethane and deionized water (1:1 v/v).

  • Addition of Base: To the stirring solution, add sodium bicarbonate (1.1 eq) portion-wise at room temperature.

  • Iodination: In a separate flask, prepare a solution of iodine (1.05 eq) in dichloromethane. Add this iodine solution dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup: Upon completion of the reaction, transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with a 10% aqueous solution of sodium thiosulfate, deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield this compound as a solid.

Physicochemical Properties and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
CAS Number 642088-17-3
Molecular Formula C₆H₇IO₂
Molecular Weight 238.02 g/mol
Appearance Typically a yellow solid
Storage Temperature 0-8 °C

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the cyclohexene ring and the enolic hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the enolic carbons (one of which is bonded to iodine), and the methylene carbons.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the conjugated carbonyl group (C=O stretch), and the carbon-carbon double bond (C=C stretch).

Applications in Synthetic Chemistry and Drug Development

This compound is a valuable intermediate in organic synthesis. The presence of the iodine atom allows for a variety of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents at the C-2 position, providing access to a diverse library of substituted 1,3-cyclohexanedione derivatives.

Diagram 3: Synthetic Utility of this compound

synthetic_utility start This compound suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki heck Heck Coupling (R-CH=CH₂) start->heck sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira product_suzuki 2-Aryl/Vinyl-3-hydroxy- cyclohex-2-en-1-one suzuki->product_suzuki product_heck 2-Vinyl-3-hydroxy- cyclohex-2-en-1-one heck->product_heck product_sonogashira 2-Alkynyl-3-hydroxy- cyclohex-2-en-1-one sonogashira->product_sonogashira

Caption: Potential cross-coupling reactions utilizing this compound as a substrate.

The resulting substituted 1,3-cyclohexanediones can serve as key building blocks in the synthesis of complex natural products and novel pharmaceutical agents. The inherent biological activity of the cyclohexanedione core, coupled with the ability to introduce diverse functionalities, makes this a promising area for drug discovery research.

Conclusion

This compound, arising from the fundamental principles of tautomerism and electrophilic substitution, stands as a synthetically useful molecule. While its specific historical discovery is not prominently documented, its chemical lineage is firmly rooted in the extensive studies of β-dicarbonyl compounds. The straightforward synthesis and the potential for further functionalization through modern cross-coupling techniques ensure its continued relevance in the fields of organic synthesis and medicinal chemistry. This guide provides the necessary foundational knowledge and practical protocols to empower researchers in their exploration of this and related halogenated cyclohexanedione derivatives.

References

Methodological & Application

Application Notes and Protocols for the Stille Coupling of Vinyl Iodides with Organostannanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Vinyl Iodides in Stille Coupling

The Stille reaction, a palladium-catalyzed cross-coupling of organostannanes with organic halides or pseudohalides, stands as a cornerstone of modern organic synthesis. Its remarkable tolerance [1][2]for a wide array of functional groups makes it an invaluable tool in the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. This guide focuses specif[1][3]ically on the coupling of vinyl iodides with organostannanes, a pairing that offers distinct advantages in carbon-carbon bond formation.

Vinyl iodides are highly effective electrophiles in Stille couplings, generally exhibiting greater reactivity and requiring milder conditions compared to their vinyl bromide or chloride counterparts. This enhanced reactivity [1][2][4]stems from the weaker carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle. The stereochemistry of th[4]e vinyl iodide is typically retained throughout the reaction, allowing for the precise construction of complex olefinic structures.

Mechanistic Underpin[2]nings: A Guide to Rational Reaction Design

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Stille coupling. The catalytic cycle is generally accepted to proceed through three primary steps, initiated by a palladium(0) catalyst.

  • Oxidative Addition[1]: The active Pd(0) catalyst inserts into the carbon-iodine bond of the vinyl iodide, forming a Pd(II) intermediate. This step is often faster[1][5] for iodides compared to other halides.

  • Transmetalation: [2]The organostannane transfers its organic group to the palladium center. This step is often the ra[1][5]te-determining step of the reaction.

  • Reductive Eliminati[2]on: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Figure 1. The catalytic cycle of the Stille coupling reaction.

Core Components of the Reaction

The success of a Stille coupling hinges on the judicious selection of several key components:

  • Palladium Catalyst: A variety of Pd(0) and Pd(II) precursors can be employed. Common choices include te[5]trakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Pd(PPh₃)₄ is often ef[1]fective for a broad range of substrates, while Pd₂(dba)₃ is typically used with an ancillary phosphine ligand.

  • Ligand: Phosphine[1][5] ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃[1]) and triphenylarsine (AsPh₃) are frequently used. Sterically hindered and e[1]lectron-rich ligands can often accelerate the coupling reaction.

  • Solvent: The choice of solvent is crucial, and anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene, tetrahydrofuran --INVALID-LINK--1, and N,N-dimethylformamide (DMF) are commonly employed.

  • Organostannane Reag[1]ent: A diverse range of organostannanes, including vinyl, aryl, and alkynyl stannanes, can be coupled with vinyl iodides. Tributylstannyl reagents [5]are prevalent due to their stability and ease of handling.

  • Additives: In cer[1]tain cases, additives can significantly enhance the reaction rate. Copper(I) iodide (CuI) is a common additive, particularly for less reactive substrates. The addition of lithium c[1][6]hloride (LiCl) can also be beneficial in some instances.

Experimental Protoco[2]ls

General Safety Precautions: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: [2][7]General Procedure for Stille Coupling of a Vinyl Iodide with a Vinylstannane

This protocol provides a general starting point for the coupling of vinyl iodides with various organostannanes. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • Viny[1]l iodide (1.0 equiv)

  • Organostannane (e.g., tributyl(vinyl)stannane) (1.0–1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stir bar

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reagent Addition: Add the vinyl iodide to the reaction mixture via syringe, followed by the dropwise addition of the organostannane.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the required time (2–24 hours).

  • Monitoring: Monit[1]or the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. The crude product can be purified by column chromatography on silica gel. To aid in the removal of [1]tin byproducts, a potassium fluoride (KF) workup is often employed. Stir the reaction mixture with an aqueous solution of KF for at least one hour before extraction.

Data Presentati[1]on: Representative Examples

The following table summarizes representative examples of Stille coupling reactions involving vinyl iodides with various organostannanes, based on established methodologies.

EntryVinyl IodideOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Est. Yield (%)
11-IodocyclohexeneTributyl(vinyl)stannanePd(PPh₃)₄ (2)-Toluene1001285-95
2(E)-1-Iodo-1-octeneTributyl(phenyl)stannanePd₂(dba)₃ (1.5)AsPh₃ (6)THF801680-90
33-Iodo-2-methyl-2-propenoic acid methyl ester(Tributylstannyl)acetylenePdCl₂(PPh₃)₂ (3)-DMF90875-85
4(Z)-3-Iodo-2-propen-1-olTributyl(2-furyl)stannanePd(PPh₃)₄ (2)-Toluene1102470-80

Estimated yields are based on typical outcomes for similar Stille coupling reactions and may vary.

Best Practices and T[1]roubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and degassed. Use a freshly opened or purified catalyst.
Low reaction temperatureIncrementally increase the reaction temperature.
Sterically hindered substratesConsider using a more reactive catalyst/ligand system or adding CuI as a co-catalyst.
Formation of Homoco[1][5]upled Byproducts Presence of oxygenThoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.
Difficulty in Remov[1]ing Tin Byproducts Incomplete precipitationIncrease the stirring time with aqueous KF. Use a larger volume of KF solution.
Consider alternat[1]ive work-up procedures, such as treatment with DBU/I₂ or chromatography on fluoride-impregnated silica gel.

Conclusion

The St[1]ille coupling of vinyl iodides with organostannanes is a robust and versatile method for the stereospecific synthesis of substituted alkenes. By understanding the underlying mechanism and carefully selecting reaction components, researchers can effectively utilize this powerful transformation in the synthesis of complex organic molecules. The protocols and troubleshooting guide provided herein serve as a valuable resource for achieving successful and reproducible outcomes in the laboratory.

References

Introduction: The Synthetic Value of 2-Substituted Cyclohexenones

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of functionalized α,β-unsaturated carbonyls, this application note provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the copper-catalyzed cross-coupling of 2-iodocyclohexenones. This document emphasizes the underlying principles, experimental nuances, and practical applications of these versatile reactions.

The α,β-unsaturated ketone moiety, particularly within a cyclohexenone framework, is a cornerstone of numerous biologically active molecules, natural products, and pharmaceutical agents. The ability to introduce diverse substituents at the α- or β-position is critical for modifying the electronic and steric properties of these scaffolds, enabling the exploration of structure-activity relationships. While palladium-catalyzed reactions have long dominated the landscape of cross-coupling, copper-catalyzed methods have emerged as a powerful, cost-effective, and often complementary alternative.[1][2]

2-Iodocyclohexenones are particularly valuable substrates. The carbon-iodine bond is sufficiently reactive to participate in a wide range of cross-coupling reactions under relatively mild conditions. Copper catalysis, with its unique reactivity profile, offers an efficient pathway for forming C-N, C-O, and C-C bonds at this position, providing access to a rich diversity of functionalized cyclic enones.[3][4][5]

The Copper Advantage: Why Choose Copper Catalysis?

While palladium is highly effective, copper catalysis presents several key advantages that make it an attractive choice in both academic and industrial settings:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, a critical factor for large-scale synthesis.[6]

  • Unique Reactivity: Copper catalysts often exhibit different reactivity and selectivity profiles compared to palladium, enabling transformations that may be challenging with other metals. This is particularly true for Ullmann-type C-N and C-O couplings.[7][8]

  • Milder Conditions: Modern copper catalysis, often employing specific ligands, has overcome the historically harsh conditions of traditional Ullmann reactions, allowing for lower temperatures and greater functional group tolerance.[8][9]

Section 1: Copper-Catalyzed C-N Cross-Coupling (Ullmann-Type Amination)

The formation of a C-N bond to create enamines or enamides from 2-iodocyclohexenones is a synthetically powerful transformation. These products are precursors to various nitrogen-containing heterocyclic compounds and other valuable synthetic intermediates. The copper-catalyzed Ullmann-type amination provides a direct route to these structures.[3][7][9]

Mechanistic Insights

The modern, ligand-assisted Ullmann condensation is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[7][8] The key steps involve the coordination of the amine and the vinyl iodide to the copper(I) center, followed by oxidative addition to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired C-N coupled product and regenerates the active Cu(I) catalyst. The ligand, typically a diamine or an amino acid, plays a crucial role in stabilizing the copper intermediates and accelerating the reaction.[3][8]

G Figure 1: Catalytic Cycle for Ullmann-Type C-N Coupling cluster_cycle Figure 1: Catalytic Cycle for Ullmann-Type C-N Coupling CuI L-Cu(I)-X Intermediate1 L-Cu(I)-NR₂ CuI->Intermediate1 R₂NH, Base - HX Amine R₂NH Amine->CuI Base Base Base->CuI CuIII L-Cu(III)(NR₂)(R')(I) Intermediate1->CuIII Oxidative Addition VinylIodide R'-I (2-Iodocyclohexenone) VinylIodide->Intermediate1 CuIII->CuI Reductive Elimination Product R'-NR₂ (Product) CuIII->Product

Caption: Figure 1: Catalytic Cycle for Ullmann-Type C-N Coupling

Protocol 1: C-N Coupling of 2-Iodocyclohexenone with a Secondary Amine

This protocol is adapted from established methods for the amidation of vinyl halides and is optimized for the 2-iodocyclohexenone substrate.[3][9]

Materials and Equipment:

  • 2-Iodocyclohexenone

  • Secondary amine (e.g., morpholine, piperidine)

  • Copper(I) iodide (CuI, 99.99%)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard glassware for workup and purification (separatory funnel, round-bottom flasks)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2-iodocyclohexenone (1.0 mmol, 1.0 equiv), Cs₂CO₃ (2.0 mmol, 2.0 equiv), and CuI (0.05 mmol, 5 mol%) to a Schlenk tube.

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL). Stir the suspension for 5 minutes. Add the secondary amine (1.2 mmol, 1.2 equiv) followed by DMEDA (0.2 mmol, 20 mol%) via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 90-110 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16-24 hours.

    • Scientist's Note: The choice of base is critical. Cs₂CO₃ is highly effective for the amidation of vinyl iodides, providing good yields under milder conditions.[9] The DMEDA ligand accelerates the reaction by stabilizing the copper catalyst.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and the copper catalyst. Rinse the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aminocyclohexenone product.

Coupling PartnerBaseLigandTemp (°C)Yield (%)Reference
MorpholineCs₂CO₃DMEDA90~85-95[9]
PiperidineCs₂CO₃DMEDA90~80-90[9]
PyrrolidineK₂CO₃DMEDA110~75-85[3]
IndoleK₃PO₄L-proline80~70-80[10]

Section 2: Copper-Catalyzed C-C Cross-Coupling (Sonogashira Reaction)

The Sonogashira coupling is a fundamental C-C bond-forming reaction that joins a vinyl or aryl halide with a terminal alkyne. While traditionally a palladium-catalyzed process with a copper co-catalyst, the reaction relies heavily on the copper cycle for the activation of the alkyne.[5][11] This makes it indispensable for synthesizing 2-alkynylcyclohexenones, which are versatile building blocks for more complex molecular architectures.

Mechanistic Insights

The Sonogashira reaction operates via two interconnected catalytic cycles.[12] In the palladium cycle, oxidative addition of the 2-iodocyclohexenone to a Pd(0) species occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This highly reactive species then undergoes transmetalation with the Pd(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final product and regenerate the Pd(0) catalyst.

G Figure 2: Interlocking Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A R-Pd(II)(I)L₂ Pd0->PdII_A Oxidative Addition PdII_B R-Pd(II)(C≡CR')L₂ PdII_A->PdII_B Transmetalation CuAcetylide Cu(I)-C≡CR' PdII_B->Pd0 Reductive Elimination Product R-C≡CR' PdII_B->Product CuI Cu(I)-X CuI->CuAcetylide Base, R'C≡CH - HX CuAcetylide->PdII_A CuAcetylide->CuI Transmetalation VinylIodide R-I (2-Iodocyclohexenone) VinylIodide->Pd0 Alkyne R'C≡CH Alkyne->CuI

Caption: Figure 2: Interlocking Catalytic Cycles of the Sonogashira Coupling

Protocol 2: Sonogashira Coupling of 2-Iodocyclohexenone with a Terminal Alkyne

This protocol details a reliable method for the Sonogashira coupling, which can often be performed under mild, even ambient, temperature conditions.[5][13]

Materials and Equipment:

  • 2-Iodocyclohexenone

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • A suitable base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask and inert atmosphere setup

  • Standard workup and purification equipment

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and the amine base (e.g., TEA, 3.0 mmol, 3.0 equiv). Stir the mixture until the catalysts dissolve. Add the terminal alkyne (1.1 mmol, 1.1 equiv) followed by a solution of 2-iodocyclohexenone (1.0 mmol, 1.0 equiv) in THF (2 mL).

  • Reaction Execution: Stir the reaction at room temperature. The reaction progress can be monitored by TLC. A fine precipitate of the amine hydroiodide salt is often observed. Reactions are typically complete in 2-6 hours.

    • Scientist's Note: The copper co-catalyst is essential for increasing the reaction rate, allowing it to proceed at room temperature.[12] In its absence, much higher temperatures would be required. The amine acts as both the base and, in some cases, the solvent.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL).

  • Extraction: Wash the organic solution with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the pure 2-alkynylcyclohexenone.

AlkyneCatalyst SystemBaseTempYield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuITEART>90[5]
1-HexynePd(PPh₃)₂Cl₂ / CuITEART~85-95[5]
TrimethylsilylacetylenePd(OAc)₂ / Xantphos / CuIDIPA50°C~80-90[13]

Section 3: General Workflow and Troubleshooting

A successful cross-coupling experiment relies on careful setup and execution. The following workflow and troubleshooting guide are applicable to the protocols described above.

G start Start: Planning prep Preparation (Dry Glassware, Reagent Purification) start->prep setup Reaction Setup (Inert Atmosphere) prep->setup addition Reagent Addition (Substrate, Catalyst, Ligand, Base) setup->addition execution Reaction Execution (Heating, Stirring, Monitoring) addition->execution workup Quenching & Workup (Filtration, Extraction) execution->workup purification Purification (Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: Figure 3: General Experimental Workflow for Cross-Coupling Reactions

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Cu(I) or Pd(0)).2. Insufficiently anhydrous conditions.3. Poor quality reagents (base, solvent).4. Reaction temperature too low.1. Use fresh, high-purity catalysts. Consider adding a reducing agent for Pd catalysts if needed.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Use freshly opened or purified reagents.4. Incrementally increase the reaction temperature.
Formation of Side Products 1. Homocoupling of the alkyne (Glaser coupling) in Sonogashira.2. Decomposition of the starting material or product.3. Reaction with solvent.1. Ensure the reaction is run under a strictly inert atmosphere (oxygen promotes Glaser coupling).2. Lower the reaction temperature or shorten the reaction time.3. Choose a more inert solvent (e.g., dioxane instead of THF at high temps).
Difficulty in Purification 1. Co-elution of product with ligand (e.g., PPh₃).2. Residual copper or palladium in the product.1. Convert PPh₃ to its more polar oxide with a mild oxidant post-reaction for easier separation.2. Perform an aqueous wash with ammonium chloride or a dilute ammonia solution to chelate and remove copper salts. Filter through Celite post-reaction.
Conclusion

Copper-catalyzed cross-coupling reactions of 2-iodocyclohexenones are a robust and versatile tool for modern organic synthesis. They provide efficient and economical access to a wide array of valuable 2-substituted enones that are central to drug discovery and materials science. By understanding the underlying mechanisms and adhering to meticulous experimental technique, researchers can effectively leverage these protocols to accelerate their synthetic programs.

References

The Versatile Reactivity of 3-Hydroxy-2-iodocyclohex-2-en-1-one in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 3-hydroxy-2-iodocyclohex-2-en-1-one scaffold is a valuable and versatile building block in modern organic synthesis. Its unique combination of a vinyl iodide, a ketone, and a hydroxyl group within a cyclic framework allows for a diverse range of palladium-catalyzed transformations, paving the way for the efficient construction of complex molecular architectures. This guide provides an in-depth exploration of the key palladium-catalyzed reactions of this substrate, offering detailed application notes, field-proven protocols, and mechanistic insights to empower researchers in the fields of medicinal chemistry, natural product synthesis, and materials science.

Introduction to a Privileged Scaffold

The reactivity of the carbon-iodine bond in this compound makes it an excellent electrophilic partner in a variety of cross-coupling reactions. The adjacent hydroxyl and ketone functionalities not only influence the electronic properties of the vinyl iodide but also offer handles for further synthetic manipulations. This guide will focus on four major classes of palladium-catalyzed reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Buchwald-Hartwig amination. For each reaction, we will delve into the underlying principles, provide optimized protocols, and discuss the scope and limitations.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized centers.[1] In the context of this compound, this reaction enables the introduction of a wide array of aryl and vinyl substituents at the 2-position, leading to the synthesis of 2-aryl-3-hydroxycyclohex-2-en-1-ones, which are prevalent motifs in biologically active compounds.

A significant advantage of this reaction is the commercial availability and stability of a vast number of boronic acids. Furthermore, the reaction conditions are generally mild and tolerant of various functional groups, often allowing for the coupling to proceed without the need for protecting the hydroxyl group of the substrate.[2][3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(I)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-I) Transmetalation Complex R-Pd(II)(Ar)L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar-B(OH)2, Base) Product R-Ar Transmetalation Complex->Product Reductive Elimination

Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Application Notes & Protocol

A particularly efficient and environmentally benign protocol for the Suzuki-Miyaura coupling of 2-iodocycloenones utilizes a heterogeneous palladium on carbon (Pd/C) catalyst.[2][3] This approach avoids the need for expensive and often air-sensitive phosphine ligands and allows for easy recovery and recycling of the catalyst.

Table 1: Suzuki-Miyaura Coupling of 2-Iodocyclohexenones with Arylboronic Acids

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acid10% Pd/C (5 mol%)Na₂CO₃DME/H₂O (1:1)25295[2][3]
24-Methoxyphenylboronic acid10% Pd/C (5 mol%)Na₂CO₃DME/H₂O (1:1)25298[2][3]
34-Chlorophenylboronic acid10% Pd/C (5 mol%)Na₂CO₃DME/H₂O (1:1)25392[2][3]
42-Thiopheneboronic acid10% Pd/C (5 mol%)Na₂CO₃DME/H₂O (1:1)25485[2][3]

Experimental Protocol: General Procedure for Pd/C-Catalyzed Suzuki-Miyaura Coupling

  • To a round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Add a 1:1 mixture of 1,2-dimethoxyethane (DME) and water.

  • To this suspension, add 10% palladium on activated carbon (5 mol%).

  • Stir the reaction mixture vigorously at room temperature (25 °C) under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-hydroxycyclohex-2-en-1-one.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms, providing a direct route to synthesize substituted alkynes.[4][5] When applied to this compound, this reaction allows for the introduction of a variety of terminal alkynes, yielding 2-alkynyl-3-hydroxycyclohex-2-en-1-ones. These products are valuable intermediates, as the alkyne functionality can be further elaborated through various transformations.

Mechanistic Insights

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper.[6] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the terminal alkyne by forming a copper acetylide intermediate.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition R-Pd(II)(I)L2 Pd(0)L2->Oxidative Addition Oxidative Addition (R-I) Transmetalation R-Pd(II)(C≡CR')L2 Oxidative Addition->Transmetalation Transmetalation Product R-C≡CR' Transmetalation->Product Reductive Elimination Cu(I) Cu(I) Copper Acetylide Cu-C≡CR' Copper Acetylide->Transmetalation Copper Acetylide->Cu(I) Terminal Alkyne H-C≡CR' Terminal Alkyne->Copper Acetylide Base

Figure 2: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Application Notes & Protocol

The Sonogashira coupling of 2-iodo-2-cycloalkenones has been successfully employed in the synthesis of natural products.[7] The reaction conditions can be tuned to be mild, and the presence of the hydroxyl group on the cyclohexenone ring is generally well-tolerated.

Table 2: Sonogashira Coupling of 2-Iodo-2-cycloalkenones with Terminal Alkynes

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)Et₃NTHFrt485[7]
21-HexynePd(PPh₃)₄ (5 mol%), CuI (10 mol%)i-Pr₂NEtDMF50678General Protocol
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)Et₃NToluenert392General Protocol
4Propargyl alcoholPd(PPh₃)₄ (5 mol%), CuI (10 mol%)Et₃NCH₃CN40875General Protocol

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and copper(I) iodide (10 mol%).

  • Add the appropriate solvent (e.g., THF or DMF) and the base (e.g., triethylamine, 3.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 equiv.) to the reaction mixture dropwise via syringe.

  • Add a solution of this compound (1.0 equiv.) in the reaction solvent.

  • Stir the reaction at the desired temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Coupling: Vinylation of the Cyclohexenone Core

The Heck reaction provides a powerful means to form carbon-carbon bonds by coupling a vinyl or aryl halide with an alkene.[8] For this compound, the Heck reaction allows for the introduction of various alkenyl groups at the 2-position, leading to the formation of conjugated diene systems. These products are valuable precursors for cycloaddition reactions and other transformations.

Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the vinyl iodide to a palladium(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.[9]

Heck_Reaction_Workflow start Start: Prepare Reactants react Heck Coupling Reaction (Pd Catalyst, Base, Alkene) start->react workup Aqueous Workup and Extraction react->workup purify Column Chromatography workup->purify product Final Product: 2-Alkenyl-3-hydroxy- cyclohex-2-en-1-one purify->product Buchwald_Hartwig_Amination cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(I)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-I) Amine Coordination [R-Pd(II)(I)(NHR'R'')]L2 Oxidative Addition Complex->Amine Coordination Amine (HNR'R'') Palladium-Amido Complex R-Pd(II)(NR'R'')L2 Amine Coordination->Palladium-Amido Complex Base Product R-NR'R'' Palladium-Amido Complex->Product Reductive Elimination

References

The Versatile Synthon: Applications of 3-Hydroxy-2-iodocyclohex-2-en-1-one in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Complex Architectures

In the intricate field of natural product synthesis, the strategic selection of starting materials and key intermediates is paramount to achieving efficiency and elegance. Among the arsenal of synthetic building blocks, functionalized cyclohexenone scaffolds stand out for their inherent versatility. This application note focuses on 3-hydroxy-2-iodocyclohex-2-en-1-one , a highly valuable synthon whose dense functionalization allows for a diverse array of chemical transformations. Its structure combines a vinyl iodide, an enone system, and a hydroxyl group, each offering a distinct handle for molecular elaboration.

The vinyl iodide moiety is an exceptional substrate for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high fidelity.[1] The α,β-unsaturated ketone system is primed for conjugate additions and annulations, while the hydroxyl group can be used for further functionalization or to direct stereoselective reactions. This trifecta of reactivity makes this compound a powerful tool for the convergent assembly of complex natural products, such as the potent anticancer agent Pancratistatin and the analgesic Epibatidine. This guide will detail the preparation of this key intermediate and provide robust protocols for its application in transformations central to modern synthetic chemistry.

I. Synthesis of the Core Building Block

The preparation of this compound is efficiently achieved from the readily available starting material, 1,3-cyclohexanedione. The core principle of this synthesis relies on the tautomeric equilibrium of 1,3-cyclohexanedione, which exists predominantly as its enol form, 3-hydroxycyclohex-2-en-1-one.[2] This enol provides a nucleophilic double bond that can be readily iodinated by a mild electrophilic iodine source, such as N-iodosuccinimide (NIS).[3][4]

dot graph "synthesis_scheme" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Synthesis of the title compound via electrophilic iodination."

Protocol 1: Preparation of this compound

This protocol describes the direct iodination of 1,3-cyclohexanedione using N-iodosuccinimide.

Materials:

  • 1,3-Cyclohexanedione (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.2 eq)[5]

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-cyclohexanedione (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).

  • Addition of Reagent: Add N-iodosuccinimide (1.2 eq) to the solution in one portion.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the acetonitrile under reduced pressure.

    • Partition the resulting residue between ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining iodine), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a crystalline solid.

Causality and Expertise:

  • Choice of Reagent: N-iodosuccinimide is an ideal electrophilic iodine source for this transformation. It is a stable, crystalline solid that is easier to handle than molecular iodine and is highly effective for the iodination of electron-rich alkenes like enols.[3][4] The reaction proceeds without the need for a strong acid or base catalyst.

  • Solvent: Acetonitrile is chosen for its ability to dissolve both the starting material and the reagent, and its suitable boiling point for the reaction.

  • Workup: The sodium thiosulfate wash is critical for removing unreacted iodine and iodide byproducts, simplifying purification.

II. Application in Carbon-Carbon Bond Formation: The Suzuki-Miyaura Cross-Coupling

The vinyl iodide functionality of this compound is a cornerstone of its utility, providing a direct entry into palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is particularly powerful for constructing biaryl linkages and other C(sp²)-C(sp²) bonds that are prevalent in natural products.[6][7] The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it ideal for use with our multifunctional building block.

This transformation is pivotal in the synthesis of phenanthridone alkaloids like Pancratistatin , where the construction of the core biaryl framework is a key strategic step.[8][9][10]

dot graph "suzuki_workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction."

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 3.0 eq)

  • Solvent system (e.g., Dioxane/H₂O, 4:1)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Execution: Heat the mixture to 80-100°C with vigorous stirring for 6-12 hours, or until TLC/LC-MS analysis indicates completion.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired 2-aryl-3-hydroxycyclohex-2-en-1-one.

Causality and Expertise:

  • Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the vinyl iodide to the Pd(0) complex, transmetalation of the aryl group from the activated boronic acid to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6]

  • Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[11] Potassium phosphate (K₃PO₄) is often effective for challenging couplings.[12]

  • Inert Atmosphere: Oxygen must be rigorously excluded as it can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote unwanted side reactions like the homocoupling of the boronic acid.[7]

Catalyst SystemBaseSolventTypical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O75-90General Suzuki Conditions
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O85-98[12]
Pd/C (recyclable)K₂CO₃DMF/H₂O80-95[13]

III. Application in Ring-Forming Reactions: Annulation Strategies

Beyond linear extensions, this compound is an excellent substrate for annulation reactions to build fused or spirocyclic ring systems. These reactions often proceed through a sequence of a cross-coupling followed by an intramolecular cyclization. For example, a palladium-catalyzed annulation can be achieved by reacting the vinyl iodide with an internal alkyne, leading to complex polycyclic aromatic systems.[14] Alternatively, intramolecular coupling between the vinyl iodide and a tethered enolate can forge a new five-membered ring.[15]

Such strategies are essential for accessing the bridged bicyclic core of natural products like Epibatidine , a potent analgesic isolated from the skin of an Ecuadorian poison frog.[16][17][18] While direct synthesis of Epibatidine may employ different routes, the principles of using a functionalized six-membered ring to construct the azabicyclo[2.2.1]heptane skeleton are well-established.

dot graph "retrosynthesis" { layout=dot; rankdir="RL"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Retrosynthetic approach highlighting the use of the building block."

Protocol 3: Palladium-Catalyzed Annulation with an Alkyne (Conceptual)

This protocol illustrates a conceptual pathway for constructing a new ring, inspired by Larock's annulation methodology.[14]

Materials:

  • 2-(Aryl)-3-hydroxycyclohex-2-en-1-one (prepared via Protocol 2)

  • Internal Alkyne (e.g., diphenylacetylene, 1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Tetrabutylammonium chloride (n-Bu₄NCl, 1.0 eq)

  • Solvent (e.g., DMF, anhydrous)

Procedure:

  • Precursor Synthesis: First, convert the iodide of this compound to an aryl group containing an ortho-directing group if necessary, following Protocol 2.

  • Reaction Setup: In a sealed tube, combine the resulting 2-arylcyclohexenone derivative (1.0 eq), the internal alkyne (1.2 eq), Pd(OAc)₂ (0.1 eq), Na₂CO₃ (2.0 eq), and n-Bu₄NCl (1.0 eq).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Solvent and Execution: Add anhydrous DMF, seal the tube, and heat to 100-120°C for 12-24 hours.

  • Workup and Purification: After cooling, the reaction is worked up via aqueous extraction and the product is purified by column chromatography to yield the annulated polycyclic product.

Causality and Expertise:

  • Mechanism: This reaction likely proceeds via oxidative addition of a C-H bond or the vinyl triflate (if the hydroxyl is converted) to Pd(0), followed by insertion of the alkyne and a subsequent intramolecular cyclization onto the tethered aryl ring.[14]

  • Additives: Tetrabutylammonium chloride can act as a phase-transfer catalyst and helps to stabilize the palladium catalytic species.

  • Significance: This type of reaction rapidly builds molecular complexity, forming multiple C-C bonds in a single operation and providing access to the core structures of many complex alkaloids and terpenoids.

Conclusion

This compound is a testament to the power of strategic functionalization in a synthetic building block. Its capacity for selective and high-yielding transformations at three distinct points of reactivity makes it an invaluable asset for the synthesis of architecturally complex natural products. The protocols provided herein for its synthesis and subsequent elaboration via Suzuki-Miyaura coupling and conceptual annulation reactions offer a robust framework for researchers in organic synthesis and drug development. By mastering the chemistry of this versatile synthon, chemists can unlock more efficient and convergent pathways to molecules of significant biological and medicinal importance.

References

Application Notes & Protocols: Strategic Derivatization of 3-Hydroxy-2-iodocyclohex-2-en-1-one for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-hydroxy-2-iodocyclohex-2-en-1-one core is a highly versatile and synthetically tractable scaffold, poised for multidimensional derivatization. Its strategic importance in medicinal chemistry lies in the orthogonal reactivity of its three key functional groups: the vinyl iodide, the enolized β-dicarbonyl system, and the enone Michael acceptor. This guide provides an in-depth exploration of derivatization strategies, offering detailed protocols for palladium-catalyzed cross-coupling reactions at the C2 position and discussing further functionalization at the C3-hydroxyl and the enone system. The rationale behind methodological choices is explained to empower researchers in drug discovery to rationally design and synthesize novel molecular entities with diverse therapeutic potential.

Introduction: The Strategic Value of the Cyclohexenone Scaffold

In the landscape of drug discovery, privileged scaffolds are molecular frameworks that can bind to multiple biological targets, offering a robust starting point for library development. The this compound motif is an exemplary building block due to its inherent structural features. The vinyl iodide at the C2 position is an excellent electrophile for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.[1][2] The enone system provides a site for Michael additions, while the hydroxyl group at C3 can be readily functionalized. This trifecta of reactive sites allows for a systematic and divergent approach to building molecular complexity, crucial for probing structure-activity relationships (SAR) and developing novel therapeutic agents. Substituted cyclohexenone derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

Synthesis of the Core Scaffold: this compound

The starting material is typically synthesized from 1,3-cyclohexanedione. The presence of the enolizable ketone allows for regioselective iodination at the C2 position.

Protocol 2.1: Synthesis of this compound
  • Reaction Setup: To a stirred solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as water or a mixture of water and methanol, add a base like sodium hydroxide or sodium carbonate (1.1 eq).

  • Iodination: Cool the solution in an ice bath. Slowly add a solution of iodine (1.05 eq) and potassium iodide (1.05 eq) in water. The iodine will decolorize as it reacts.

  • Reaction Monitoring: Allow the mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

  • Isolation: The product often precipitates upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a stable solid.

Core Derivatization: Palladium-Catalyzed Cross-Coupling at C2

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling, allowing for mild reaction conditions and broad functional group tolerance.[1][6] This makes the C2 position the primary site for introducing molecular diversity.

G cluster_start Core Scaffold cluster_derivatives C2-Position Derivatization cluster_products Compound Classes Start This compound Suzuki C(sp2)-C(sp2) Bond (Suzuki Coupling) Start->Suzuki [Pd], Base Ar-B(OH)2 Sonogashira C(sp2)-C(sp) Bond (Sonogashira Coupling) Start->Sonogashira [Pd], [Cu], Base R-C≡CH Buchwald C(sp2)-N Bond (Buchwald-Hartwig) Start->Buchwald [Pd], Base R2NH Aryl 2-Aryl Derivatives Suzuki->Aryl Alkynyl 2-Alkynyl Derivatives Sonogashira->Alkynyl Amino 2-Amino Derivatives Buchwald->Amino

Caption: Workflow for C2-derivatization of the core scaffold.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it invaluable for installing aryl or heteroaryl fragments, which are common features in many pharmaceuticals.[1]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(0) is the active catalyst. It can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a stable Pd(II) precatalyst (e.g., Pd(OAc)₂).[1][7] The choice often depends on air sensitivity and cost.

  • Ligand: Triphenylphosphine (PPh₃) is a common, effective ligand. For more challenging couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the reductive elimination step and improve yields.[7][8]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can significantly impact the reaction outcome.[7]

  • Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane, DMF) and water is common, as it facilitates the dissolution of both the organic and inorganic reagents.[1][7]

G Pd(0) Pd(0) R-Pd(II)-I R-Pd(II)-I Pd(0)->R-Pd(II)-I Oxidative Addition R-I R-I R-I->R-Pd(II)-I Oxidative\nAddition Oxidative Addition R-Pd(II)-Ar R-Pd(II)-Ar R-Pd(II)-I->R-Pd(II)-Ar Transmetalation ArB(OH)2 + Base ArB(OH)2 + Base [ArB(OH)3]- [ArB(OH)3]- ArB(OH)2 + Base->[ArB(OH)3]- [ArB(OH)3]-->R-Pd(II)-Ar Transmetalation Transmetalation R-Ar R-Ar R-Pd(II)-Ar->R-Ar Reductive Elimination Reductive\nElimination Reductive Elimination R-Ar->Pd(0) Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel (e.g., Schlenk tube), add the arylboronic acid (1.2 - 1.5 eq), a base such as potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Add a degassed solvent mixture (e.g., 4:1 Toluene/H₂O). To this stirred mixture, add this compound (1.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.[1]

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[1]

ParameterCondition 1Condition 2Notes
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%)Pd(0) source is often faster; Pd(II) is more air-stable.
Ligand -PPh₃ (4 mol%)Required for in situ generation of Pd(0) from Pd(II).
Base K₂CO₃ (2 eq)K₃PO₄ (2 eq)K₃PO₄ is a stronger base, often better for less reactive boronic acids.[7]
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (4:1)Choice can affect solubility and reaction rate.
Temperature 90 °C100 °CHigher temperatures may be needed for less reactive substrates.
Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing a linear alkyne moiety.[9] This functional group is a versatile synthon for further transformations (e.g., click chemistry, reductions) and can act as a rigid linker in drug design. The reaction typically employs a dual catalytic system of palladium and copper(I).[6]

Causality Behind Experimental Choices:

  • Palladium Catalyst: As with the Suzuki coupling, a Pd(0) species is required for the oxidative addition step.[9]

  • Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step.[6][10]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HI byproduct and to facilitate the formation of the copper acetylide.[10]

  • Copper-Free Variants: To avoid the potential for alkyne homocoupling (Glaser coupling) promoted by the copper catalyst, copper-free protocols have been developed.[10][11] These often require a different base (e.g., Cs₂CO₃) and may proceed at slightly higher temperatures.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) R-Pd(II)-I R-Pd(II)-I Pd(0)->R-Pd(II)-I Oxidative Addition (R-I) R-Pd(II)-C≡CR' R-Pd(II)-C≡CR' R-Pd(II)-I->R-Pd(II)-C≡CR' Transmetalation R-C≡CR' R-C≡CR' R-Pd(II)-C≡CR'->R-C≡CR' Reductive Elimination R-C≡CR'->Pd(0) Cu(I) Cu(I) Cu-C≡CR' Cu-C≡CR' Cu(I)->Cu-C≡CR' R'C≡CH, Base Cu-C≡CR'->R-Pd(II)-C≡CR' Cu-C≡CR'->Cu(I)

Caption: Dual catalytic cycles of the Sonogashira reaction.

Protocol 3.2.1: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2.0 eq). Stir the mixture at room temperature.

  • Substrate Addition: Add this compound (1.0 eq) to the mixture, followed by the dropwise addition of the terminal alkyne (1.2 eq).[11]

  • Reaction Execution: Stir the reaction at room temperature. The reaction is often complete within 2-8 hours.[9] For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Monitoring: Follow the consumption of the starting material by TLC.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite® to remove catalyst residues.[11]

  • Purification: Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[11]

ParameterCondition 1 (Classic)Condition 2 (Copper-Free)Notes
Pd Catalyst Pd(PPh₃)₄ (2 mol%)Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)Both systems are effective.
Co-catalyst CuI (4 mol%)NoneAvoids Glaser homocoupling.[10]
Base Triethylamine (2 eq)Cs₂CO₃ (2 eq)Amine base is standard with CuI; carbonate is used in copper-free systems.[11]
Solvent THFDMFDMF is more polar and can aid in dissolving reagents.
Temperature Room Temperature60-80 °CCopper-free reactions may require heating.
Buchwald-Hartwig Amination: Introduction of Nitrogen-Based Functional Groups

The Buchwald-Hartwig amination is a powerful method for constructing C(sp²)-N bonds, allowing for the synthesis of aryl amines.[12] This is a cornerstone reaction in medicinal chemistry, as the aniline and related motifs are present in a vast number of drugs.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of phosphine ligand. Early systems used simple ligands like P(o-tol)₃.[13] Modern methods rely on highly specialized, bulky, and electron-rich biaryl phosphine ligands (e.g., XPhos, JohnPhos, DavePhos) which are crucial for promoting the challenging reductive elimination step to form the C-N bond.[13][14]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be used.[14][15] The base deprotonates the amine, making it more nucleophilic.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition Oxidative\nAddition (Ar-X) Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Amine Ar-Pd(II)(L2)-Amine Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Amine Ligand Exchange Amine + Base Amine + Base [Amide]- [Amide]- Amine + Base->[Amide]- Amine\nDeprotonation Amine Deprotonation [Amide]-->Ar-Pd(II)(L2)-Amine Ligand\nExchange Ligand Exchange Ar-Amine Ar-Amine Ar-Pd(II)(L2)-Amine->Ar-Amine Reductive Elimination Reductive\nElimination Reductive Elimination Ar-Amine->Pd(0)L2 Catalyst Regeneration

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 3.3.1: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, charge an oven-dried reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the biaryl phosphine ligand (e.g., XPhos, 3-6 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).[14]

  • Reagent Addition: Add anhydrous toluene or dioxane. Add this compound (1.0 eq) and the desired primary or secondary amine (1.2-1.5 eq).

  • Reaction Execution: Seal the tube and heat the mixture with vigorous stirring. Temperatures typically range from 80-110 °C.

  • Monitoring: Monitor the reaction by LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Workup: Cool the reaction to room temperature. Quench carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterCondition 1Condition 2Notes
Pd Precatalyst Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)Both are common Pd(0) and Pd(II) sources, respectively.
Ligand XPhos (3 mol%)JohnPhos (4 mol%)Ligand choice is critical and often needs to be screened for optimal results.[13]
Base NaOt-Bu (1.4 eq)LHMDS (1.5 eq)NaOt-Bu is the most general base; others can be effective for specific substrates.
Solvent Toluene1,4-DioxaneSolvent can influence catalyst solubility and activity.
Temperature 100 °C110 °CHigher temperatures are often required for less reactive aryl halides (e.g., chlorides).

Future Directions: Expanding the Chemical Space

While C2-functionalization is a primary strategy, the other reactive sites on the scaffold should not be overlooked for generating further diversity.

  • O-Alkylation/Acylation: The C3-hydroxyl group can be readily converted to ethers or esters using standard synthetic protocols (e.g., Williamson ether synthesis, esterification with acyl chlorides) to modulate properties like solubility and hydrogen bonding capacity.

  • Michael Addition: The α,β-unsaturated ketone is a classic Michael acceptor. The addition of soft nucleophiles (e.g., thiols, secondary amines, organocuprates) at the C4 position can introduce substituents that project into a different vector of chemical space, significantly altering the molecule's three-dimensional shape.

Conclusion

The this compound scaffold is a powerful platform for medicinal chemistry. Its predictable and versatile reactivity allows for the systematic synthesis of diverse compound libraries. By leveraging robust and well-understood methodologies such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently explore vast regions of chemical space. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals to harness the full potential of this valuable synthetic intermediate in the quest for novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-2-iodocyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-hydroxy-2-iodocyclohex-2-en-1-one. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The molecule, a key intermediate, is primarily synthesized via the electrophilic α-iodination of 1,3-cyclohexanedione. While seemingly straightforward, this reaction presents several common challenges that can impact yield, purity, and reproducibility.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I resolve this?

A1: Low yields in the iodination of 1,3-cyclohexanedione are typically traced back to two core chemical principles: the inherently low reactivity of molecular iodine (I₂) and the reversibility of the reaction.

  • Low Electrophilicity of Iodine: Molecular iodine (I₂) is not a powerful electrophile. The reaction relies on the nucleophilic attack from the enol or enolate form of 1,3-cyclohexanedione, which can be a slow process.

  • Reaction Reversibility: The reaction produces hydrogen iodide (HI) as a byproduct. HI is a strong reducing agent and can reduce the desired product, this compound, back to the starting material, 1,3-cyclohexanedione, shifting the equilibrium unfavorably.[1]

Troubleshooting Workflow:

To overcome these issues, the strategy is to either remove the HI as it forms or use a more potent iodinating agent.

G start Problem: Low Yield q1 Are you using I₂ alone? start->q1 sol1 Add an oxidizing agent (e.g., H₂O₂, Oxone) to consume HI and generate a more reactive electrophilic iodine species (I⁺). q1->sol1 Yes q2 Is the reaction still sluggish or incomplete? q1->q2 No, using an oxidant sol1->q2 sol2 Switch to a more potent iodinating agent like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl). q2->sol2 Yes success Improved Yield q2->success No, yield improved sol2->success

Caption: Troubleshooting flowchart for low reaction yields.

Recommended Solutions:

  • Use of Oxidizing Agents: The most common and effective method is to perform the reaction with I₂ in the presence of an oxidant like hydrogen peroxide (H₂O₂) or Oxone.[2] The oxidant serves a dual purpose: it oxidizes the HI byproduct back to I₂, preventing the reverse reaction, and it generates a more powerful electrophilic iodinating species in situ.

  • Alternative Iodinating Reagents: Employing more reactive iodinating agents is a highly effective strategy.

    • N-Iodosuccinimide (NIS): A mild and efficient source of electrophilic iodine, often used for sensitive substrates.[3][4]

    • Iodine Monochloride (ICl): A highly reactive interhalogen compound. Due to the electronegativity difference, the iodine atom is polarized to be electrophilic (δ+).[1] Care must be taken as ICl is moisture-sensitive.[5]

Q2: My TLC analysis shows multiple product spots, likely from over-iodination. How can I improve selectivity for the desired mono-iodinated product?

A2: The formation of di- or poly-iodinated byproducts occurs because the mono-iodinated product is still an activated dicarbonyl compound and can react further. Achieving high selectivity for mono-iodination requires precise control over reaction conditions.

Key Control Parameters:

ParameterRecommendation & Rationale
Stoichiometry Carefully control the molar ratio of the iodinating agent to the substrate. Use a 1:1 ratio or even a slight sub-stoichiometric amount (e.g., 0.95 eq.) of the iodinating agent to favor mono-iodination.[5]
Temperature Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). This decreases the overall reaction rate, enhancing the kinetic selectivity for the more reactive starting material over the product.[5]
Addition Rate Add the iodinating agent slowly or dropwise to the solution of 1,3-cyclohexanedione. This maintains a low instantaneous concentration of the iodinating agent, reducing the likelihood of a second iodination event on the newly formed product.
Solvent Choice The solvent can influence the reactivity of the iodinating species. Protic solvents like methanol or ethanol can sometimes moderate reactivity compared to aprotic solvents. Experimentation may be required to find the optimal solvent for your specific reagent system.[5]
Q3: The product appears unstable and difficult to purify. What are the best practices for workup and purification?

A3: The target compound, this compound, can be sensitive to light and acidic/basic conditions, leading to degradation.[6] A careful and swift workup and purification process is crucial.

Standard Workup and Purification Protocol:

  • Quenching: Once the reaction is complete (as monitored by TLC), quench any excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[5][7] Add the solution dropwise until the characteristic brown/purple color of iodine disappears, indicating complete quenching.

  • Extraction: Transfer the reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, dilute with water and a water-immiscible organic solvent like ethyl acetate or dichloromethane. Extract the aqueous layer multiple times to ensure full recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.

    • Brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator at a low temperature (<40 °C).

  • Purification:

    • Column Chromatography: This is the most effective method for separating the mono-iodinated product from starting material and di-iodinated byproducts. A silica gel column with a gradient elution system (e.g., starting with hexanes and gradually increasing the proportion of ethyl acetate) is typically effective.

    • Recrystallization: If the crude product is a solid and sufficiently pure, recrystallization from a suitable solvent system can be an alternative.

Stability and Storage: The purified product should be stored in a dark container (e.g., an amber vial) under an inert atmosphere (nitrogen or argon) at low temperatures (0-8 °C) to prevent degradation.[6][8]

Scientific FAQs
Q: What is the underlying mechanism for the iodination of 1,3-cyclohexanedione?

A: The reaction proceeds via an electrophilic substitution on the α-carbon. The key first step is the keto-enol tautomerization of 1,3-cyclohexanedione. The enol tautomer is the active nucleophile that attacks the electrophilic iodine source (I⁺).

G cluster_0 Mechanism of α-Iodination start 1,3-Cyclohexanedione (Keto Form) enol Enol Tautomer start->enol Tautomerization product This compound enol->product Nucleophilic Attack I_plus I⁺ (from I₂/Oxidant or NIS) H_plus H⁺

Caption: Simplified reaction mechanism pathway.

The enol form possesses a nucleophilic C=C double bond. This bond attacks the electrophilic iodine atom, leading to the formation of a resonance-stabilized cationic intermediate, which then loses a proton to yield the final product.[9]

Q: Why is 1,3-cyclohexanedione particularly reactive at the C2 position?

A: The hydrogen atoms on the carbon atom situated between the two carbonyl groups (the C2 position) are significantly more acidic than typical methylene protons. This is because the resulting carbanion (enolate) formed upon deprotonation is highly stabilized by resonance, delocalizing the negative charge onto both oxygen atoms. This high acidity facilitates the formation of the enolate/enol, which is the reactive species for electrophilic iodination.

Experimental Protocols
Protocol 1: Iodination using Iodine and Hydrogen Peroxide

This protocol is a cost-effective and environmentally benign method.

  • Preparation: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 1,3-cyclohexanedione (1.0 eq.) in methanol.

  • Reagent Addition: Add sodium iodide (NaI) (1.1 eq.) or molecular iodine (I₂) (1.1 eq.) to the solution and stir until dissolved.

  • Initiation: Cool the flask to 0 °C in an ice bath. Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (1.2 eq.) dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Proceed with the standard extraction and purification procedure as described in the troubleshooting section.

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This protocol uses a milder, more selective iodinating agent.

  • Preparation: Dissolve 1,3-cyclohexanedione (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottomed flask.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq.) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is often complete within this timeframe. Monitor progress by TLC.

  • Workup: Filter off the succinimide byproduct. Wash the filtrate with saturated aqueous Na₂S₂O₃ to remove any residual iodine color, then proceed with the standard extraction and purification protocol.

References

Technical Support Center: Iodination of 1,3-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the iodination of 1,3-cyclohexanedione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired 2-iodo-1,3-cyclohexanedione product. As a versatile building block in organic synthesis, precise control over this reaction is paramount. This resource provides in-depth, experience-driven advice to ensure the integrity and success of your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems that may arise during the iodination of 1,3-cyclohexanedione, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield of 2-Iodo-1,3-cyclohexanedione and Formation of Multiple Products

Question: My reaction is resulting in a low yield of the desired mono-iodinated product and a complex mixture of byproducts. How can I improve the selectivity?

Answer:

The formation of multiple products in the iodination of 1,3-cyclohexanedione is a common challenge, often stemming from a lack of control over the reaction conditions. The primary side reactions include polyiodination and O-alkylation.

Root Causes and Solutions:

  • Polyiodination: The active methylene protons at the C2 position of 1,3-cyclohexanedione are highly acidic, making them susceptible to multiple substitutions.[1][2][3] The introduction of one iodine atom can further acidify the remaining proton, making the second iodination competitive.

    • Solution: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess of 1,3-cyclohexanedione relative to the iodinating agent can help favor mono-iodination. Slow, dropwise addition of the iodinating agent to the reaction mixture can also maintain a low instantaneous concentration, thereby reducing the likelihood of polyiodination.[4]

  • Reaction Conditions: The choice between acidic or basic conditions significantly influences the reaction pathway. Basic conditions promote the formation of an enolate, which is highly reactive and can lead to rapid, multiple iodinations.[5][6] Acidic conditions, on the other hand, favor the formation of a less nucleophilic enol, which typically results in a more controlled, stepwise halogenation.[5][6]

    • Solution: Employing acidic or neutral conditions is generally recommended for selective mono-iodination. An acid catalyst promotes the formation of the enol tautomer, which can then react with the electrophilic iodine source.[7] This approach allows for a more controlled reaction, minimizing over-iodination. Some protocols have shown success with reagents like iodine in the presence of an acid catalyst such as sulfuric acid or with systems like I2/H2O2.[8]

Issue 2: Formation of a Colored Impurity, Possibly Due to Aromatization

Question: My final product has a persistent color that I am struggling to remove. Could this be a side product, and how can I prevent its formation?

Answer:

A colored impurity in this reaction may indicate the formation of an aromatic byproduct. 1,3-Cyclohexanedione and its derivatives can undergo oxidative aromatization, particularly in the presence of iodine, which can act as an oxidizing agent.[9]

Root Cause and Solution:

  • Oxidative Aromatization: Iodine can promote the aromatization of the cyclohexanedione ring to form phenolic compounds, which are often colored.[9] This is more likely to occur under harsh reaction conditions, such as elevated temperatures or prolonged reaction times.

    • Solution: To minimize aromatization, conduct the reaction at the lowest effective temperature. Monitoring the reaction progress closely using techniques like Thin Layer Chromatography (TLC) can help in quenching the reaction as soon as the starting material is consumed, preventing extended exposure to oxidative conditions. Additionally, ensuring an inert atmosphere (e.g., by purging with nitrogen or argon) can help to reduce oxidative side reactions.

Issue 3: Difficulty in Isolating the Pure 2-Iodo-1,3-cyclohexanedione

Question: I am having trouble purifying the product. What are the best practices for isolation and purification?

Answer:

Effective purification is crucial for obtaining high-purity 2-iodo-1,3-cyclohexanedione. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Best Practices:

  • Work-up: After the reaction is complete, a standard aqueous work-up is often necessary. This may involve quenching any remaining iodine with a reducing agent like sodium thiosulfate solution until the color disappears. Extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) will transfer the product to the organic phase. Washing the organic layer with brine can help to remove water and water-soluble impurities.

  • Crystallization: 2-Iodo-1,3-cyclohexanedione is a solid, and recrystallization is often an effective method for purification. The choice of solvent is critical and may require some experimentation. A solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is typically used to elute the components. The polarity of the eluent can be gradually increased to separate the desired product from less polar and more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid or base catalyst in the iodination of 1,3-cyclohexanedione?

An acid catalyst protonates the carbonyl oxygen, facilitating the formation of the enol tautomer.[7] This enol is the nucleophile that attacks the electrophilic iodine. In contrast, a base deprotonates the alpha-carbon to form an enolate anion.[5][6] The enolate is a much stronger nucleophile than the enol, leading to a faster but often less selective reaction.[5]

Q2: Which iodinating agent is best for this reaction?

Several iodinating agents can be used, each with its own advantages. Molecular iodine (I₂) is common, often used with a catalyst or an oxidizing agent to generate a more electrophilic iodine species.[8] N-Iodosuccinimide (NIS) is another popular choice, known for being a milder and more selective iodinating agent, often used under neutral or acidic conditions.[10] The optimal choice will depend on the specific reaction conditions and desired outcome.

Q3: Can I perform a di-iodination of 1,3-cyclohexanedione?

Yes, di-iodination to form 2,2-diiodo-1,3-cyclohexanedione is possible. This is typically achieved by using a molar excess of the iodinating agent and often under basic conditions to promote the second iodination.[11] However, controlling the reaction to selectively produce the di-iodinated product without further side reactions can be challenging.

Q4: How does the tautomerism of 1,3-cyclohexanedione affect the reaction?

1,3-Cyclohexanedione exists in equilibrium between its diketo and enol forms, with the enol form being significantly populated.[12] The iodination reaction proceeds through the enol or enolate intermediate. The inherent stability of the enol form of 1,3-cyclohexanedione contributes to the reactivity of the C2 position.

Experimental Protocol: Selective Mono-iodination of 1,3-Cyclohexanedione

This protocol is designed to favor the formation of 2-iodo-1,3-cyclohexanedione while minimizing side reactions.

Materials:

  • 1,3-Cyclohexanedione

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA), catalytic amount

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-cyclohexanedione (1.0 equivalent) in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (e.g., 0.05 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Iodinating Agent: Slowly add N-Iodosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15-30 minutes. Monitor the reaction progress by TLC.

  • Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Continue stirring until the starting material is consumed as indicated by TLC analysis.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain pure 2-iodo-1,3-cyclohexanedione.

Data Summary and Visualization

Table 1: Common Side Products and Conditions Favoring Their Formation
Side ProductStructureConditions Favoring FormationMitigation Strategy
2,2-Diiodo-1,3-cyclohexanedioneA cyclohexanedione ring with two iodine atoms on the second carbon.Excess iodinating agent, basic conditions.Use stoichiometric amounts of iodinating agent, acidic/neutral conditions.
O-Iodinated ProductAn iodinated ether derivative of the enol form.Less common, but possible under certain conditions.Control of reaction conditions, choice of iodinating agent.
Aromatic Byproducts (e.g., Iodinated Phenols)An aromatic ring with iodine and hydroxyl substituents.High temperatures, prolonged reaction times, presence of strong oxidants.Lower reaction temperature, monitor reaction progress, use an inert atmosphere.
Reaction Pathway and Side Reactions

The following diagram illustrates the main reaction pathway for the mono-iodination of 1,3-cyclohexanedione and the key side reactions to be controlled.

Iodination_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 1,3-Cyclohexanedione 1,3-Cyclohexanedione Enol/Enolate Enol/Enolate 1,3-Cyclohexanedione->Enol/Enolate Acid/Base Aromatization Aromatization 1,3-Cyclohexanedione->Aromatization Oxidation (I2, Heat) 2-Iodo-1,3-cyclohexanedione 2-Iodo-1,3-cyclohexanedione Enol/Enolate->2-Iodo-1,3-cyclohexanedione + I+ Polyiodination Polyiodination 2-Iodo-1,3-cyclohexanedione->Polyiodination + I+, Base

Caption: Iodination pathway of 1,3-cyclohexanedione and potential side reactions.

References

Technical Support Center: Purification of 3-hydroxy-2-iodocyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-hydroxy-2-iodocyclohex-2-en-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile synthetic intermediate. The purity of this compound is paramount for the success of subsequent synthetic transformations. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Part 1: Troubleshooting Guide

Encountering issues during purification can be a significant bottleneck. The following guide addresses common problems observed during the purification of this compound, providing potential causes and actionable solutions.

Observed ProblemPotential Cause(s)Recommended Solution & Rationale
Product Discoloration (Pink, Purple, or Brown Tinge) Release of free iodine (I₂) due to compound decomposition. This can be initiated by light, heat, or acidic/basic contaminants.Solution: During the aqueous workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color is quenched.[1] Rationale: Sodium thiosulfate reduces elemental iodine to colorless iodide ions (2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻), effectively removing the source of the color. Always handle and store the compound protected from light and at reduced temperatures (0-8 °C).[2]
Significant Tailing or Band Spreading during Silica Gel Chromatography The acidic proton of the β-hydroxy-enone moiety interacts strongly with the slightly acidic silanol (-SiOH) groups on the surface of the silica gel. This strong, non-specific binding slows the elution of the compound in an uneven manner.Solution 1: Add a small amount (0.1-0.5%) of a volatile acid, like acetic acid, to the eluent. Rationale: The added acid protonates the silica surface, reducing the interaction sites for your compound and leading to sharper peaks. Solution 2: Use a different stationary phase, such as neutral alumina or C18-functionalized silica (reverse-phase chromatography).
Low or No Recovery from Silica Gel Column The compound may be irreversibly binding to the silica gel or decomposing on the column. This is a more extreme version of the tailing issue and can be exacerbated by prolonged exposure to the stationary phase.Solution: Deactivate the silica gel before use by adding a small percentage of water or triethylamine by weight and mixing thoroughly. Alternatively, opt for rapid purification via a short plug of silica ("flash filtration") rather than a long column. If decomposition is suspected, perform the chromatography quickly and at a lower temperature if feasible.
Product is an Oil and Fails to Crystallize 1. Presence of residual solvent. 2. Impurities are present that inhibit crystal lattice formation.Solution 1: Ensure all solvent is removed by drying the oil under high vacuum for an extended period. Solution 2: Attempt trituration. Add a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold hexanes or pentane), and vigorously agitate the mixture. The product should solidify. Solution 3: If trituration fails, the material likely requires re-purification by chromatography to remove the crystallization-inhibiting impurities.[3]
Product Decomposes Upon Solvent Removal (Heating) This compound is a potentially thermally labile molecule. The combination of the vinyl iodide and the enone system can be sensitive to heat.Solution: Remove all solvents under reduced pressure using a rotary evaporator with a low-temperature water bath (≤ 30°C). For the final removal of trace solvents, use a high vacuum pump at room temperature.

Part 2: Purification Workflow & Troubleshooting Logic

The following diagram outlines a general workflow for purifying this compound and the decision-making process for troubleshooting common issues.

G start_node Crude Product process_node_1 1. Dilute with EtOAc/DCM 2. Wash with aq. NaHCO3 3. Wash with 10% Na2S2O3 4. Wash with Brine 5. Dry (Na2SO4/MgSO4) start_node->process_node_1 Aqueous Workup process_node process_node decision_node decision_node solution_node solution_node problem_node problem_node decision_node_1 Purity >95%? process_node_1->decision_node_1 Assess Purity (TLC/¹H NMR) solution_node_1 Concentrate & Dry (Low Temp) Final Product decision_node_1->solution_node_1 Yes process_node_2 Purify via Flash Column Chromatography decision_node_1->process_node_2 No decision_node_2 Good Separation? process_node_2->decision_node_2 problem_node_1 Problem: Tailing decision_node_2->problem_node_1 No (Tailing) process_node_3 Combine Pure Fractions & Concentrate decision_node_2->process_node_3 Yes solution_node_2 Add 0.5% AcOH to Eluent OR Use Neutral Alumina problem_node_1->solution_node_2 Troubleshoot decision_node_3 Product is Solid? process_node_3->decision_node_3 decision_node_3->solution_node_1 Yes problem_node_2 Problem: Oily Product decision_node_3->problem_node_2 No (Oily) solution_node_3 Recrystallize or Triturate (e.g., DCM/Hexanes) problem_node_2->solution_node_3 Troubleshoot solution_node_3->solution_node_1

Caption: Decision workflow for purification and troubleshooting.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable primary purification method for crude this compound?

For most applications, flash column chromatography on silica gel is the most reliable method. It is highly effective at separating the target molecule from non-polar starting materials and polar byproducts. However, the choice depends on the scale and impurity profile. For material that is already substantially pure, recrystallization can be a more efficient final step to achieve high analytical purity.

Q2: How do I select an appropriate solvent system for flash chromatography?

The ideal solvent system should provide a retention factor (Rƒ) of 0.25 - 0.35 for this compound on a TLC plate.

  • Start with a baseline system: A mixture of Ethyl Acetate (EtOAc) and Hexanes is a standard starting point for moderately polar compounds.

  • Run TLC trials: Spot the crude material on a TLC plate and develop it in chambers with varying EtOAc/Hexane ratios (e.g., 10:90, 20:80, 30:70).

  • Optimize: Adjust the ratio to achieve the target Rƒ. If the compound remains at the baseline, a more polar solvent like Dichloromethane (DCM) / Methanol (MeOH) may be required.

Example TLC Solvent Systems (Eluent)Typical RƒObservations
20% Ethyl Acetate in Hexanes0.30Good separation from non-polar impurities.
40% Ethyl Acetate in Hexanes0.55May co-elute with closely related impurities.
5% Methanol in Dichloromethane0.40Useful for more polar baseline impurities.

Q3: What are the best practices for recrystallizing this compound?

Recrystallization is excellent for removing small amounts of impurities from a solid product.[4] The key is to find a solvent or solvent pair in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Single Solvent: Dichloromethane or Diethyl Ether could be suitable candidates.

  • Solvent/Anti-Solvent System: This is often more effective. Dissolve the crude solid in a minimal amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate) at room temperature or with gentle warming. Then, slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., Hexanes, Pentane) until the solution becomes cloudy (the saturation point). Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator to maximize crystal formation.[1][5]

Q4: How should the purified this compound be stored to ensure its stability?

Long-term stability requires protection from conditions that promote decomposition.

  • Temperature: Store at 0-8 °C .[2]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

  • Light: Store in an amber vial or a container wrapped in aluminum foil to protect from light, which can catalyze the release of iodine.

Q5: My ¹H NMR spectrum is clean, but my yield is very low. Where could the product have been lost?

If the final product is pure but the yield is low, the loss likely occurred during the workup or purification steps.

  • Incomplete Extraction: The compound has some polarity due to the hydroxyl group. Ensure you perform multiple extractions (e.g., 3x) from the aqueous layer to recover all the material.

  • Decomposition on Silica: As noted in the troubleshooting guide, the compound may be degrading on the silica gel column. If you observe a colored band at the top of the column that does not elute, this is a strong indicator of decomposition.

  • Loss in Mother Liquor: During recrystallization, a significant amount of product can remain dissolved in the solvent (the "mother liquor"). Concentrate the mother liquor and re-purify this residue by chromatography to recover more product.[1]

Part 4: Standard Operating Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude product mass of approximately 1.0 g.

  • Preparation of the Column:

    • Select a glass column of appropriate size (e.g., 40 mm diameter).

    • Prepare a slurry of silica gel (e.g., 40-63 µm particle size) in the initial, low-polarity eluent (e.g., 10% EtOAc in Hexanes).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal volume of dichloromethane or the eluent.

    • In a separate flask, add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system, collecting fractions in test tubes.

    • Gradually increase the polarity of the eluent (gradient elution) as required to move the product down the column (e.g., from 10% to 25% EtOAc in Hexanes).

    • Monitor the elution of compounds using TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator at low temperature (<30°C).

    • Place the resulting solid or oil under high vacuum to remove residual solvent.

Protocol 2: Recrystallization by Solvent/Anti-Solvent Method
  • Dissolution: Place the impure, solid material into a clean Erlenmeyer flask. Add a minimal amount of a solvent in which it is soluble (e.g., dichloromethane) dropwise, with swirling, until the solid just dissolves. Gentle warming may be applied if necessary.

  • Induce Precipitation: Slowly add a non-polar anti-solvent (e.g., hexanes) dropwise while swirling. Continue until a persistent cloudiness is observed.

  • Re-dissolution: Gently warm the flask (e.g., with a heat gun or in a warm water bath) until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (0-4°C) for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

The following diagram illustrates the logic for selecting a purification technique.

G start_node Assess Crude Material decision_node_1 Major Impurities Present? start_node->decision_node_1 TLC/NMR Analysis decision_node decision_node process_node process_node outcome_node outcome_node process_node_1 Flash Column Chromatography decision_node_1->process_node_1 Yes (Multiple Spots) decision_node_2 Is Crude a Solid? decision_node_1->decision_node_2 No (Minor Impurities) outcome_node_1 Pure Product process_node_1->outcome_node_1 Yields Pure Fractions decision_node_2->process_node_1 No (Oily) process_node_2 Recrystallization decision_node_2->process_node_2 Yes process_node_2->outcome_node_1

Caption: Logic for selecting the primary purification method.

References

Technical Support Center: Improving Yields of Suzuki Coupling with 2-Iodocyclohexenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of 2-iodocyclohexenones. This class of substrates, while valuable, presents unique steric and electronic challenges that can often lead to diminished yields and complex product mixtures.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate these complexities and achieve high-yielding, reproducible results.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you might encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and a series of actionable steps to resolve the issue.

Problem 1: My reaction yield is consistently low or I'm observing no product formation.

Low or no yield is one of the most common frustrations in cross-coupling reactions. For 2-iodocyclohexenones, this can stem from several factors related to the substrate's steric hindrance and the overall reaction kinetics.

Potential Causes & Actionable Solutions:

  • Inefficient Catalyst System: The combination of palladium source and ligand is paramount. The steric bulk of the 2-iodocyclohexenone can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1]

    • Solution 1: Re-evaluate Your Ligand. Standard ligands like triphenylphosphine (PPh₃) may not be effective.[2] Switch to more electron-rich and sterically hindered phosphine ligands, such as Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][4][5] These ligands promote the formation of the active Pd(0) species and accelerate the key steps in the catalytic cycle.[6]

    • Solution 2: Consider a Pre-catalyst. Instead of generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined Pd(0) pre-catalyst. This can lead to more consistent and reproducible results.[7]

    • Solution 3: Explore Heterogeneous Catalysis. For a more environmentally friendly and easily separable option, consider using a recyclable catalyst like 10% Pd(0)/C.[8][9] This has been shown to be effective for 2-iodocyclohexenones under mild conditions.[8][9]

  • Suboptimal Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[10][11] An inappropriate base can lead to a sluggish reaction or decomposition of starting materials.

    • Solution: Screen a Panel of Bases. The optimal base is substrate-dependent.[12] For 2-iodocyclohexenones, a screening of bases is recommended. Start with common inorganic bases and explore others if yields remain low.[11]

Base TypeExamplesTypical Performance & Considerations
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃Often a good starting point. Cs₂CO₃ is more soluble and can be more effective.[12] Na₂CO₃ has been successfully used with Pd/C catalysts for this substrate.[8]
Phosphates K₃PO₄A strong, non-nucleophilic base that is often effective in challenging couplings.[13]
Hydroxides NaOH, KOHCan be effective but may promote side reactions with sensitive functional groups.
Fluorides KF, CsFCan be particularly effective, especially in anhydrous conditions, by activating the boronic acid.[10]
  • Incorrect Reaction Temperature: Temperature influences the rates of both the desired reaction and potential side reactions.[14]

    • Solution: Optimize the Temperature. While some protocols for 2-iodocyclohexenones work at room temperature[8], sterically hindered substrates often require elevated temperatures (e.g., 80-110 °C) to overcome activation barriers.[1] However, excessively high temperatures can lead to catalyst decomposition and increased side product formation. A systematic temperature screen is advisable.

Problem 2: I'm observing significant amounts of side products, such as dehalogenated starting material or homocoupled boronic acid.

The presence of byproducts indicates that undesired reaction pathways are competing with your desired Suzuki coupling.

Potential Causes & Actionable Solutions:

  • Hydrodehalogenation (Dehalogenation): This is the replacement of the iodine atom with a hydrogen, leading to the formation of cyclohexenone.[13] This side reaction is often mediated by a palladium-hydride (Pd-H) species.[13]

    • Solution 1: Scrutinize Your Base and Solvent. The Pd-H species can form from the reaction of the palladium complex with the base or solvent (especially alcohols).[13][15] Using a non-coordinating, anhydrous solvent and a carefully chosen base like K₃PO₄ can minimize this.

    • Solution 2: Ensure Rigorous Inert Atmosphere. While some robust protocols can be run under air[8], the presence of oxygen and moisture can contribute to catalyst decomposition and the formation of species that lead to dehalogenation.[16] Degassing your solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is a best practice.

  • Protodeboronation: This is the cleavage of the carbon-boron bond of your boronic acid, replacing it with a carbon-hydrogen bond.[17] This is a common decomposition pathway, especially with electron-rich or heteroaromatic boronic acids.[14][17][18]

    • Solution 1: Use Boronic Esters. Pinacol or MIDA boronate esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[7][17]

    • Solution 2: Minimize Water Content. While a small amount of water is often necessary to dissolve the base and facilitate the reaction, excess water can serve as a proton source for protodeboronation.[14] Experiment with the solvent-to-water ratio.

    • Solution 3: Optimize Reaction Time and Temperature. Higher temperatures and longer reaction times can increase the extent of protodeboronation.[14] Monitor your reaction by TLC or LC-MS to determine the point of maximum product formation before significant decomposition occurs.

  • Homocoupling of Boronic Acid: This results in a biaryl byproduct derived from two molecules of your boronic acid coupling together.

    • Solution: Ensure Proper Degassing and Use of a Pd(0) Source. Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[7] Using a Pd(0) precatalyst and thoroughly degassing the reaction mixture can significantly reduce this side reaction.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki coupling reaction?

A1: The Suzuki-Miyaura coupling follows a catalytic cycle involving a palladium catalyst.[19][20] The three main steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 2-iodocyclohexenone to form a Pd(II) complex.[21]

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[21]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[21]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd(0)L2 Pd(0)L₂ R1-Pd(II)L2-X R¹-Pd(II)L₂-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R¹-R² (Coupled Product) R1-Pd(II)L2-R2->R1-R2 R1-X R¹-X (2-Iodocyclohexenone) R1-X->R1-Pd(II)L2-X R2-B(OR)2 R²-B(OR)₂ (Boronic Acid/Ester) R2-B(OR)2->R1-Pd(II)L2-R2 Base Base Base->R1-Pd(II)L2-R2 activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent is crucial for dissolving the reactants and the base. Common solvents for Suzuki couplings include ethereal solvents like 1,4-dioxane or THF, and aromatic hydrocarbons like toluene.[7] A co-solvent, typically water, is often added to dissolve the inorganic base.[7] A 1:1 mixture of DME (1,2-dimethoxyethane) and water has been shown to be effective for the Suzuki coupling of 2-iodocyclohexenones with a Pd/C catalyst.[8] Anhydrous conditions may be necessary if protodeboronation is a significant issue.

Q3: My 2-iodocyclohexenone starting material is unstable. How can I handle it?

A3: α-Iodoenones can be sensitive to light and heat. It is best to store them in a cool, dark place. If you are synthesizing the 2-iodocyclohexenone yourself, it is often best to use it immediately after purification. When setting up the reaction, ensure it is protected from light.

Q4: Can I use a microwave reactor to improve my yields?

A4: Yes, microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields by minimizing the time for side reactions to occur.[3] It is an excellent tool for rapid reaction optimization.

Optimized Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of a 2-iodocyclohexenone with an arylboronic acid. It is designed to minimize common side reactions.

Materials:

  • 2-Iodocyclohexenone (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%)

  • SPhos ligand (if not using a pre-catalyst, 2-4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv), finely ground

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add the 2-iodocyclohexenone, arylboronic acid, palladium pre-catalyst, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting_Workflow start Low Yield or No Reaction catalyst Is the Catalyst System Optimal? start->catalyst base Is the Base Appropriate? catalyst->base No optimize_catalyst Switch to Bulky Ligand (e.g., SPhos, XPhos) or Use a Pre-catalyst catalyst->optimize_catalyst Yes conditions Are Reaction Conditions (Temp, Time) Optimized? base->conditions No screen_bases Screen Bases (K₃PO₄, Cs₂CO₃, etc.) base->screen_bases Yes side_reactions Are Side Reactions (Dehalogenation, Protodeboronation) Present? conditions->side_reactions No optimize_conditions Screen Temperature (e.g., 80-110°C) and Monitor Reaction Time conditions->optimize_conditions Yes mitigate_side_reactions Ensure Inert Atmosphere, Use Boronic Ester, Minimize Water side_reactions->mitigate_side_reactions Yes end Improved Yield side_reactions->end No optimize_catalyst->base screen_bases->conditions optimize_conditions->side_reactions mitigate_side_reactions->end

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Overcoming Catalyst Deactivation in Sonogashira Coupling of Vinyl Iodides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful C-C bond-forming reaction, with a specific focus on overcoming challenges related to catalyst deactivation when using vinyl iodides as substrates. As vinyl iodides are highly reactive electrophiles in this coupling, specific issues can arise that lead to catalyst inactivation and diminished reaction performance.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the success of your Sonogashira couplings.

Section 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Deactivation

This section addresses common experimental observations that indicate catalyst deactivation and provides a systematic approach to resolving these issues.

Issue 1: Rapid Color Change of the Reaction Mixture to Black

Question: My reaction mixture turns black shortly after adding the palladium catalyst. What is causing this, and how can I prevent it?

Answer: The formation of a black precipitate, commonly known as "palladium black," is a definitive sign of catalyst decomposition.[4][5][6] This occurs when the active Pd(0) species agglomerates into inactive, bulk palladium metal.[5][7] Several factors can contribute to this deactivation pathway, especially when using reactive vinyl iodides.

Causality and Solutions:

  • Oxygen Sensitivity: The Pd(0) catalyst is highly susceptible to oxidation in the presence of oxygen, which can accelerate its decomposition.[4][5][8]

    • Protocol: Ensure a rigorously inert atmosphere by using Schlenk techniques or a glovebox.[4][8] Solvents and liquid reagents, particularly the amine base, must be thoroughly degassed prior to use.[4][8]

  • Ligand Dissociation/Degradation: Phosphine ligands stabilize the Pd(0) center and prevent aggregation.[5][9] If the ligand dissociates or is oxidized, the palladium becomes unprotected.

    • Protocol:

      • Increase Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help maintain a stabilized catalytic species.[5]

      • Choose Robust Ligands: N-heterocyclic carbenes (NHCs) can be more robust alternatives to phosphine ligands, offering greater stability to the palladium center.[1][10]

  • High Local Concentration of Vinyl Iodide: The high reactivity of vinyl iodides can lead to rapid oxidative addition, potentially disrupting the stability of the catalytic complex if subsequent steps are slower.

    • Protocol: Consider the slow addition of the vinyl iodide to the reaction mixture to maintain a low instantaneous concentration.

  • Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, some anecdotal evidence suggests that THF may contribute to this issue under certain conditions.[11]

    • Protocol: If palladium black formation is persistent, consider screening alternative anhydrous, degassed solvents such as DMF or toluene.[4]

Issue 2: Stalled Reaction with a Low to Moderate Yield

Question: My Sonogashira coupling starts but then stalls, resulting in a low yield of the desired product. What are the likely causes and how can I improve the conversion?

Answer: A stalled reaction often points to a gradual deactivation of the catalyst over the course of the reaction. This can be a more subtle issue than the rapid formation of palladium black.

Causality and Solutions:

  • Copper-Mediated Side Reactions: While the copper co-catalyst (typically CuI) is intended to facilitate the formation of the copper acetylide, it can also promote the undesired homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[8][10][12] This side reaction consumes the alkyne and can also contribute to catalyst deactivation.

    • Protocol:

      • Minimize Copper Loading: Use the lowest effective concentration of the copper(I) salt.[4]

      • Strictly Anaerobic Conditions: As with preventing palladium black, rigorously exclude oxygen to disfavor Glaser coupling.[4][8]

      • Consider Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to eliminate the issue of homocoupling.[10][12][13][14][15][16] These methods often require specific ligands or different bases to facilitate the reaction.[13][14][15][16]

  • Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.[4][10] Inefficient reduction will lead to a lower concentration of the active catalyst.

    • Protocol: The amine base or a phosphine ligand can act as the reductant.[10] Ensure you are using a sufficient excess of a high-quality amine base. In some cases, the addition of a dedicated reducing agent may be necessary, although this is less common in modern protocols.

  • Thermal Degradation: While many Sonogashira couplings with vinyl iodides proceed at room temperature, some substrates may require heating.[3][4][17] However, excessive temperatures can accelerate catalyst decomposition.[4][5][18]

    • Protocol: Run the reaction at the lowest temperature that provides a reasonable rate.[5] If heating is necessary, do so gradually and monitor for any signs of decomposition.

Issue 3: Formation of Significant Alkyne Homocoupling Byproduct

Question: I am observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. How can I minimize this?

Answer: The formation of an alkyne dimer is a classic indication of the Glaser-Hay homocoupling side reaction.[8] This is a very common issue in copper-catalyzed Sonogashira reactions and is primarily promoted by the presence of oxygen.[8][10]

Causality and Solutions:

  • Presence of Oxygen: Oxygen is a key promoter of the oxidative homocoupling of alkynes catalyzed by the copper(I) species.[8][10]

    • Protocol: The most critical step is to rigorously exclude oxygen from the reaction.[4][8] Utilize Schlenk techniques or a glovebox for the reaction setup.[8] Ensure all solvents and liquid reagents are properly degassed.[4][8]

  • High Copper Catalyst Loading: A higher concentration of CuI can increase the rate of the undesired homocoupling reaction.

    • Protocol: Reduce the amount of the copper(I) iodide co-catalyst to the minimum required for the desired cross-coupling reaction.[4]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[4]

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol.[4][10][12] These methods entirely circumvent the possibility of copper-mediated Glaser coupling.[10][12]

Section 2: Visualizing Deactivation and the Catalytic Cycle

To better understand the processes at play, the following diagrams illustrate the ideal Sonogashira catalytic cycle and a common deactivation pathway.

Sonogashira_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X (Vinyl Iodide) PdII_complex R-Pd(II)(X)L₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_alkynyl R-Pd(II)(C≡CR')L₂ Transmetalation->PdII_alkynyl CuI CuI Transmetalation->CuI + CuX RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-C≡CR' (Product) RedElim->Product Cu_acetylide CuC≡CR' Alkyne R'C≡CH Alkyne->Cu_acetylide + CuI, Base Base Base Cu_acetylide->Transmetalation

Caption: Idealized catalytic cycles for the copper-co-catalyzed Sonogashira coupling.

Deactivation_Pathway Active_Catalyst Pd(0)L₂ (Active, Soluble) Unstable_Intermediate [Pd(0)] (Unstable, Ligandless) Active_Catalyst->Unstable_Intermediate De-ligation Deactivated_Catalyst [Pd]n (Inactive 'Palladium Black') Unstable_Intermediate->Deactivated_Catalyst Aggregation Oxygen Oxygen Oxygen->Active_Catalyst Oxidizes Pd(0) or Ligand High_Temp High Temperature High_Temp->Active_Catalyst Promotes Decomposition Ligand_Loss Ligand Dissociation/ Oxidation Ligand_Loss->Unstable_Intermediate Impurities Impurities Impurities->Active_Catalyst Poisons Catalyst

Caption: Common deactivation pathway leading to the formation of palladium black.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order for vinyl halides in the Sonogashira coupling?

A1: The reactivity of vinyl halides in Sonogashira coupling follows the trend of carbon-halogen bond strength, with the weakest bond being the most reactive. The generally accepted order is: Vinyl Iodide > Vinyl Triflate > Vinyl Bromide > Vinyl Chloride.[1][2][3][19] Vinyl iodides are the most reactive substrates and often allow for milder reaction conditions, including room temperature couplings.[2][3][17]

Q2: What is the role of the amine base in the Sonogashira reaction?

A2: The amine base serves two critical functions in the reaction.[4][20] Firstly, it acts as a base to deprotonate the terminal alkyne, forming the reactive acetylide species.[4][20] Secondly, it neutralizes the hydrogen iodide (HI) that is generated as a byproduct of the reaction, preventing the reaction medium from becoming acidic.[4]

Q3: Can I run a Sonogashira coupling without a copper co-catalyst?

A3: Yes, copper-free Sonogashira reactions are not only possible but often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[6][10][12] These reactions may require specific ligands, a different choice of base, or slightly elevated temperatures to proceed efficiently.[13][14][15][16]

Q4: My vinyl iodide substrate is complex and has multiple functional groups. What should I be concerned about?

A4: The Sonogashira coupling is known for its excellent functional group tolerance.[3][17] However, with complex molecules, you should consider potential side reactions. For example, if your substrate contains other reactive halides, you may see competitive coupling, although iodides are generally the most reactive.[3] Additionally, very acidic protons elsewhere in the molecule could potentially interfere with the base. It is always advisable to start with a small-scale test reaction to identify any unforeseen issues.

Q5: What are the best practices for setting up a Sonogashira reaction to avoid catalyst deactivation from the start?

A5: To set yourself up for success, follow these key principles:

  • High Purity Reagents: Use high-purity vinyl iodide, alkyne, solvents, and bases. Impurities can poison the catalyst.[4]

  • Fresh Catalysts: Use fresh, high-quality palladium catalysts and ligands. Copper(I) iodide should also be fresh as it can oxidize over time.[4][6]

  • Inert Atmosphere: Meticulously degas all solvents and liquid reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[4][5][8]

  • Dry Glassware: Ensure all glassware is rigorously dried to prevent moisture from interfering with the reaction.[8]

Section 4: Optimized Protocol and Data

Standard Protocol for Sonogashira Coupling of a Vinyl Iodide

This protocol provides a general starting point for the copper-palladium catalyzed coupling of a vinyl iodide with a terminal alkyne.

Materials:

  • Vinyl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv)[2]

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)[2]

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium catalyst and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Add the terminal alkyne via syringe.

  • Finally, add the vinyl iodide to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.

  • Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Parameter Adjustments

The following table summarizes key parameters that can be adjusted to troubleshoot a problematic Sonogashira reaction.

ParameterStandard RangeTroubleshooting Adjustment & Rationale
Palladium Catalyst Loading 0.5 - 5 mol%Increase loading for challenging substrates or if deactivation is suspected.
Copper(I) Iodide Loading 1 - 10 mol%Decrease loading to minimize alkyne homocoupling. For persistent issues, switch to a copper-free protocol.[4]
Ligand:Palladium Ratio 1:1 to 4:1Increase the ratio to better stabilize the Pd(0) center and prevent aggregation into palladium black.[5]
Base 2 - 5 equivalentsEnsure the base is anhydrous and of high purity. Consider screening different amine bases (e.g., Et₃N, DIPEA, DIPA).
Temperature Room Temp - 80 °CStart at room temperature for reactive vinyl iodides. Increase temperature cautiously if the reaction is slow, but be aware that higher temperatures can accelerate catalyst deactivation.[4][5]
Solvent THF, DMF, TolueneEnsure the solvent is anhydrous and degassed. If catalyst precipitation occurs, screen alternative solvents.[4]

References

Technical Support Center: Regioselectivity in Heck Reactions of Cyclic Enones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of the Heck reaction with cyclic enone substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting advice to help you gain precise control over your reaction outcomes.

Introduction: The Challenge of Regioselectivity with Cyclic Enones

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the arylation and vinylation of alkenes.[1][2] However, when applied to cyclic α,β-unsaturated enones, the reaction often presents significant regioselectivity challenges. The formation of either the α- or β-substituted product is highly sensitive to a range of reaction parameters.[3][4] Furthermore, cyclic enones are often reluctant substrates in traditional Pd(0)-catalyzed Heck couplings and can be prone to side reactions, most notably conjugate addition.[5][6]

This guide will dissect the critical factors governing regioselectivity, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Regioselectivity Issues and Solutions

This section is formatted as a series of questions and answers to directly address common problems encountered in the lab.

Question 1: My Heck reaction on cyclohexenone is giving a mixture of α- and β-arylated products. How can I favor the β-isomer?

Answer:

Achieving high selectivity for the β-isomer (the linear product) typically involves steering the reaction through the neutral catalytic cycle . This pathway is favored under specific conditions where the palladium intermediate remains neutral throughout the carbopalladation step. The regioselectivity in the neutral pathway is primarily governed by sterics; the aryl group will preferentially add to the less hindered carbon of the double bond.[7][8]

Core Strategy: Promote the Neutral Pathway

  • Choice of Aryl Halide: Use aryl iodides or bromides. These halides form strong sigma-bonds with palladium, disfavoring the dissociation that leads to a cationic intermediate.[7]

  • Ligand Selection: Employ monodentate phosphine ligands like triphenylphosphine (PPh₃). These ligands can dissociate from the palladium center to accommodate the incoming alkene, maintaining the neutrality of the complex.[7]

  • Solvent Choice: Use polar aprotic solvents like DMF or NMP. These solvents are effective at dissolving the reaction components and are commonly used in Heck reactions favoring the neutral pathway.[9]

  • Base Selection: An inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is often effective.[10]

Illustrative Workflow: Neutral vs. Cationic Pathways

The choice between the neutral and cationic pathways is a critical decision point that dictates the regiochemical outcome.

G cluster_0 Catalytic Cycle Decision Point Start Ar-Pd(II)-L₂-X Neutral_Pathway Neutral Pathway (Favors β-product) Start->Neutral_Pathway X = I, Br, Cl L = Monodentate phosphine Cationic_Pathway Cationic Pathway (Favors α-product) Start->Cationic_Pathway X = OTf L = Bidentate phosphine Additive = Ag⁺ salts

Caption: Key factors influencing the catalytic pathway.

Question 2: I want to synthesize the α-arylated cyclic enone (the branched product). What conditions should I use?

Answer:

Formation of the α-isomer is generally achieved by promoting the cationic catalytic cycle . In this pathway, an anionic ligand dissociates from the palladium center, creating a cationic [Ar-Pd-L₂]⁺ species. The regioselectivity is then controlled by electronics: the aryl group adds to the more electron-deficient carbon of the enone (the β-carbon), which, after migratory insertion, places the palladium at the α-carbon, leading to the branched product.[7][8]

Core Strategy: Promote the Cationic Pathway

  • Choice of Arylating Agent: Use aryl triflates (Ar-OTf). The triflate anion is a poor ligand for palladium and readily dissociates.[7]

  • Halide Scavengers: If you must use an aryl halide (e.g., Ar-Br), add a silver salt like silver triflate (AgOTf) or silver carbonate (Ag₂CO₃). The silver cation will precipitate the halide, forcing the formation of the cationic palladium complex.[7][11]

  • Ligand Selection: Bidentate phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or DPPP (1,3-bis(diphenylphosphino)propane), are crucial. They chelate to the palladium center, preventing the dissociation of both phosphine arms and thereby promoting the dissociation of the anionic X-group instead.[7]

  • Solvent Choice: Less polar solvents like toluene or 1,4-dioxane can be effective, particularly with aryl triflates.[12]

Experimental Protocol: Synthesis of an α-Aryl Cyclohexenone (General Procedure)

Disclaimer: This is a generalized protocol and should be optimized for specific substrates.

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the bidentate ligand (e.g., dppf, 2.2 mol%), and the silver salt (e.g., Ag₂CO₃, 2 equivalents).

  • Add the solvent (e.g., toluene, 0.1 M).

  • Add the cyclic enone (1 equivalent) and the aryl triflate (1.2 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Question 3: My reaction is not forming the Heck product at all. Instead, I'm isolating the conjugate addition product. Why is this happening and how can I fix it?

Answer:

The formation of a conjugate addition product is a common side reaction, especially with cyclic enones. This occurs when the palladium-enolate intermediate, formed after carbopalladation, is protonated instead of undergoing β-hydride elimination.[5][6] Cyclic systems are particularly susceptible because the required syn-coplanar arrangement for β-hydride elimination can be sterically disfavored.[13]

Troubleshooting Conjugate Addition:

  • The Oxidative Heck Reaction: For challenging cyclic enones, the oxidative boron-Heck reaction is often a superior alternative to the traditional Mizoroki-Heck reaction.[5] This Pd(II)-catalyzed process uses arylboronic acids and an oxidant (like O₂ or Cu(OAc)₂). It often proceeds under milder conditions and can favor the Heck product where the Pd(0) cycle fails.[5][13]

  • Ligand Choice: Electron-donating, bidentate N,N'-ligands like 2,2'-bipyridine can promote the desired Heck pathway in oxidative couplings.[3][13] These ligands increase the electron density on the palladium center, which can influence the selectivity.

  • Solvent Effects: In some systems, a simple change of solvent can switch the selectivity. For example, in certain Pd(II)-catalyzed reactions, switching from a solvent like DCE to DMSO has been shown to favor the oxidative Heck product over conjugate addition.[5]

  • Control of Acidity: The presence of acid can significantly promote protonolysis of the palladium-enolate intermediate, leading to the conjugate addition product.[3][13] Ensure your base is effective and that no adventitious acid is present. In some specialized cases, the addition of a specific acid is used to intentionally switch the reaction to favor conjugate addition.[13]

Reaction Pathway Divergence: Heck vs. Conjugate Addition

G cluster_0 Post-Carbopalladation Fate of Intermediate Intermediate [Cyclic Enolate]-Pd(II)-Ar Heck_Product β-Hydride Elimination (Heck Product) Intermediate->Heck_Product Favored by: - Oxidative Heck conditions - N,N'-bidentate ligands - Aprotic conditions Conj_Add_Product Protonolysis (Conjugate Addition Product) Intermediate->Conj_Add_Product Favored by: - Steric hindrance to β-H elim. - Presence of protic sources (e.g., acid)

Caption: Key factors determining the reaction outcome after carbopalladation.

Data Summary Tables

For quick reference, the following tables summarize the impact of key variables on regioselectivity.

Table 1: Influence of Ligands and Arylating Agents on Regioselectivity

Arylating AgentLigand TypePredominant PathwayExpected Product with Cyclic Enone
Aryl Iodide/BromideMonodentate (e.g., PPh₃)Neutralβ-Aryl (Linear)
Aryl Triflate (ArOTf)Bidentate (e.g., dppf, DPPP)Cationicα-Aryl (Branched)
Aryl Iodide/Bromide + Ag⁺ SaltBidentate (e.g., dppf, BINAP)Cationicα-Aryl (Branched)
Arylboronic Acid (Oxidative)N,N'-Bidentate (e.g., bipy)Pd(II) Cycleβ-Aryl (Linear)

This table is a generalization based on established principles.[7][13] Optimal conditions may vary.

Table 2: General Solvent Effects

Solvent ClassExample SolventsFavored Pathway (Generally)Notes
Polar AproticDMF, NMP, DMAcNeutralGood for dissolving salts and commonly used with aryl halides.[9]
Nonpolar / Weakly PolarToluene, 1,4-DioxaneCationicOften preferred for reactions with aryl triflates.[12]
ProticAlcohols, WaterCan be complexMay participate in the reaction or promote side reactions like protonolysis.

Frequently Asked Questions (FAQs)

Q1: Why is the β-hydride elimination step often difficult in cyclic systems? A1: The β-hydride elimination step requires the Pd-C bond and a C-H bond on the adjacent carbon to be in a syn-coplanar orientation. In rigid cyclic systems, achieving this conformation can be energetically unfavorable due to ring strain, thus slowing down or preventing the elimination step.[13]

Q2: Can the base influence the regioselectivity? A2: While the primary control of regioselectivity lies with the catalytic pathway (neutral vs. cationic), the base can have secondary effects. The base is responsible for regenerating the Pd(0) catalyst at the end of the cycle.[1] A very bulky base might influence the steric environment around the catalyst, but typically, the choice of halide/triflate and ligand are the dominant factors.[1][12]

Q3: My reaction is sluggish. How can I improve the conversion? A3: Low conversion can be due to several factors. First, ensure your palladium catalyst is active; Pd(OAc)₂ is often a reliable precatalyst.[7] Second, consider the oxidative addition step: aryl iodides are more reactive than bromides, which are much more reactive than chlorides.[1] For unreactive aryl halides, consider using more electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can accelerate oxidative addition. Finally, increasing the temperature is a common strategy to improve reaction rates.

Q4: What is the difference between a Mizoroki-Heck and an Oxidative Heck reaction? A4: The key difference is the oxidation state of the palladium catalyst at the start of the catalytic cycle. The Mizoroki-Heck reaction starts with a Pd(0) catalyst that undergoes oxidative addition with an aryl or vinyl halide/triflate.[1] The Oxidative Heck reaction starts with a Pd(II) catalyst, which typically reacts with an organometallic reagent like a boronic acid via transmetalation. The Pd(0) generated at the end of the oxidative cycle must be re-oxidized to Pd(II) by an external oxidant to continue the catalysis.[5]

References

Technical Support Center: Removal of Tin Byproducts in Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification of Stille couplings. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and face the subsequent challenge of removing toxic organotin byproducts.[1][2][3] The information herein is curated to provide not only step-by-step protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the workup and purification of your Stille coupling reaction.

Issue 1: Persistent Tin Residues After Aqueous KF Wash

Question: I've performed the standard aqueous potassium fluoride (KF) wash, but my NMR/LC-MS analysis still shows significant tin impurities. What's going wrong?

Answer: This is a frequent challenge. While the KF wash is a cornerstone of Stille purification, its efficacy can be compromised by several factors. The underlying principle is the reaction of organotin halides (e.g., Bu₃SnCl) with fluoride ions to form highly insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.[1][4][5]

Probable Causes & Solutions:

  • Incomplete Reaction of Tin Reagents: Unreacted tetraalkyltin starting materials or intermediate tin hydrides (e.g., Bu₃SnH) and hexaalkylditins (e.g., Bu₃SnSnBu₃) are less reactive towards aqueous KF.[6]

    • Solution: Before the KF wash, treat the crude reaction mixture with iodine (I₂). This will oxidize the remaining tin hydrides and ditins to the corresponding tin iodide (Bu₃SnI), which is readily converted to the insoluble fluoride.[4]

  • Insufficient Mixing/Contact Time: The phase-transfer reaction between the organic-soluble tin species and the aqueous KF requires vigorous mixing to maximize the interfacial surface area.

    • Solution: Ensure you shake the separatory funnel vigorously for at least 1-2 minutes for each wash.[4][6] For larger scale reactions, mechanical stirring for 1-2 hours is recommended.

  • Formation of an Emulsion or Interfacial Precipitate: A thick white precipitate of Bu₃SnF can form at the interface of the organic and aqueous layers, physically trapping your product and preventing efficient separation.[6]

    • Solution: Dilute the mixture with more organic solvent and filter the entire biphasic mixture through a pad of Celite®.[4][6] The Celite will break the emulsion and retain the solid Bu₃SnF. The filtrate can then be returned to the separatory funnel for separation of the aqueous and organic layers.

Issue 2: My Product is Polar and/or Water-Soluble

Question: My coupled product has significant polarity and I'm losing it in the aqueous washes. How can I remove tin byproducts without extensive aqueous extraction?

Answer: This is a classic dilemma where the physical properties of the product and the impurity are too similar for a simple liquid-liquid extraction to be effective. In such cases, alternative methods that do not rely on aqueous washes are preferable.

Probable Causes & Solutions:

  • Product Polarity: The presence of functional groups like alcohols, amines, or carboxylic acids in your target molecule can lead to its partitioning into the aqueous phase during the KF wash.

    • Solution 1: Chromatography on a Modified Stationary Phase. A highly effective method involves flash chromatography using silica gel that has been pre-treated with a base. You can either use a slurry of silica gel with ~2-5% triethylamine in the eluent or prepare a stationary phase of 10% w/w anhydrous potassium carbonate mixed with silica gel.[6][7] The basic environment facilitates the strong binding of the Lewis acidic tin byproducts to the silica, allowing your more neutral or acidic product to elute.

    • Solution 2: Solid-Phase Scavengers. For particularly challenging separations or for achieving very low residual tin levels required for pharmaceutical applications, silica-based metal scavengers are an excellent choice.[8][9] Scavengers with thiol (like SiliaMetS Cysteine) or aminophosphonic acid functionalities are particularly effective at binding tin residues.[8][10] The crude reaction mixture is simply stirred with the scavenger, which is then filtered off.

Issue 3: Purification of a Solid Product

Question: My Stille coupling product is a solid that crashes out of the reaction mixture. How can I effectively remove tin impurities from this crude solid?

Answer: Purifying a solid product offers the advantage of using recrystallization, which can be a very powerful technique for removing impurities.[11]

Probable Causes & Solutions:

  • Co-precipitation of Tin Byproducts: The organotin byproducts can become trapped within the crystal lattice of your solid product as it precipitates.

    • Solution 1: Slurrying and Recrystallization. First, slurry the crude solid in a solvent in which your product has minimal solubility but the tin impurities are soluble (e.g., methyl tert-butyl ether (MTBE) or hexanes).[12] This will wash away a significant portion of the tin residues. Following this, perform a recrystallization from a suitable solvent system to obtain the pure product.[11][12]

    • Solution 2: Dissolution and Alternative Workup. If the product is sufficiently soluble in a water-immiscible organic solvent, you can redissolve the crude solid and then proceed with one of the previously mentioned purification methods, such as the KF wash or chromatography on base-treated silica gel.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?

The primary byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) formed from the transmetalation step, and any unreacted tetraalkyltin starting material.[6] Depending on the specific organotin reagent used, you may also have to contend with hexaalkylditins (e.g., Bu₃SnSnBu₃) or trialkyltin hydrides (e.g., Bu₃SnH).[6]

Q2: Are there alternatives to the aqueous KF wash for precipitating tin?

Yes, while KF is the most common, other reagents can be used. An aqueous solution of ammonia or sodium hydroxide can convert organotin halides to their corresponding hydroxides (e.g., Bu₃SnOH), which have different solubility profiles.[4][13] Additionally, treatment with trimethylaluminum (AlMe₃) can convert tributyltin byproducts to the more nonpolar and volatile tributyl(methyl)tin (Bu₃SnMe).[4][13]

Q3: How can I minimize the formation of organotin byproducts in the first place?

While byproduct formation is inherent to the Stille reaction mechanism, you can employ tin-catalytic methods. These approaches use a substoichiometric amount of an organotin reagent, which is regenerated in situ, thereby minimizing the amount of tin waste generated.[5]

Q4: My product is destined for preclinical studies. What level of tin is acceptable and how can I quantify it?

For active pharmaceutical ingredients (APIs), residual metal levels are strictly regulated. Tin is known to be difficult to remove from manufacturing equipment.[14] The acceptable level of residual tin will depend on the permissible daily exposure (PDE) of the final drug product.[14] Quantification of trace tin is typically performed using modern instrumental techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS).[14]

III. Comparative Summary of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Aqueous KF Wash Precipitation of insoluble Bu₃SnFInexpensive, simple for many substrates.[4][15]Can form emulsions, less effective for non-halide tin species, potential product loss for polar compounds.[6]Non-polar to moderately polar products.
Base-Treated Silica Gel Chromatography Adsorption of Lewis acidic tin speciesHighly effective, avoids aqueous workup, good for polar products.[6][7][15]Requires chromatography, uses more solvent.Polar products, difficult separations.
Recrystallization Differential solubility of product and impuritiesCan be highly effective for achieving high purity, scalable.[11][12]Only applicable to solid products, requires suitable solvent system.Solid products.
Metal Scavengers Covalent or coordinative binding to a solid supportHigh efficiency and selectivity, very low final tin levels achievable, simple filtration removal.[8][10]Higher cost of reagents.Final API polishing, removal of trace amounts of tin.
Acidic Extraction Extraction of basic tin species into aqueous acidCan be effective for certain tin compounds.[6][16]Product must be stable to acid, may not be universally effective.Acid-stable products.

IV. Experimental Protocols & Workflows

Protocol 1: Standard Aqueous KF Workup
  • Reaction Quench: Upon reaction completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Optional Pre-Wash: Transfer the mixture to a separatory funnel and wash with water or saturated aqueous NH₄Cl to remove highly polar byproducts.

  • KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake vigorously for at least one minute per wash.[4] A white precipitate of Bu₃SnF may form at the interface.[6]

  • Filtration (if necessary): If a persistent emulsion or a thick precipitate forms, filter the entire mixture through a pad of Celite®.[4][6]

  • Final Washes: Return the organic layer to the separatory funnel, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product for further purification if needed.

Workflow for Method Selection

Caption: Decision tree for selecting a suitable purification method.

Protocol 2: Purification via Base-Treated Silica Gel
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the desired chromatography eluent containing 2-5% triethylamine. Alternatively, for a more robust method, thoroughly mix 10g of powdered anhydrous K₂CO₃ with 90g of silica gel.[6][7]

  • Column Packing: Pack a chromatography column with the prepared stationary phase.

  • Sample Loading: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with an appropriate solvent system to separate the desired product from the tin impurities, which will remain strongly adsorbed to the basic stationary phase.

Workflow for KF Wash with Emulsion Troubleshooting

KF_Wash_Workflow start Diluted Reaction Mixture add_kf Add 1M KF(aq), Shake Vigorously start->add_kf observe Observe Interface add_kf->observe clean_sep Clean Separation observe->clean_sep Yes emulsion Emulsion or Thick Ppt. observe->emulsion No separate_layers Separate Aqueous & Organic Layers clean_sep->separate_layers celite_filter Filter through Celite® Pad emulsion->celite_filter celite_filter->separate_layers brine_wash Wash Organic with Brine, Dry (Na2SO4) separate_layers->brine_wash concentrate Concentrate brine_wash->concentrate

Caption: Workflow for the aqueous KF wash including the Celite filtration step for emulsion/precipitate removal.

V. References

  • Workup for Removing Tin Byproducts. University of Rochester, Department of Chemistry. --INVALID-LINK--

  • Technical Support Center: Removal of Organotin Residues from Stille Reactions. Benchchem. --INVALID-LINK--

  • The Stille Reaction. Myers Group, Chem 115, Harvard University. --INVALID-LINK--

  • Stille Coupling. NROChemistry. --INVALID-LINK--

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Maleczka, R. E., et al. MSU Chemistry. --INVALID-LINK--

  • SiliaMetS Metal Scavengers Portfolio. SiliCycle. --INVALID-LINK--

  • Metal Scavengers Selection Guide. SiliCycle. --INVALID-LINK--

  • An efficient method for removing organotin impurities. SHANDONG LOOK CHEMICAL. --INVALID-LINK--

  • A risk mitigation approach to detecting and quantifying metals in APIs. Pharma Manufacturing. --INVALID-LINK--

  • Organotin chemistry. Wikipedia. --INVALID-LINK--

  • Stille couplings in water at room temperature. Green Chemistry. --INVALID-LINK--

  • Case Study - Tin Scavenging with SiliaMetS Cysteine & TAAcONa. SiliCycle. --INVALID-LINK--

  • Stille Coupling. YouTube. --INVALID-LINK--

  • Stille reaction. Wikipedia. --INVALID-LINK--

  • Method for removing organotin compound. Google Patents. --INVALID-LINK--

  • A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry. --INVALID-LINK--

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. --INVALID-LINK--

  • Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. PubMed Central. --INVALID-LINK--

  • Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry. PubMed. --INVALID-LINK--

  • Solid-Phase Extraction and Determination of Organotin by Micro-Liquid Chromatography Electrospray Ion Trap MS. United Chemical Technologies (UCT). --INVALID-LINK--

  • Application Notes and Protocols for Stille Cross-Coupling Reactions with Hydroxyl-Functionalized Substrates. Benchchem. --INVALID-LINK--

  • Workup for removing tin byproducts? ResearchGate. --INVALID-LINK--

  • Business Applications_Old. Scavenger-Solutions. --INVALID-LINK--

  • Determination of organotin compounds in water by headspace solid phase microextraction with gas chromatography-mass spectrometry. ResearchGate. --INVALID-LINK--

  • The Stille Reaction. Organic Reactions. --INVALID-LINK--

  • Stille Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Solutions for scavenging of metal and organic impurities. Chemie Brunschwig. --INVALID-LINK--

  • Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. --INVALID-LINK--

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. --INVALID-LINK--

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. --INVALID-LINK--

  • Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. ResearchGate. --INVALID-LINK--

  • recrystallization.pdf. --INVALID-LINK--

  • Stille Coupling. Chemistry LibreTexts. --INVALID-LINK--

  • Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone. PubMed. --INVALID-LINK--

  • APIs Characterisation: R&D Expertise. SEQENS. --INVALID-LINK--

  • Quantitation of APIs in Polymeric Prodrug Formulations: Version 1.0. PubMed. --INVALID-LINK--

  • Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of ε-caprolactone. DiVA portal. --INVALID-LINK--

References

stability issues of 3-hydroxy-2-iodocyclohex-2-en-1-one under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for stability issues of 3-hydroxy-2-iodocyclohex-2-en-1-one.

Technical Support Center: this compound

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique combination of a vinyl iodide and a cyclic β-dicarbonyl motif makes this compound highly valuable for constructing complex molecular architectures, particularly through cross-coupling reactions.[1][2] However, this high reactivity is intrinsically linked to its stability challenges.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of handling this reagent, ensuring reproducible results and minimizing compound degradation.

Section 1: Understanding the Inherent Stability of this compound

Before troubleshooting, it's crucial to understand the molecule's structural features that govern its stability. This compound is a derivative of 1,3-cyclohexanedione and exists predominantly in its enol form.[3]

Q1: Why is this compound referred to as the "enol" form, and what does that mean for its stability?

A1: The term "enol" refers to the presence of a hydroxyl group (-OH) attached to a carbon-carbon double bond (C=C). This compound is a tautomer of 2-iodo-1,3-cyclohexanedione. Tautomers are constitutional isomers that readily interconvert.[4][5] In this case, the equilibrium overwhelmingly favors the enol form due to two key stabilizing factors:

  • Conjugation: The C=C double bond of the enol is conjugated with the carbonyl group's pi system, which delocalizes electron density and increases thermodynamic stability.[5][6]

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond can form between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring-like structure.[4][5]

While these factors make the enol the preferred tautomer, the system remains dynamic and sensitive to its environment.[6][7]

Caption: Keto-Enol tautomerism of 2-iodo-1,3-cyclohexanedione.

Q2: What makes the carbon-iodine (C-I) bond on this molecule particularly labile?

A2: The C-I bond on a vinyl iodide, such as in this compound, is inherently weaker and more reactive than C-Br or C-Cl bonds.[8] This high reactivity is precisely why it is an excellent substrate for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, as it facilitates rapid oxidative addition to the Pd(0) catalyst, often under milder conditions.[1][8] However, this lability also means the compound is more susceptible to:

  • Reductive dehalogenation: Loss of iodine to form the parent enone, especially in the presence of reducing agents, certain bases, or catalyst systems.

  • Homocoupling side reactions.

  • Degradation by light or heat, which can cleave the C-I bond and release free iodine (I₂), often observed as a pink or brown discoloration.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: My compound/reaction mixture is turning pink, brown, or purple.
  • Likely Cause: This discoloration is a classic sign of elemental iodine (I₂) formation. It indicates that the C-I bond is being cleaved, and the resulting iodine radicals are dimerizing. This is a common decomposition pathway.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can promote radical pathways.

    • Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil. Both the solid compound and its solutions are light-sensitive.

    • Temperature Control: Avoid excessive temperatures. If a reaction requires heat, increase the temperature gradually and use the minimum necessary for the transformation.

    • Workup Quench: During the aqueous workup, wash the organic layer with a mild reducing agent solution, such as 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[9] This will quench any free iodine, converting it to colorless iodide (I⁻).

Problem 2: I am observing significant de-iodination (loss of iodine) during my cross-coupling reaction.
  • Likely Cause: The reaction conditions are promoting a reductive pathway that cleaves the C-I bond without the desired coupling.

  • Troubleshooting Steps:

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often preferred. However, some bases can act as reducing agents or promote protonolysis. If using a base like K₃PO₄, ensure it is dry. Consider screening alternative bases such as Cs₂CO₃ or an organic base like DBU, depending on the specific coupling reaction.

    • Solvent Purity: Use high-purity, degassed solvents. Protic impurities (water, alcohols) can sometimes be a proton source for de-iodination, especially with certain organometallic reagents.

    • Catalyst/Ligand Choice: Some palladium-ligand systems are more prone to side reactions. If you suspect the catalyst is the issue, consider switching to a more robust system known for its stability and efficiency with vinyl iodides.

    • Reagent Purity: Ensure your coupling partner (e.g., boronic acid) is pure. Impurities within these reagents can sometimes interfere with the catalytic cycle.

Problem 3: The compound is degrading during purification on a silica gel column.
  • Likely Cause: this compound is an acidic compound (pKa of the parent 1,3-cyclohexanedione is ~5.2).[3] Standard silica gel is acidic and has a high surface area, which can catalyze decomposition over time.

  • Troubleshooting Steps:

    • Minimize Contact Time: Perform the chromatography as quickly as possible. Do not let the compound sit on the column for an extended period.

    • Deactivate the Silica: Consider using silica gel that has been pre-treated (neutralized) with a base, such as triethylamine. This is done by preparing the column slurry with a solvent system containing a small amount (e.g., 0.5-1%) of triethylamine.

    • Alternative Stationary Phases: If decomposition is severe, consider using a less acidic stationary phase like neutral alumina or Florisil.

    • Non-Chromatographic Purification: If possible, purify the compound by recrystallization to avoid contact with silica gel altogether.

Section 3: Frequently Asked Questions (FAQs)

Q3: What are the ideal storage conditions for solid this compound?

A3: Based on supplier recommendations and the compound's known lability, the ideal storage conditions are:

  • Temperature: 0-8 °C (refrigerated).[10]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Light: Keep in an amber vial or a container protected from light.

  • Moisture: Protect from moisture.

Q4: How does pH affect the stability of the compound in solution?

A4: The compound's stability is highly pH-dependent.

  • Acidic Conditions (pH < 4): Strongly acidic conditions can promote decomposition or unwanted side reactions at the enol and carbonyl functionalities.[6]

  • Neutral to Mildly Acidic (pH 5-7): This is generally the range where the enol form is most stable.

  • Basic Conditions (pH > 8): Strong bases will deprotonate the enolic hydroxyl to form the enolate anion. While this enolate is a key intermediate in many reactions, it can be unstable over long periods and is highly susceptible to oxidation.[11]

Q5: Which solvents and bases are generally recommended or should be avoided?

A5: The choice is highly dependent on the specific reaction. However, some general guidelines can be provided.

ParameterRecommended (Starting Point)Use with Caution / Potentially ProblematicRationale
Solvents Aprotic solvents: Dioxane, THF, Toluene, DMF, DMEProtic solvents: Methanol, Ethanol, WaterAprotic solvents are generally less reactive with the substrate and intermediates. Protic solvents can be a source of protons for de-iodination.
Bases Inorganic: K₃PO₄, Cs₂CO₃, K₂CO₃Strong Alkoxides: NaOtBu, NaOMeCarbonates are generally mild and effective. Strong alkoxides can promote decomposition or act as nucleophiles.
Temperature Room Temp to 80 °C> 100 °CThe compound is thermally sensitive. Higher temperatures increase the rate of decomposition and side reactions.[8]
Atmosphere Inert (Argon, Nitrogen)AirOxygen can promote oxidative and radical decomposition pathways.

Section 4: Protocols & Methodologies

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a robust starting point for coupling this compound with an arylboronic acid.

Caption: A typical experimental workflow for a cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Inerting the System:

    • Seal the flask, then evacuate and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times.

  • Addition of Reagents:

    • Add this compound (1.0 equivalent).

    • Via syringe, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). The solvent should be sparged with Argon for at least 30 minutes prior to use.

  • Reaction:

    • Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

    • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, a 10% aqueous solution of sodium thiosulfate (to remove any iodine color), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography using a neutralized silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References

Technical Support Center: Scale-Up Synthesis of 3-Hydroxy-2-iodocyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-hydroxy-2-iodocyclohex-2-en-1-one. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to challenges encountered during the synthesis and purification of this key chemical intermediate.

Introduction and Reaction Overview

This compound is a valuable building block in organic synthesis. Its preparation is most commonly achieved through the electrophilic iodination of 1,3-cyclohexanedione. In solution, 1,3-cyclohexanedione exists in equilibrium with its more stable enol tautomer, 3-hydroxycyclohex-2-en-1-one[1]. This enolic form possesses an electron-rich double bond, making it susceptible to attack by an electrophilic iodine source.

The overall transformation is conceptually straightforward, but scaling this process from the bench to pilot or production scale introduces challenges related to reaction control, reagent handling, work-up, and purification. This guide provides a robust, scalable protocol and addresses the most common issues encountered in the field.

Reaction Mechanism

The synthesis proceeds via the enol tautomer of 1,3-cyclohexanedione, which reacts with an electrophilic iodine species.

ReactionMechanism cluster_0 Tautomerization cluster_1 Electrophilic Iodination diketone 1,3-Cyclohexanedione enol 3-Hydroxycyclohex-2-en-1-one (Enol) diketone->enol Equilibrium intermediate Iodinated Intermediate enol->intermediate + I₂ / Base product This compound intermediate->product Deprotonation reagents Iodine (I₂) Sodium Bicarbonate (NaHCO₃)

Caption: Tautomerization and subsequent electrophilic iodination pathway.

Scalable Experimental Protocol

This protocol is designed for the synthesis of this compound on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (100g Scale)MolesNotes
1,3-CyclohexanedioneC₆H₈O₂112.13100.0 g0.892Starting material, ensure dryness.
Iodine (I₂)I₂253.81238.0 g0.938Use solid iodine crystals.
Sodium BicarbonateNaHCO₃84.01150.0 g1.785Mild base to neutralize generated HI.
Dichloromethane (DCM)CH₂Cl₂84.932.0 L-Reaction solvent.
Sodium ThiosulfateNa₂S₂O₃158.11~100 g-For quenching excess iodine.
Brine (Saturated NaCl)NaCl(aq)-500 mL-For aqueous work-up.
Anhydrous Sodium SulfateNa₂SO₄142.04~50 g-Drying agent.
HexanesC₆H₁₄-~1.0 L-For crystallization/trituration.
Step-by-Step Procedure
  • Reaction Setup: In a 5 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, charge 1,3-cyclohexanedione (100.0 g) and dichloromethane (2.0 L).

  • Reagent Addition: Stir the mixture at room temperature (20-25 °C) to dissolve the starting material. Add sodium bicarbonate (150.0 g) followed by portion-wise addition of iodine crystals (238.0 g) over 30-45 minutes. Causality: Portion-wise addition of iodine helps control the initial exotherm and prevents localized high concentrations.

  • Reaction Monitoring: Stir the dark purple slurry vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Work-up & Quenching: Once the reaction is complete, cool the mixture to 10-15 °C. Slowly pour the reaction mixture into a freshly prepared 10% (w/v) aqueous solution of sodium thiosulfate (approx. 1.0 L). Stir until the deep purple color of iodine disappears, resulting in a pale yellow organic layer. Safety: This quenching step is crucial to neutralize the highly reactive and corrosive excess iodine[2].

  • Phase Separation: Transfer the mixture to a large separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 500 mL of deionized water and 500 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification: Triturate the crude solid with cold hexanes (approx. 500 mL). Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with additional cold hexanes (2 x 250 mL).

  • Drying: Dry the purified product in a vacuum oven at 40-45 °C to a constant weight. The final product should be an off-white to pale yellow crystalline solid. Expected yield: 180-200 g (85-94%).

Experimental Workflow Diagram

Workflow start Reaction Setup (1,3-CHD, NaHCO₃ in DCM) add_iodine Portion-wise Addition of Iodine (I₂) start->add_iodine react Stir at RT (4-6h) Monitor by TLC/HPLC add_iodine->react quench Quench with aq. Na₂S₂O₃ Solution react->quench separate Phase Separation (DCM vs. Aqueous) quench->separate wash Wash Organic Layer (Water, Brine) separate->wash dry Dry over Na₂SO₄ & Filter wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Hexane Trituration & Filtration) concentrate->purify final_dry Vacuum Oven Drying purify->final_dry product Final Product: This compound final_dry->product

Caption: Scaled-up synthesis and purification workflow.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Poor quality of 1,3-cyclohexanedione (e.g., hydrated or self-condensed).2. Insufficient mixing in a large volume.1. Ensure the starting material is a dry, free-flowing solid. If necessary, dry it in a vacuum oven before use.2. Use a high-torque mechanical stirrer to ensure the heterogeneous mixture is well-agitated.
Incomplete Reaction 1. Insufficient reaction time.2. Stoichiometry of iodine is too low.1. Continue stirring and monitor by TLC/HPLC until the starting material is consumed.2. Use a slight excess of iodine (1.05-1.10 equivalents) to drive the reaction to completion.
Formation of Side Products (e.g., di-iodinated species) 1. Reaction temperature is too high.2. "Hot spots" due to poor mixing or rapid addition of reagents.1. Maintain the reaction temperature at ambient (20-25 °C). If necessary, use a water bath for cooling.2. Ensure slow, portion-wise addition of iodine and maintain vigorous stirring. Selective mono-iodination is generally favored for these systems[3].
Dark-Colored Product After Work-up 1. Incomplete quenching of excess iodine.2. Product degradation.1. Add more sodium thiosulfate solution during the work-up until the organic layer is no longer colored by iodine.2. Avoid excessive heat during solvent concentration.
Low Yield After Purification 1. Product is partially soluble in the trituration solvent (hexanes).2. Premature precipitation during work-up.1. Ensure the hexanes used for trituration and washing are pre-chilled to minimize solubility losses.2. Maintain adequate solvent volume (DCM) during the reaction and work-up to keep the product dissolved until the concentration step.

Frequently Asked Questions (FAQs)

Q1: Why is 1,3-cyclohexanedione used as the starting material? A1: 1,3-Cyclohexanedione exists in equilibrium with its enol tautomer, 3-hydroxycyclohex-2-en-1-one[1]. This enol form is electron-rich and readily undergoes electrophilic substitution at the C-2 position, making it the ideal precursor.

Q2: Can other iodinating agents like N-Iodosuccinimide (NIS) be used for scale-up? A2: While NIS is an effective iodinating agent, elemental iodine (I₂) is often preferred for large-scale synthesis due to its lower cost, high atom economy, and straightforward handling[4][5]. The primary byproduct when using I₂ with a base is a simple salt (NaI), which is easily removed during the aqueous work-up.

Q3: What is the role of sodium bicarbonate in this reaction? A3: The reaction generates one equivalent of hydriodic acid (HI) for every equivalent of product formed. Sodium bicarbonate is a mild, inexpensive base that neutralizes the HI as it is formed, preventing a decrease in pH which could lead to side reactions or product degradation.

Q4: What are the critical safety precautions for this large-scale iodination? A4:

  • Ventilation: Iodine readily sublimes to form a vapor that is irritating to the respiratory system[6][7]. All operations must be performed in a certified, high-flow chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and heavy-duty nitrile gloves. Iodine can cause skin irritation and stains[2][7].

  • Quenching: Always have a sodium thiosulfate solution ready to neutralize excess iodine during work-up and to decontaminate spills.

  • Disposal: Aqueous waste containing iodide salts and organic waste should be collected and disposed of according to institutional guidelines.

Q5: How should the final product, this compound, be stored? A5: The product is a relatively stable solid. However, to prevent potential degradation from light or air, it is best stored in a well-sealed, amber-colored container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).

Q6: My final product has a slight pink or purple hue. Is this a problem? A6: A slight discoloration often indicates trace amounts of residual iodine. While this may not affect subsequent reactions for some applications, it indicates incomplete quenching or purification. You can re-dissolve the product in DCM, wash again with a thiosulfate solution, and re-precipitate to remove the color.

References

Validation & Comparative

alternative methods for the synthesis of 2-iodocyclohexenones

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Search

I've initiated comprehensive Google searches for alternative syntheses of 2-iodocyclohexenones. I'm focusing on reaction conditions, yields, and substrate scope, and mechanisms to build a solid foundation.

Planning the Structure

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Refining the Framework

I'm now analyzing the various methods, comparing their strengths and weaknesses. The goal is a clear structure for comparison. The guide will have sections for each synthesis, detailing conditions, yields, scope, and mechanisms. I'll include reaction protocols, visualizations, and comparative tables. Then, I'll meticulously cite all sources and create an easily readable reference list.

Examining Synthesis Routes

I'm currently focused on the framework for this comparison guide. The introduction is shaping up well, highlighting the importance of 2-iodocyclohexenones. I'll soon delve into detailed sections comparing various synthetic approaches, considering their advantages and disadvantages for the scientific audience.

Analyzing Methodological Sections

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Exploring Alternative Methods

I've expanded the methodology sections to include electrochemical methods and multi-step approaches. I'm focusing on their mechanisms and highlighting any green chemistry aspects. Next, I'll organize my findings into a comparative table to efficiently showcase each method's advantages and disadvantages, focusing on their specific reaction conditions and yields. I will also incorporate information on the use of different catalysts and solvents to allow for a broader analysis.

Constructing a Comprehensive Overview

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A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Vinyl Iodides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] When it comes to the coupling of vinyl iodides, the high reactivity of the C-I bond makes them excellent substrates, often leading to high yields under mild conditions.[2][3] However, the choice of the palladium catalyst system is paramount to maximizing efficiency, minimizing side reactions, and ensuring the stereochemical integrity of the resulting olefin. This guide provides an in-depth comparison of commonly employed palladium catalysts for the Suzuki coupling of vinyl iodides, supported by experimental data and mechanistic insights to inform your catalyst selection and reaction optimization.

The Crucial Role of the Palladium Catalyst

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The palladium catalyst, comprising a palladium source and a ligand, orchestrates this entire process. The ligand, in particular, plays a critical role in modulating the catalyst's reactivity, stability, and steric environment, which in turn influences the reaction's scope and efficiency.[5] For vinyl iodides, the oxidative addition of the C-I bond to the Pd(0) center is generally facile due to the bond's weakness.[3] Therefore, the ligand's primary roles are to facilitate the subsequent transmetalation and reductive elimination steps while preventing unwanted side reactions like β-hydride elimination or homocoupling.

Comparing Key Palladium Catalyst Systems

Here, we compare three major classes of palladium catalysts widely used for the Suzuki coupling of vinyl iodides: traditional phosphine-based catalysts, advanced Buchwald-type phosphine ligands, and N-heterocyclic carbene (NHC) ligands.

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: The Workhorse Catalyst

Overview: Pd(PPh₃)₄ is one of the most traditional and widely used pre-catalysts for Suzuki couplings.[6] As a Pd(0) source, it does not require an in-situ reduction step. The triphenylphosphine (PPh₃) ligands are moderately electron-donating and sterically demanding enough to promote the desired coupling.

Performance Insights: For the reactive vinyl iodides, Pd(PPh₃)₄ is often a reliable and cost-effective choice, providing good to excellent yields.[3][7] However, its performance can be substrate-dependent, and in some cases, especially with sterically hindered substrates, more advanced catalyst systems may be required to achieve high efficiency.[6] Surprisingly, at lower temperatures (around 50 °C), the coupling of aryl iodides with Pd(PPh₃)₄ can be inefficient due to the poor turnover of the key intermediate trans-[Pd(PPh₃)₂(Ar)(I)].[8][9] While this has been studied for aryl iodides, it is a factor to consider for vinyl iodides as well, especially when mild conditions are desired.

Typical Reaction Conditions:

  • Catalyst Loading: 1-5 mol%[10]

  • Base: K₂CO₃, K₃PO₄, NaOH[4][11]

  • Solvent: Toluene, THF, 1,4-dioxane, often with an aqueous co-solvent.[11][12]

  • Temperature: Room temperature to 80-100 °C.[3]

Buchwald Dialkylbiarylphosphine Ligands: For Challenging Couplings

Overview: Developed by Stephen Buchwald and his group, these bulky and electron-rich phosphine ligands have revolutionized palladium-catalyzed cross-coupling reactions.[13][14][15] Ligands such as SPhos and XPhos are designed to enhance the rates of both oxidative addition and reductive elimination, making them highly effective for a wide range of substrates, including sterically demanding ones.[13][14]

Performance Insights: For Suzuki couplings of vinyl iodides, Buchwald ligands can offer significant advantages over traditional phosphine ligands, especially when dealing with sterically hindered vinyl iodides or boronic acids.[16][17] Their use often allows for lower catalyst loadings and milder reaction conditions, including room temperature couplings.[13] The high activity of these catalysts stems from the formation of highly reactive, monoligated Pd(0) species in the catalytic cycle.[15]

Typical Reaction Conditions:

  • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃

  • Ligand: SPhos, XPhos, etc. (typically in a 1:1 to 1:2 Pd:ligand ratio)

  • Catalyst Loading: 0.5-2 mol%

  • Base: K₃PO₄, Cs₂CO₃[11][13]

  • Solvent: Toluene, THF, 1,4-dioxane[11]

  • Temperature: Room temperature to 100 °C

N-Heterocyclic Carbene (NHC) Ligands: Robust and Highly Active

Overview: N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[18] They are strong σ-donors, forming very stable bonds with the palladium center, which imparts high thermal stability and resistance to catalyst decomposition.[18][19] This robustness often translates to high turnover numbers and applicability in a broad range of conditions.

Performance Insights: NHC-palladium complexes exhibit excellent catalytic activity in the Suzuki coupling of various aryl halides, and this performance extends to vinyl iodides.[19][20][21] Their strong donating ability and tunable steric hindrance can facilitate challenging couplings.[22] The stability of NHC-Pd complexes makes them particularly suitable for reactions requiring higher temperatures and for use in aqueous media.[18][19]

Typical Reaction Conditions:

  • Pre-catalyst: Pre-formed NHC-Pd complexes or in-situ generation from an imidazolium salt and a palladium source.[23]

  • Catalyst Loading: 0.1-2 mol%

  • Base: K₂CO₃, Cs₂CO₃, K₃PO₄[11]

  • Solvent: Toluene, 1,4-dioxane, water.[11][19]

  • Temperature: 80-120 °C

Comparative Performance Data

The following table summarizes the typical performance of these catalyst systems for the Suzuki coupling of a generic vinyl iodide with an arylboronic acid. Note that yields are highly dependent on the specific substrates and reaction conditions.

Catalyst SystemTypical Catalyst Loading (mol%)Typical Temperature (°C)General Yield Range (%)Key Advantages
Pd(PPh₃)₄ 1 - 525 - 10070 - 95Cost-effective, readily available, good for simple substrates.
Pd(OAc)₂ / SPhos 0.5 - 225 - 8085 - 99High activity, good for sterically hindered substrates, low catalyst loadings.
(IPr)Pd(allyl)Cl 0.1 - 280 - 12080 - 98High stability, robust, suitable for challenging substrates and aqueous media.

Experimental Protocols

General Procedure for Suzuki Coupling of a Vinyl Iodide with an Arylboronic Acid using Pd(PPh₃)₄
  • To a flame-dried Schlenk flask, add the vinyl iodide (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Under the inert atmosphere, add Pd(PPh₃)₄ (3 mol%).[3]

  • Add a degassed mixture of toluene and water (typically in a 4:1 ratio).[3]

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.[3]

General Procedure for Suzuki Coupling of a Vinyl Iodide with an Arylboronic Acid using a Buchwald Ligand
  • To a flame-dried Schlenk flask, add the vinyl iodide (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive flow of argon, add Pd(OAc)₂ (1 mol%) and SPhos (1.2 mol%).

  • Add degassed anhydrous toluene via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction by TLC or GC/LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Mechanistic Considerations and Catalyst Selection

The choice of catalyst should be guided by the specific characteristics of the substrates and the desired reaction conditions.

Suzuki_Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Vinyl-Pd(II)-I(L)₂ Vinyl-Pd(II)-I(L)₂ Pd(0)L₂->Vinyl-Pd(II)-I(L)₂ Oxidative Addition (Vinyl-I) Vinyl-Pd(II)-Ar(L)₂ Vinyl-Pd(II)-Ar(L)₂ Vinyl-Pd(II)-I(L)₂->Vinyl-Pd(II)-Ar(L)₂ Transmetalation (Ar-B(OH)₂, Base) Vinyl-Pd(II)-Ar(L)₂->Pd(0)L₂ Reductive Elimination Coupled Product Coupled Product Vinyl-Pd(II)-Ar(L)₂->Coupled Product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • For simple, unhindered vinyl iodides, the cost-effectiveness and ready availability of Pd(PPh₃)₄ make it an excellent first choice.

  • When dealing with sterically demanding substrates, or when aiming for lower catalyst loadings and milder conditions, Buchwald ligands like SPhos are superior. Their bulk and electron-donating properties accelerate the key catalytic steps.[13][15]

  • For reactions requiring high temperatures, or when catalyst stability is a primary concern, NHC-palladium complexes are often the most robust option. Their strong Pd-C bond prevents catalyst degradation.[18][19]

The logical flow for catalyst selection can be visualized as follows:

Catalyst_Selection_Flowchart start Start: Suzuki Coupling of Vinyl Iodide substrate_complexity Substrate Sterically Hindered? start->substrate_complexity pd_pph3_4 Use Pd(PPh₃)₄ substrate_complexity->pd_pph3_4 No buchwald Use Buchwald Ligand (e.g., SPhos) substrate_complexity->buchwald Yes harsh_conditions Harsh Conditions (e.g., High Temp)? nhc Use NHC Ligand harsh_conditions->nhc Yes pd_pph3_4->harsh_conditions

Caption: A decision-making flowchart for selecting a palladium catalyst.

Conclusion

The Suzuki coupling of vinyl iodides is a powerful transformation in organic synthesis. While the high reactivity of the C-I bond provides a significant advantage, the judicious selection of the palladium catalyst is critical for achieving optimal results. For straightforward couplings, traditional catalysts like Pd(PPh₃)₄ remain a viable option. However, for more challenging substrates or when seeking to push the boundaries of efficiency and mildness, advanced catalyst systems based on Buchwald phosphine ligands or N-heterocyclic carbenes offer superior performance. By understanding the strengths and weaknesses of each catalyst class and considering the specific demands of the synthetic target, researchers can confidently select the most appropriate catalytic system to drive their Suzuki couplings to success.

References

A Senior Application Scientist's Guide to C-C Bond Formation: Heck vs. Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cornerstone of Modern Synthesis

The construction of carbon-carbon (C-C) bonds is the foundational art of synthetic organic chemistry, enabling the assembly of complex molecular architectures that are the bedrock of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the myriad of tools available, palladium-catalyzed cross-coupling reactions stand as a pillar of modern synthesis, a distinction recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2]

This guide provides an in-depth comparative analysis of two of the most powerful and widely utilized of these transformations: the Mizoroki-Heck Reaction and the Suzuki-Miyaura Coupling . As a Senior Application Scientist, my objective is not merely to present protocols, but to dissect the fundamental principles, operational nuances, and strategic considerations that guide the choice between these two stalwart reactions. We will explore their mechanistic underpinnings, compare their performance through experimental data, and provide practical, field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: Mechanistic Foundations – A Tale of Two Cycles

Understanding the catalytic cycle is paramount to mastering any cross-coupling reaction. While both the Heck and Suzuki couplings rely on a Pd(0)/Pd(II) cycle, their core transformations—the nature of the nucleophilic partner and the key C-C bond-forming step—are fundamentally different.

The Heck Reaction: A Dance of Insertion and Elimination

The Heck reaction forges a C-C bond by coupling an unsaturated halide or triflate with an alkene.[1][2] The reaction is driven by a migratory insertion of the alkene into a palladium-carbon bond, followed by a β-hydride elimination to yield the substituted alkene product.

The catalytic cycle proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (R-X) bond, forming a Pd(II) intermediate.

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) complex. This is followed by the syn-migratory insertion of the alkene into the Pd-R bond, forming a new carbon-carbon bond.

  • Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a hydrido-palladium complex and releasing the substituted alkene product. This step dictates the regioselectivity and stereoselectivity (typically yielding the E-isomer).

  • Reductive Elimination & Catalyst Regeneration: A base is required to regenerate the Pd(0) catalyst by removing HX from the hydrido-palladium complex.

Heck_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pdiix R-Pd(II)-X(L₂) pd0->pdiix Oxidative Addition + R-X alkene_complex [R-Pd(II)(alkene)L₂]⁺X⁻ pdiix->alkene_complex Alkene Coordination + Alkene inserted Alkyl-Pd(II)-X(L₂) alkene_complex->inserted Migratory Insertion product_complex [H-Pd(II)(product)L₂]⁺X⁻ inserted->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination + Base (-BH⁺X⁻) - Product

References

Beyond Buchwald-Hartwig: A Comparative Guide to Modern Amination Methods for Vinyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of C(sp²)–N bonds to form enamines and their derivatives is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and functional materials. For decades, the palladium-catalyzed Buchwald-Hartwig amination has been the preeminent method for this transformation, prized for its broad scope and functional group tolerance.[1][2] However, as synthetic challenges become more complex, the limitations of this otherwise powerful reaction—particularly when applied to vinyl halides—necessitate a deeper look into alternative strategies.

This guide provides an in-depth comparison of the leading modern alternatives to the Buchwald-Hartwig amination for vinyl halide substrates. We will explore the causality behind experimental choices, present supporting data, and offer detailed protocols for two primary alternative platforms: Copper-Catalyzed Amination (Ullmann-Type) and Photoredox/Nickel Dual Catalysis .

The Challenge with Buchwald-Hartwig: Why Seek Alternatives?

While highly effective, the Buchwald-Hartwig amination is not without its challenges, especially concerning vinyl halides. The primary competing pathway that can diminish yields and complicate purification is β-hydride elimination .[3][4]

Once the palladium amido complex is formed, it stands at a mechanistic crossroads: it can either undergo the desired C–N bond-forming reductive elimination to yield the enamine product, or it can undergo β-hydride elimination. In the latter, a hydrogen atom from the vinyl group is transferred to the palladium center, leading to the formation of an alkyne (or allene) and a palladium hydride species, which ultimately results in the undesired reduction of the starting vinyl halide.[4]

The choice of phosphine ligand is critical in steering the reaction toward reductive elimination. Bulky, electron-rich dialkylbiaryl phosphine ligands have been developed to accelerate reductive elimination relative to β-hydride elimination.[3][5] Nevertheless, for certain substrates, this side reaction remains a significant hurdle, prompting the exploration of orthogonal catalytic systems.

Alternative 1: The Resurgence of Copper—Modern Ullmann-Type Couplings

The Ullmann condensation, historically a stoichiometric or high-loading copper-mediated reaction requiring harsh conditions, has been revitalized through the development of catalytic systems using ancillary ligands.[6][7][8] These modern protocols offer a cost-effective and often milder alternative to palladium-based methods.

Mechanism & Rationale: The currently accepted mechanism for these reactions involves the formation of a Cu(I)-amido intermediate. This species undergoes oxidative addition to the vinyl halide, forming a transient Cu(III) complex. Subsequent reductive elimination forges the C–N bond and regenerates the active Cu(I) catalyst.[9] The key advantage here is that the mechanism does not involve intermediates prone to β-hydride elimination in the same manner as palladium.

Advantages:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.[6]

  • Reduced β-Hydride Elimination: The mechanism avoids the common pitfall of palladium catalysis with vinyl substrates.

  • Stereoretention: The geometry of the vinyl halide's double bond is typically retained throughout the reaction.[10][11]

  • Orthogonal Reactivity: It can be successful for substrates where palladium catalysis is sluggish or fails.

dot

Copper_Catalyzed_Amination_Cycle Fig. 1: Catalytic Cycle of Copper-Catalyzed Vinyl Amination CuI Cu(I)X CuAmide L-Cu(I)-NR₂ CuI->CuAmide Amine R₂NH, Base Amine->CuI Ligand (L) -HX VinylHalide R'-CH=CH-X VinylHalide->CuAmide Oxidative Addition Product R'-CH=CH-NR₂ CuIII L-Cu(III)(NR₂)(Vinyl)(X) CuAmide->CuIII CuIII->CuI Regenerates Catalyst CuIII->Product Reductive Elimination

Caption: Catalytic Cycle of Copper-Catalyzed Vinyl Amination.

Alternative 2: The Power of Light—Photoredox/Nickel Dual Catalysis

A cutting-edge approach bypasses the traditional catalytic cycles of both palladium and copper by merging visible-light photoredox catalysis with nickel catalysis.[12][13] This dual catalytic system unlocks unique reactivity pathways, enabling C–N bond formation under exceptionally mild conditions.

Mechanism & Rationale: This system operates through a radical-based mechanism distinct from the purely organometallic cycles of Buchwald-Hartwig or Ullmann reactions. A photocatalyst, upon absorbing light, becomes a potent reductant. It transfers an electron to a Ni(II) species, generating a Ni(0) or Ni(I) complex. This highly reactive nickel species then undergoes oxidative addition to the vinyl halide. The resulting vinyl-Ni(II) intermediate can then be trapped by a nitrogen-centered radical (generated separately or via another single-electron transfer event) or engage in a subsequent reductive elimination pathway facilitated by the photocatalyst's redox cycle. This radical-based pathway offers an entirely new strategy for C-N bond formation.[14][15][16]

Advantages:

  • Extremely Mild Conditions: Reactions often proceed at room temperature, preserving sensitive functional groups.[12]

  • Broad Substrate Scope: Can accommodate a wide range of vinyl halides and nitrogen nucleophiles, including those that are challenging for other methods.[13][17]

  • Unique Mechanistic Pathway: Avoids intermediates prone to β-hydride elimination and can overcome limitations of traditional cross-coupling.

  • Ligand-Free Potential: Some protocols have been developed that do not require complex and expensive phosphine ligands.[12]

dot

Photoredox_Nickel_Dual_Catalysis Fig. 2: Simplified Scheme for Photoredox/Nickel Dual Catalysis PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC_reduced PC⁻˙ PC_excited->PC_reduced SET + Amine, Base NiII Ni(II)LX PC_reduced->NiII SET Ni0 Ni(0)L NiII->Ni0 VinylNiII Vinyl-Ni(II)-X Ni0->VinylNiII Oxidative Addition VinylHalide R'-CH=CH-X FinalComplex Vinyl-Ni(III)-NR₂ VinylNiII->FinalComplex + [R₂N]˙ or Amine + Base Amine R₂NH Product R'-CH=CH-NR₂ FinalComplex->NiII Regenerates Ni(II) FinalComplex->Product Reductive Elimination

Caption: Simplified Scheme for Photoredox/Nickel Dual Catalysis.

Performance Comparison: A Data-Driven Overview

The choice of method depends critically on the substrate, desired scale, and economic constraints. The following table summarizes typical performance characteristics based on literature precedents.

FeatureBuchwald-Hartwig AminationCopper-Catalyzed Amination (Ullmann-Type)Photoredox/Nickel Dual Catalysis
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu₂O)Photocatalyst (e.g., Ir or Ru complex, 4CzIPN) + Nickel Salt (e.g., NiCl₂·glyme)
Ligand Bulky Phosphines (e.g., XPhos, RuPhos)Diamines (e.g., N,N'-dimethylethylenediamine), Amino AcidsOften Bipyridine-type or ligand-free
Typical Temp. 80 - 120 °C70 - 130 °CRoom Temperature - 40 °C
Key Advantage Broad scope, well-establishedLow cost, stereoretentive, avoids β-H eliminationExtremely mild conditions, unique reactivity
Key Limitation β-hydride elimination , catalyst cost, air-sensitive ligandsCan require higher temperatures than photoredox, scope can be narrowerRequires specialized photoreactor setup, mechanisms still under investigation
Typical Yields Good to Excellent (70-95%)Good to Excellent (70-95%)[10][11]Good to Excellent (65-95%)[12][13]
Ref. [3][5][6][10][11][12][13][17]

Experimental Protocols: From Theory to Practice

The following are representative, generalized protocols that serve as a starting point for optimization. Safety Precaution: These reactions should be performed by trained chemists in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: Copper-Catalyzed Amination of a Vinyl Bromide

This protocol is adapted from the procedure developed by Jiang, L. et al. in the Buchwald group.[10][11]

Materials:

  • Vinyl bromide (1.0 mmol, 1.0 equiv)

  • Amide or carbamate (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • N,N'-Dimethylethylenediamine (0.20 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add CuI (9.5 mg, 0.05 mmol) and K₂CO₃ (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the vinyl bromide (1.0 mmol), the amide/carbamate (1.2 mmol), and anhydrous toluene (5 mL).

  • Ligand Addition: Add N,N'-dimethylethylenediamine (21 µL, 0.20 mmol) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Photoredox/Nickel Dual-Catalyzed Amination of a Vinyl Halide

This protocol is a generalized representation based on emerging methodologies.[12][13][17]

Materials:

  • Vinyl halide (0.5 mmol, 1.0 equiv)

  • Amine/Amide/Heterocycle (0.75 mmol, 1.5 equiv)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (0.005 mmol, 1 mol%)

  • NiCl₂·glyme (0.025 mmol, 5 mol%)

  • Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbbpy) (0.03 mmol, 6 mol%)

  • Base (e.g., Cs₂CO₃ or DBU) (1.0 mmol, 2.0 equiv)

  • Anhydrous Solvent (e.g., DMSO or DMF, 5 mL)

Step-by-Step Procedure:

  • Vessel Preparation: In a dry reaction vial, combine the vinyl halide (0.5 mmol), nitrogen nucleophile (0.75 mmol), photocatalyst (1 mol%), NiCl₂·glyme (5 mol%), dtbbpy (6 mol%), and base (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen.

  • Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.

  • Degassing (Optional but Recommended): Sparge the solution with argon for 10-15 minutes to ensure it is oxygen-free.

  • Reaction Setup: Place the vial in a photoreactor equipped with a cooling fan, approximately 5-10 cm from a blue LED lamp (e.g., 450 nm).

  • Irradiation: Stir the reaction mixture at room temperature under irradiation for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (3 x 15 mL) to remove the solvent (DMSO/DMF).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography.

Conclusion

The Buchwald-Hartwig amination remains a formidable tool in the synthetic chemist's arsenal. However, for the specific challenge of vinyl halide amination, a nuanced understanding of its limitations, primarily the potential for β-hydride elimination, is crucial. Both modern copper-catalyzed Ullmann-type reactions and the emergent photoredox/nickel dual catalysis offer powerful, complementary strategies. The choice between them is a strategic one: copper catalysis provides a robust, cost-effective, and stereoretentive pathway, while photoredox/nickel dual catalysis opens the door to unprecedented mildness and novel reactivity, preserving even the most delicate molecular architectures. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can select the optimal path to forge challenging C–N bonds with greater efficiency and success.

References

comparison of 2-iodo vs 2-bromocyclohexenones in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Cross-Coupling Reactions: A Comparative Analysis of 2-Iodo- vs. 2-Bromocyclohexenones

In the landscape of modern organic synthesis, particularly in pharmaceutical and materials science, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful and versatile methodologies for this purpose. The choice of reactants, specifically the electrophilic partner, is critical and can dramatically influence reaction efficiency, required conditions, and overall yield.

This guide provides an in-depth, objective comparison of two common α,β-unsaturated electrophiles: 2-iodocyclohexenone and 2-bromocyclohexenone. We will explore the fundamental principles governing their reactivity, present comparative data across key cross-coupling reactions, and provide validated experimental protocols to guide researchers in making informed decisions for their synthetic strategies.

The Decisive Factor: Carbon-Halogen Bond Strength

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond in the electrophile. The oxidative addition of the C-X bond to the palladium(0) catalyst is frequently the rate-determining step of the catalytic cycle.[1][2][3] A weaker bond necessitates a lower activation energy for this crucial step, leading to a faster and more efficient reaction.

The established trend for bond dissociation energies (BDE) for vinyl halides is:

C-I < C-Br < C-Cl [3][4][5]

Specifically, the energy required to cleave the C-I bond is significantly lower than that for the C-Br bond.

BondApproximate Bond Dissociation Energy (kJ/mol)
Vinyl C-I~213
Vinyl C-Br~285
Vinyl C-Cl~327
(Values are approximate and can vary slightly based on molecular structure)[6]

This fundamental difference in bond energy means that 2-iodocyclohexenone will undergo oxidative addition to a Pd(0) catalyst more readily than 2-bromocyclohexenone. This enhanced reactivity translates directly to tangible experimental advantages, including milder reaction conditions, shorter reaction times, and often lower required catalyst loadings.[2][3]

The Cross-Coupling Catalytic Cycle: A Visual Overview

All palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, operate via a similar catalytic cycle. The electrophile (our 2-halocyclohexenone) enters the cycle at the oxidative addition step. The superior reactivity of the iodo-analogue facilitates its entry into this cycle.

Catalytic_Cycle General Palladium Cross-Coupling Cycle cluster_0 General Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Rate-Determining Step) Pd0->OA PdII R¹-Pd(II)L₂-X (Palladacycle) OA->PdII TM Transmetalation (R²-M) PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RE->Product RX R¹-X (2-Halocyclohexenone) RX->OA

Caption: The catalytic cycle for a generic Pd-catalyzed cross-coupling reaction.

Performance Comparison in Major Cross-Coupling Reactions

The theoretical advantage of the weaker C-I bond manifests in practice across various common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki reaction couples an organohalide with an organoboron species (like a boronic acid or ester) and is one of the most widely used C-C bond-forming reactions.[7][8][9]

Parameter2-Iodocyclohexenone2-BromocyclohexenoneRationale
Typical Temperature Room temp. to 60 °C80 °C to 110 °CThe lower C-I bond energy allows for oxidative addition at significantly lower temperatures.[2]
Reaction Time 1 - 6 hours8 - 24 hoursA faster rate of oxidative addition leads to a more rapid turnover of the catalytic cycle.[2]
Catalyst Loading 0.5 - 2 mol%2 - 5 mol%The higher reactivity may allow for lower concentrations of the palladium catalyst to achieve full conversion.[2]
Base Strength Milder bases (e.g., K₂CO₃, CsF) are often sufficient.Stronger bases (e.g., K₃PO₄, Cs₂CO₃) may be required.Milder conditions are less likely to cause degradation of sensitive substrates or products.
Typical Yields Generally high (85-98%)Good to high (70-90%)Milder conditions and faster reactions often minimize the formation of byproducts like homocoupling.[10]
Heck-Mizoroki Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11][12]

Parameter2-Iodocyclohexenone2-BromocyclohexenoneRationale
Typical Temperature 60 - 100 °C100 - 140 °CThe high reactivity of the C-I bond facilitates the initial oxidative addition step.
Reaction Time 2 - 12 hours12 - 36 hoursFaster catalytic turnover reduces overall reaction time.
Catalyst System Often effective with simple Pd(OAc)₂/PPh₃ systems.May require more sophisticated, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).The less reactive C-Br bond requires a more active catalyst to promote oxidative addition efficiently.
Side Reactions Lower incidence of β-hydride elimination from the Pd-intermediate.Higher temperatures can increase the rate of unwanted side reactions.Milder conditions preserve the integrity of the desired product.
Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C-C bond between a vinyl or aryl halide and a terminal alkyne, typically using a dual palladium and copper catalyst system.[13][14]

Parameter2-Iodocyclohexenone2-BromocyclohexenoneRationale
Typical Temperature Room temp. to 50 °C50 - 90 °CThe C-I bond's lability allows for coupling under very mild conditions.
Reaction Time 1 - 4 hours6 - 18 hoursThe facile oxidative addition step is the key driver for the shorter reaction time.
Copper Co-catalyst Can sometimes be performed under copper-free conditions.Almost always requires a copper(I) co-catalyst (e.g., CuI).The high reactivity of the iodide can sometimes compensate for the absence of the copper acetylide formation step.
Base Mild amine base (e.g., Et₃N, DIPEA) is sufficient.Often requires the same or slightly stronger amine bases.Conditions are generally mild for both, but the iodo-substrate is more forgiving.

Experimental Protocols & Workflow

To ensure reproducibility and trustworthiness, the following sections provide detailed experimental protocols for a representative reaction and a general workflow diagram.

General Experimental Workflow

Workflow start Start reagents 1. Add 2-halocyclohexenone, Palladium pre-catalyst, and ligand to an oven-dried flask. start->reagents seal 2. Seal the flask with a septum. reagents->seal degas 3. Evacuate and backfill with inert gas (e.g., Argon) 3-5 times. seal->degas add_reagents 4. Add the coupling partner (e.g., boronic acid), base, and anhydrous solvent via syringe. degas->add_reagents heat 5. Heat the reaction mixture to the specified temperature with stirring. add_reagents->heat monitor 6. Monitor reaction progress by TLC or LC-MS. heat->monitor monitor->heat Incomplete workup 7. Perform aqueous workup: quench, extract with organic solvent, wash with brine, and dry. monitor->workup Complete purify 8. Purify the crude product via flash column chromatography. workup->purify end End (Characterize Product) purify->end

Caption: A standard workflow for setting up a Pd-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodocyclohexenone

Objective: To synthesize 2-phenylcyclohex-2-en-1-one.

Materials:

  • 2-Iodocyclohex-2-en-1-one (1.0 mmol, 222 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Dioxane (4 mL)

  • Water (1 mL)

  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add 2-iodocyclohex-2-en-1-one, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Seal the flask with a rubber septum.

  • Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Using syringes, add the dioxane and water to the flask.

  • Place the flask in a preheated oil bath at 60 °C.

  • Stir the reaction mixture vigorously for 4 hours. Monitor the reaction's completion by thin-layer chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent.

  • Upon completion, cool the reaction to room temperature and quench with 10 mL of water.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure 2-phenylcyclohex-2-en-1-one.

Protocol 2: Sonogashira Coupling of 2-Bromocyclohexenone

Objective: To synthesize 2-(phenylethynyl)cyclohex-2-en-1-one.

Materials:

  • 2-Bromocyclohex-2-en-1-one (1.0 mmol, 175 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)

  • Copper(I) iodide [CuI] (0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add 2-bromocyclohex-2-en-1-one, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask with a rubber septum.

  • Evacuate and backfill with argon gas three times.

  • Via syringe, add the anhydrous triethylamine, followed by the phenylacetylene.

  • Place the flask in a preheated oil bath at 70 °C.

  • Stir the reaction mixture for 12 hours. Monitor progress by TLC.

  • After cooling to room temperature, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated ammonium chloride solution (2 x 10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(phenylethynyl)cyclohex-2-en-1-one.

Summary and Recommendations

The choice between 2-iodo- and 2-bromocyclohexenone is a classic case of balancing reactivity with cost and availability. The experimental evidence, grounded in the fundamental principles of chemical bonding, overwhelmingly favors the iodo-analogue for superior performance.

Summary Table: Iodo- vs. Bromo-Cyclohexenone

Feature 2-Iodocyclohexenone 2-Bromocyclohexenone
Reactivity High Moderate
Reaction Conditions Milder (lower temp, shorter time) Harsher (higher temp, longer time)
Catalyst Demand Lower loading, simpler systems Higher loading, often requires advanced ligands
Functional Group Tolerance Generally better due to milder conditions Good, but sensitive groups may be compromised

| Cost & Availability | Typically higher cost, less common | Lower cost, more widely available |

Recommendations for Researchers:

  • Choose 2-Iodocyclohexenone when:

    • Working with thermally sensitive or complex substrates where mild conditions are paramount.

    • High yields and short reaction times are critical for the synthetic route.

    • The downstream value of the product justifies the higher initial reagent cost.

  • Choose 2-Bromocyclohexenone when:

    • Cost is a primary limiting factor for the project.[3]

    • The substrate and desired product are robust enough to tolerate higher temperatures and longer reaction times.

    • Access to more advanced catalyst systems is available to overcome the lower intrinsic reactivity.

Ultimately, a deep understanding of the mechanistic principles behind cross-coupling reactions empowers chemists to make strategic decisions that optimize their synthetic endeavors, saving time, resources, and accelerating the path to discovery.

References

spectroscopic analysis for structural confirmation of 3-hydroxy-2-iodocyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis of 3-hydroxy-2-iodocyclohex-2-en-1-one

This guide provides an in-depth comparison of key spectroscopic techniques for the structural confirmation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation.

Introduction: The Analytical Challenge

The molecule this compound is a substituted α,β-unsaturated ketone (an enone). Its structure incorporates several key functional groups: a ketone, an alcohol (enol), a carbon-carbon double bond, and a carbon-iodine bond. The specific arrangement of these groups (regiochemistry) is critical to its chemical identity and potential biological activity. Unambiguous structural confirmation is therefore paramount, necessitating a multi-faceted analytical approach. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in providing definitive structural evidence.

The Spectroscopic Toolkit: An Overview

A confident structural assignment is rarely achieved with a single technique. It relies on assembling complementary pieces of evidence from various analytical methods. The diagram below illustrates the synergistic workflow for elucidating the structure of a novel compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesized Compound (this compound) nmr NMR (¹H, ¹³C, 2D) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms interpretation Integrated Data Interpretation nmr->interpretation ir->interpretation ms->interpretation confirmation Structural Confirmation interpretation->confirmation

Caption: Workflow for Spectroscopic Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the precise connectivity of the atoms.

¹H NMR Spectroscopy: Proton Environments

In ¹H NMR, we anticipate signals for the enolic hydroxyl proton (-OH) and the protons on the cyclohexene ring. The predicted chemical shifts (δ) in parts per million (ppm) are based on analogous structures like 3-hydroxycyclohex-2-enone and 2-cyclohexen-1-one.[1][2]

  • Enolic -OH Proton: This proton will likely appear as a broad singlet due to hydrogen bonding and exchange. Its chemical shift can vary significantly with concentration and solvent but is expected in the δ 5.0-8.0 ppm range.

  • Methylene Protons (-CH₂-): The three sets of methylene protons at positions C4, C5, and C6 will exhibit complex splitting patterns due to coupling with each other.

    • C4-H₂: Protons adjacent to the double bond, expected around δ 2.4-2.6 ppm.

    • C6-H₂: Protons adjacent to the carbonyl group, deshielded to δ 2.3-2.5 ppm.[2]

    • C5-H₂: Protons furthest from the electron-withdrawing groups, expected at a more upfield position, around δ 2.0-2.2 ppm.[2]

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides a count of unique carbon environments. For this compound, we expect six distinct signals. The presence of electronegative iodine and oxygen atoms, along with the carbonyl group, will significantly influence the chemical shifts.

  • C1 (Carbonyl Carbon): The ketone carbonyl carbon is highly deshielded and will appear significantly downfield, predicted at δ > 190 ppm.

  • C2 & C3 (Olefinic Carbons):

    • C2: The iodine substituent has a strong deshielding effect. This carbon's signal is predicted to be in the δ 100-110 ppm range.

    • C3: The hydroxyl group also deshields, but to a lesser extent than the carbonyl. This carbon is predicted to appear far downfield, likely in the δ 160-170 ppm range.

  • C4, C5, C6 (Aliphatic Carbons): These methylene carbons will appear in the upfield region of the spectrum. Based on data for iodocyclohexane and other cyclohexenones, their predicted shifts are:[3][4]

    • C6: Adjacent to the carbonyl, expected around δ 37-39 ppm.

    • C4: Adjacent to the double bond, expected around δ 28-32 ppm.

    • C5: The most shielded carbon, expected around δ 21-23 ppm.

Advanced 2D NMR Techniques

While ¹H and ¹³C NMR provide foundational data, 2D NMR experiments like COSY, HSQC, and HMBC are essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): Establishes which protons are coupled (i.e., on adjacent carbons), confirming the -CH₂-CH₂-CH₂- connectivity in the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the definitive experiment to place the substituents. For instance, correlations from the C4 protons to the C2 and C3 carbons would confirm the overall structure.

Table 1: Predicted NMR Data for this compound

Technique Position Predicted Chemical Shift (δ, ppm) Key Features & Rationale
¹H NMR -OH 5.0 - 8.0 Broad singlet, exchangeable with D₂O.
C4-H₂ 2.4 - 2.6 Triplet of triplets, adjacent to C5 and C3 (long-range).
C5-H₂ 2.0 - 2.2 Quintet, coupled to C4 and C6 protons.
C6-H₂ 2.3 - 2.5 Triplet, adjacent to C5 protons.
¹³C NMR C1 > 190 Ketone carbonyl, highly deshielded.
C2 100 - 110 Attached to iodine, deshielded.
C3 160 - 170 Attached to hydroxyl, part of enone system.
C4 28 - 32 Aliphatic, adjacent to double bond.
C5 21 - 23 Aliphatic, most shielded methylene carbon.

| | C6 | 37 - 39 | Aliphatic, alpha to carbonyl. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by detecting the vibrations of chemical bonds, which absorb infrared radiation at specific frequencies. For our target molecule, the key is to identify the characteristic absorptions for the O-H, C=O, and C=C bonds.

  • O-H Stretch: A strong, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.[5]

  • C=O Stretch: The carbonyl group of an α,β-unsaturated ketone absorbs at a lower frequency than a saturated ketone due to conjugation. A strong, sharp peak is predicted in the 1650-1690 cm⁻¹ range.[6][7]

  • C=C Stretch: The alkene double bond, also part of the conjugated system, will show a medium-intensity absorption around 1600-1640 cm⁻¹.[6]

  • C-I Stretch: The carbon-iodine bond vibration is expected in the far-infrared region, typically between 500-600 cm⁻¹, which may be outside the range of standard mid-IR spectrophotometers.

The presence of both a broad O-H stretch and a conjugated C=O stretch provides strong evidence for the hydroxy-enone structure.

Table 2: Predicted IR Absorption Frequencies

Functional Group Bond Vibration Predicted Frequency (cm⁻¹) Intensity
Enol O-H stretch 3200 - 3600 Strong, Broad
Alkene C-H stretch 3000 - 3100 Medium
Alkane C-H stretch 2850 - 2960 Medium-Strong
Ketone (conjugated) C=O stretch 1650 - 1690 Strong, Sharp

| Alkene (conjugated) | C=C stretch | 1600 - 1640 | Medium |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers further clues about the molecule's structure.

  • Molecular Ion Peak (M⁺): The molecular formula is C₆H₇IO₂. The exact mass is calculated to be 237.9542 g/mol . A high-resolution mass spectrometer (HRMS) should detect the molecular ion peak at this m/z value, confirming the elemental composition.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotope pattern will be observed for the molecular ion.

  • Fragmentation: Electron ionization (EI) would likely induce fragmentation. Key expected fragmentation pathways include:

    • Loss of iodine radical (•I): [M - 127]⁺

    • Loss of water (H₂O): [M - 18]⁺

    • Loss of carbon monoxide (CO): [M - 28]⁺

    • Retro-Diels-Alder reactions, a common fragmentation pattern for cyclohexene systems, could also occur.[8]

The combination of an accurate mass measurement of the molecular ion and logical fragmentation patterns provides corroborating evidence for the proposed structure.

Comparative Analysis: Choosing the Right Tool

Each technique provides unique and complementary information. The logical relationship between their outputs is crucial for a complete structural picture.

G compound This compound ms Mass Spectrometry Molecular Formula (C₆H₇IO₂) Fragmentation Pattern compound->ms confirms MW ir IR Spectroscopy O-H group Conjugated C=O C=C bond compound->ir confirms functional groups nmr NMR Spectroscopy ¹H-¹H Connectivity (COSY) C-H Framework (HSQC) Long-Range Connectivity (HMBC) compound->nmr confirms connectivity

Caption: Complementary Data from Spectroscopic Techniques.

Table 3: Comparison of Spectroscopic Techniques

Technique Information Provided Strengths Limitations
NMR Detailed C-H framework, atom connectivity, stereochemistry. Provides the most comprehensive structural detail. 2D NMR is definitive for connectivity. Requires larger sample amounts; can be time-consuming; complex spectra may be difficult to interpret.
IR Presence of specific functional groups (O-H, C=O, etc.). Fast, inexpensive, requires small sample amount, excellent for functional group identification. Provides no information on molecular connectivity or molecular weight.

| MS | Molecular weight and elemental formula (HRMS), fragmentation patterns. | Extremely sensitive, provides exact mass, confirms elemental composition. | Isomers are often indistinguishable; provides limited connectivity information without tandem MS (MS/MS). |

Standardized Experimental Protocols

Trustworthiness in science is built on reproducible methods. The protocols below are designed to be self-validating.

NMR Sample Preparation and Acquisition
  • Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D experiments (COSY, HSQC, HMBC) using standard instrument parameters to resolve ambiguities.

IR Spectroscopy Sample Preparation and Acquisition
  • Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The instrument software will automatically generate the final absorbance or transmittance spectrum.

Mass Spectrometry Sample Preparation and Acquisition
  • Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[9]

  • Acquisition (LC-MS with ESI):

    • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

    • Acquire data in both positive and negative ion modes to determine the best ionization.

    • Perform the analysis on a high-resolution instrument (e.g., Orbitrap or TOF) to obtain an accurate mass measurement for molecular formula confirmation.

Conclusion

The structural confirmation of this compound requires an integrated analytical strategy. IR spectroscopy provides a rapid check for the essential hydroxy and conjugated ketone functional groups. High-resolution mass spectrometry definitively confirms the elemental composition. However, only a complete suite of 1D and 2D NMR experiments can unambiguously establish the precise atomic connectivity and regiochemistry of the substituents on the cyclohexene ring. By comparing and combining the data from these orthogonal techniques, researchers can achieve a comprehensive and irrefutable structural assignment.

References

A Comparative Mechanistic Guide to Cross-Coupling Reactions of 2-Iodocyclohexenones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of tools available, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile strategy. This guide provides an in-depth, comparative analysis of the mechanistic intricacies of three key cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—as applied to a valuable and reactive substrate: 2-iodocyclohexenone. By understanding the underlying catalytic cycles, the influence of various reaction parameters, and potential side reactions, researchers can make more informed decisions in the design and optimization of synthetic routes for the creation of complex molecules and novel pharmaceutical agents.

Introduction: The Unique Reactivity of 2-Iodocyclohexenones

2-Iodocyclohexenones are attractive building blocks in organic synthesis. The presence of the electron-withdrawing carbonyl group activates the carbon-carbon double bond for various transformations, while the vinyl iodide moiety provides a reactive handle for palladium-catalyzed cross-coupling. This combination of functional groups, however, also introduces specific mechanistic challenges and opportunities that differ from simpler aryl or vinyl halides. Understanding these nuances is critical for achieving high efficiency, selectivity, and yield in cross-coupling endeavors.

Comparative Mechanistic Overview

The Suzuki-Miyaura, Heck, and Sonogashira reactions, while all relying on a palladium catalyst, proceed through distinct mechanistic pathways, particularly in the nature of the coupling partner and the key bond-forming steps. The choice of reaction can significantly impact the outcome when applied to a substrate like 2-iodocyclohexenone.

The Core Catalytic Cycle: A Shared Foundation

At the heart of these cross-coupling reactions lies a catalytic cycle that generally involves a Pd(0)/Pd(II) redox couple. The cycle is initiated by the oxidative addition of the 2-iodocyclohexenone to a coordinatively unsaturated Pd(0) species, forming a Pd(II)-vinyl iodide complex. From this common intermediate, the pathways diverge.

Suzuki-Miyaura Coupling: The Workhorse of C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction has become a staple for the formation of biaryl and vinyl-aryl structures due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Mechanistic Pathway

The catalytic cycle for the Suzuki-Miyaura coupling of 2-iodocyclohexenone is illustrated below.

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(Cyclohexenone)Pd(II)(I)L2] Pd(0)L2->Oxidative Addition Complex Oxidative Addition (2-Iodocyclohexenone) Transmetalation Complex [(Cyclohexenone)Pd(II)(R)L2] Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-B(OR)2, Base) Product 2-Aryl-cyclohexenone Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction with 2-iodocyclohexenone.

The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the 2-iodocyclohexenone. This is often the rate-determining step.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the C-C bond and regenerating the Pd(0) catalyst.

Key Experimental Considerations and Performance
ParameterInfluence on Suzuki-Miyaura Coupling of 2-IodocyclohexenoneSupporting Data/Observations
Ligand Crucial for catalyst stability and reactivity. Electron-rich, bulky phosphine ligands generally accelerate oxidative addition and reductive elimination.Buchwald-type biaryl phosphine ligands are often effective for coupling with sterically hindered substrates.
Base Essential for activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. The strength and solubility of the base are important factors.
Solvent A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is often optimal to dissolve both the organic and inorganic reagents.The presence of water can facilitate the transmetalation step.
Potential Side Reactions Protodeboronation of the boronic acid and homocoupling of the cyclohexenone can occur, particularly at elevated temperatures.Careful control of reaction conditions and stoichiometry can minimize these side reactions.

Heck Reaction: A Gateway to Alkenylation

The Heck reaction provides a powerful method for the alkenylation of aryl and vinyl halides, leading to the formation of substituted olefins.

Mechanistic Pathway

The catalytic cycle for the Heck reaction of 2-iodocyclohexenone is distinct from the Suzuki-Miyaura coupling, involving migratory insertion and β-hydride elimination.

Heck Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(Cyclohexenone)Pd(II)(I)L2] Pd(0)L2->Oxidative Addition Complex Oxidative Addition (2-Iodocyclohexenone) Pi-Complex Alkene Coordination Oxidative Addition Complex->Pi-Complex Alkene Coordination Migratory Insertion Product σ-Alkylpalladium(II) Intermediate Pi-Complex->Migratory Insertion Product Migratory Insertion Product 2-Alkenyl-cyclohexenone Migratory Insertion Product->Product β-Hydride Elimination Product->Pd(0)L2 Catalyst Regeneration (+ Base)

Figure 2: Catalytic cycle of the Heck reaction with 2-iodocyclohexenone.

The key steps are:

  • Oxidative Addition: Similar to the Suzuki-Miyaura reaction, the cycle begins with the oxidative addition of 2-iodocyclohexenone to Pd(0).

  • Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) complex, followed by insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the newly formed alkyl group is eliminated, forming the double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by removing HI from the palladium-hydride complex.

Key Experimental Considerations and Performance
ParameterInfluence on Heck Coupling of 2-IodocyclohexenoneSupporting Data/Observations
Alkene Partner Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive. The regioselectivity of the migratory insertion can be an issue with unsymmetrical alkenes.The electron-withdrawing nature of the carbonyl group in 2-iodocyclohexenone can influence the electronics of the palladium intermediate and thus the reactivity.
Base A non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) is typically used to neutralize the HI produced.The choice of base can affect the rate of catalyst regeneration.
Ligand Phosphine ligands are commonly used, but ligandless conditions are also possible, often with palladium acetate as the precursor.The steric and electronic properties of the ligand can influence the regioselectivity and efficiency of the reaction.
Potential Side Reactions Isomerization of the double bond in the product can occur. In the case of 2-iodocyclohexenone, side reactions involving the enone system are possible.Careful selection of reaction conditions can minimize isomerization.

Sonogashira Coupling: The Premier Method for C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the go-to reaction for the synthesis of aryl and vinyl alkynes. It uniquely employs a dual catalytic system of palladium and copper.

Mechanistic Pathway

The Sonogashira reaction involves two interconnected catalytic cycles.

Sonogashira cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd_OA [(Cyclohexenone)Pd(II)(I)L2] Pd(0)L2->Pd_OA Oxidative Addition Pd_TM [(Cyclohexenone)Pd(II)(C≡CR)L2] Pd_OA->Pd_TM Transmetalation Product_Pd 2-Alkynyl-cyclohexenone Pd_TM->Product_Pd Reductive Elimination Product_Pd->Pd(0)L2 Cu(I)X Cu(I)X Cu-Acetylide Cu(I)-C≡CR Cu(I)X->Cu-Acetylide Base, R-C≡CH Cu-Acetylide->Pd_OA To Pd Cycle Terminal Alkyne Terminal Alkyne

Figure 3: Interconnected catalytic cycles of the Sonogashira reaction.

The key steps are:

  • Palladium Cycle: Similar to the other couplings, it involves oxidative addition of 2-iodocyclohexenone to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is the active species that participates in the transmetalation step with the palladium complex.

Key Experimental Considerations and Performance
ParameterInfluence on Sonogashira Coupling of 2-IodocyclohexenoneSupporting Data/Observations
Copper Co-catalyst Typically CuI is used. It is essential for the formation of the copper acetylide. Copper-free protocols exist but often require more specialized ligands or conditions.The presence of copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling).
Base An amine base (e.g., triethylamine, diisopropylamine) is used to deprotonate the terminal alkyne and neutralize the HI produced.The amine can also serve as a solvent.
Ligand Phosphine ligands are commonly employed to stabilize the palladium catalyst.The choice of ligand can affect the rate and efficiency, particularly in copper-free systems.
Potential Side Reactions Homocoupling of the alkyne is a common side reaction. The enone functionality of the substrate could potentially react with the amine base.Careful control of stoichiometry and reaction conditions can suppress alkyne homocoupling.

Experimental Protocols for Mechanistic Investigation

To probe the mechanisms of these cross-coupling reactions with 2-iodocyclohexenones, several experimental techniques can be employed.

Reaction Progress Kinetic Analysis

Objective: To determine the reaction order with respect to each component and identify the rate-determining step.

Methodology:

  • Set up a series of reactions where the concentration of one component (e.g., 2-iodocyclohexenone, coupling partner, catalyst, ligand, base) is systematically varied while keeping the others constant.

  • Monitor the progress of the reaction over time by taking aliquots and analyzing them by a suitable technique (e.g., GC, HPLC, ¹H NMR).

  • Plot the concentration of the product or starting material versus time to determine the initial reaction rates.

  • Analyze the dependence of the initial rate on the concentration of each component to determine the reaction order.

Intermediate Trapping Experiments

Objective: To identify and characterize key intermediates in the catalytic cycle.

Methodology:

  • Run the cross-coupling reaction under conditions that might favor the accumulation of a specific intermediate (e.g., low temperature, stoichiometric amounts of catalyst).

  • Introduce a "trapping" agent that is expected to react selectively with the target intermediate.

  • Analyze the reaction mixture for the presence of the trapped product, which can provide structural information about the intermediate.

  • For example, the introduction of a radical scavenger could help determine if a radical pathway is involved.

Conclusion: A Roadmap for Rational Catalyst and Reaction Design

The choice of cross-coupling reaction for the functionalization of 2-iodocyclohexenones is a critical decision that should be guided by a thorough understanding of the underlying reaction mechanisms. The Suzuki-Miyaura reaction offers a robust and versatile method for C(sp²)–C(sp²) bond formation, while the Heck reaction provides a direct route to alkenylated products, and the Sonogashira coupling is the premier choice for introducing alkyne moieties.

By considering the distinct catalytic cycles, the roles of ligands, bases, and other additives, and the potential for side reactions, researchers can navigate the complexities of these powerful transformations. The experimental protocols outlined in this guide provide a framework for further mechanistic investigation, enabling the optimization of existing methods and the development of novel synthetic strategies for the construction of complex molecules with important applications in research, science, and drug development.

A Comparative Guide to the Biological Activity of 3-Hydroxy-2-Iodocyclohex-2-en-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Cyclohexenone Scaffold

The cyclohexenone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The reactivity of the α,β-unsaturated ketone system, coupled with the potential for diverse substitutions, allows for the fine-tuning of their pharmacological profiles. The introduction of a hydroxyl group at the 3-position and an iodine atom at the 2-position of the cyclohex-2-en-1-one core is anticipated to modulate the molecule's electronic properties and steric profile, thereby influencing its interaction with biological targets. This guide will explore the known biological activities of closely related analogs to build a comprehensive picture of the potential of 3-hydroxy-2-iodocyclohex-2-en-1-one derivatives.

Antimicrobial Activity: A Comparative Perspective

Cyclohexenone and cyclohexanone derivatives have demonstrated notable antimicrobial properties against a range of bacterial and fungal pathogens.[1][2][3][4][5][6][7] The mechanism of action is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in essential microbial enzymes and proteins.

Comparison of Antimicrobial Activity of Substituted Cyclohexenones
Compound ClassTest OrganismsActivity RangeReference(s)
Piperazine-substituted Cyclohexanones Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Serratia marcescens, Aspergillus niger, Anrobacter awamoriModerate to significant zones of inhibition[1]
Oxygenated Cyclohexanone Derivative Plant pathogenic bacteria and fungiSignificant inhibition of bacterial growth and fungal mycelial growth[3]
Chalcone-derived Cyclohexenones Staphylococcus aureus, Escherichia coli, Candida albicansPotent activity, particularly with fluoro-substituents[2][7]

The introduction of a halogen, such as iodine, at the 2-position of the 3-hydroxy-cyclohexenone scaffold is expected to enhance its electrophilicity, potentially leading to increased antimicrobial potency. The hydroxyl group at the 3-position may also contribute to binding interactions with microbial targets.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

This protocol is a standard method for preliminary screening of antimicrobial activity.

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used to dissolve compounds)

Procedure:

  • Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Prepare a microbial inoculum of the test organism and adjust its turbidity to 0.5 McFarland standard.

  • Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Caption: Workflow for Agar Well Diffusion Assay.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cyclohexenone derivatives have emerged as a promising class of anticancer agents.[8][9] Their cytotoxic effects are often linked to the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Comparative Anticancer Activity of Cyclohexenone Derivatives
Compound ClassCell Line(s)Reported IC50 ValuesMechanism of ActionReference(s)
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives HCT116 (colon cancer)Varies with substitutionInhibition of clonogenic ability, induction of apoptosis[8]
3-Hydroxy-4-pyrone ligated tungstenocenes HT-29 (colon cancer), MCF-7 (breast cancer)More cytotoxic than tungstenocene dichlorideAntiproliferative[10]
Acylcyclohexanedione derivatives H460 (non-small-cell lung cancer)Varies with substitutionNot specified[11]

The presence of the α,β-unsaturated ketone moiety in the this compound scaffold makes it a potential Michael acceptor, capable of reacting with nucleophilic residues in proteins crucial for cancer cell survival, such as cysteine residues in caspases or kinases. The hydroxyl and iodo substituents can further influence the compound's interaction with target proteins and its overall pharmacokinetic properties.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic drug as a positive control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for MTT Cytotoxicity Assay.

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The cyclohexenone scaffold has been identified as a core structure in inhibitors of various enzymes. The substitution pattern on the ring plays a crucial role in determining the potency and selectivity of inhibition.

Comparative Enzyme Inhibition by Substituted Cyclohexenones
Compound ClassTarget EnzymeReported IC50/Ki ValuesReference(s)
2-Chloro-3-cyclopropanecarbonyloxy-2-cyclohexen-1-one 4-Hydroxyphenylpyruvate dioxygenase (4-HPPD)IC50 = 15 nM[12]
3-Hydroxy-2-mercaptocyclohex-2-enone derivatives Human lactate dehydrogenase (LDHA)Best IC50 = 0.18 µM[13]
Acylcyclohexanedione derivatives 4-Hydroxyphenylpyruvate dioxygenase (4-HPPD)Potent inhibition (IC50 = 40 nM for one derivative)[14]

The structural features of this compound, particularly the enone system and the hydroxyl group, suggest its potential as an enzyme inhibitor. The iodine atom could participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Potential enzyme targets could include kinases, proteases, and metabolic enzymes where the compound can act as either a competitive or non-competitive inhibitor.[15]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme. The specific substrates and detection methods will vary depending on the enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Test compounds

  • 96-well plate (UV-transparent or opaque, depending on the detection method)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, the enzyme, and the test compound at various concentrations. Include a control without the inhibitor.

  • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

G A Prepare Enzyme/Inhibitor Mixture B Pre-incubate A->B C Add Substrate B->C D Monitor Reaction C->D E Calculate Reaction Rates D->E F Determine IC50 E->F

Caption: General Workflow for Enzyme Inhibition Assay.

Conclusion and Future Directions

While direct biological data for this compound derivatives is currently limited, a comparative analysis of structurally related cyclohexenones strongly suggests their potential as a versatile scaffold for the development of new therapeutic agents. The presence of the hydroxyl and iodo substituents offers unique opportunities for modulating their biological activity, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions at other positions of the cyclohexenone ring. Systematic screening of these compounds against a panel of microbial strains, cancer cell lines, and a variety of enzymes will be crucial to elucidate their full therapeutic potential and establish clear structure-activity relationships. The detailed experimental protocols provided in this guide offer a starting point for these essential investigations.

References

Safety Operating Guide

Navigating the Disposal of 3-Hydroxy-2-iodocyclohex-2-en-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of resulting waste streams. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Hydroxy-2-iodocyclohex-2-en-1-one, a compound characterized by its cyclic enone core and iodine substituent. By understanding the chemical rationale behind these procedures, laboratory personnel can not only ensure compliance but also foster a culture of safety and environmental stewardship.

Foundational Principles: Understanding the Hazard Profile

The disposal protocol for this compound is dictated by the chemical reactivity of its functional groups. The primary hazards stem from its classification as a halogenated organic compound and the inherent reactivity of the cyclic enone structure.

  • Halogenated Organic Compounds: Organic compounds containing halogens (in this case, iodine) are often subject to specific disposal regulations.[1][2] They can be harmful to the environment and aquatic life and may require incineration at high temperatures for complete destruction.[1][3][4] Improper disposal, such as pouring down the drain, is strictly prohibited.[3][4]

  • Cyclic Enones: The α,β-unsaturated ketone system in the cyclohexenone ring makes the molecule reactive towards nucleophiles.[5][6][7][8] While this reactivity is often harnessed in synthesis, it also necessitates careful segregation from incompatible chemicals, such as strong bases or reducing agents, in waste streams to prevent unintended reactions.[9][10]

Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, a conservative approach that treats it as a hazardous waste is mandatory.[3]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling any waste containing this compound, the following minimum PPE should be worn to prevent skin and eye contact, and inhalation of any potential vapors or aerosols:[11][12][13][14]

  • Eye Protection: Chemical safety goggles are essential.[14]

  • Hand Protection: Nitrile gloves are a suitable choice.[11]

  • Body Protection: A standard laboratory coat should be worn and kept fastened.[11]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[3][9]

Step-by-Step Disposal Protocol

The following procedure outlines the systematic approach to the safe disposal of waste containing this compound.

Step 1: Waste Segregation at the Source

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Designated Waste Container: All waste containing this compound, including neat compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be collected in a designated, properly labeled hazardous waste container.[15]

  • Halogenated Waste Stream: This compound must be disposed of in a container specifically designated for halogenated organic waste .[1][16] Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[16]

  • Chemical Incompatibility: Do not mix this waste with strong acids, bases, or oxidizing agents in the same container to avoid potentially vigorous or exothermic reactions.[9][10]

Step 2: Labeling the Waste Container

Accurate and thorough labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste.

  • Clear Identification: The container must be clearly labeled with the words "Hazardous Waste".[2]

  • Full Chemical Name: List the full chemical name, "this compound," and its CAS number (if available). Avoid using abbreviations or chemical formulas.[2]

  • Concentration: Estimate and record the concentration of the compound in the waste solution.

Step 3: Secure Storage

Proper storage of the hazardous waste container is vital to prevent spills and accidental exposure.

  • Sealed Container: The waste container must be kept tightly sealed at all times, except when adding waste.[2][11]

  • Secondary Containment: Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Designated Area: Keep the waste container in a designated satellite accumulation area away from general laboratory traffic and incompatible chemicals.[3]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][17]

  • Follow Institutional Procedures: Adhere to your organization's specific protocols for hazardous waste pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should waste containing this compound be poured down the sink.[3][4] This can lead to environmental contamination and damage to aquatic ecosystems.[4]

  • Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be disposed of in the normal trash.[15]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[17]

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[9]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[9]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.

Data Summary and Workflow Visualization

To facilitate quick reference, the key disposal parameters are summarized in the table below.

ParameterGuidelineRationale
Waste Classification Hazardous WasteHalogenated organic compound, reactive enone structure.[1][18]
PPE Safety Goggles, Nitrile Gloves, Lab CoatPrevents eye/skin contact and chemical exposure.[11][13]
Waste Segregation Halogenated Organic Waste StreamPrevents chemical reactions, reduces disposal costs.[1][16]
Container Tightly Sealed, Clearly LabeledEnsures safety and regulatory compliance.[11]
Disposal Route Institutional EHS or Licensed ContractorLegal and environmentally responsible disposal.[4][17]
Prohibited Disposal Drain or Regular TrashPrevents environmental contamination.[3][4][15]

The logical workflow for the disposal of this compound is illustrated in the diagram below.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Before Handling segregate Segregate as Halogenated Organic Waste ppe->segregate container Collect in a Labeled, Sealed Container segregate->container At the source store Store in Secondary Containment in a Designated Area container->store contact_ehs Arrange Pickup via Institutional EHS store->contact_ehs end Proper Disposal contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.